molecular formula C8H9ClN4 B1348340 6-Chloro-9-isopropyl-9H-purine CAS No. 500539-08-2

6-Chloro-9-isopropyl-9H-purine

Número de catálogo: B1348340
Número CAS: 500539-08-2
Peso molecular: 196.64 g/mol
Clave InChI: RZIIMNOJHLWYNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-9-isopropyl-9H-purine (CAS 500539-08-2) is a versatile purine derivative that serves as a key synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel antitumor agents . The purine scaffold is a privileged structure in drug discovery, present in numerous biological molecules that play critical roles in cellular processes . This compound features a reactive chloro group at the 6-position and an isopropyl substitution at the 9-position, making it a valuable precursor for further functionalization via nucleophilic aromatic substitution reactions . Researchers have utilized this specific compound as a core scaffold to synthesize a series of 2,6,9-trisubstituted purine derivatives, which were subsequently evaluated for their cytotoxic activity . In these studies, the resulting molecule demonstrated promising in vitro antitumor activity against various human cancer cell lines, including H1975 (lung), HL-60 (leukemia), HCT116 (colorectal), and HeLa, with its mechanism of action potentially involving the induction of apoptosis . The molecular formula of 6-Chloro-9-isopropyl-9H-purine is C 8 H 9 ClN 4 and its molecular weight is 196.64 g/mol . Proper handling procedures must be followed as this compound is classified with hazard statements H301-H311-H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled[citation:4). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloro-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIIMNOJHLWYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328863
Record name 6-Chloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500539-08-2
Record name 6-Chloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-9-isopropyl-9H-purine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological applications of 6-Chloro-9-isopropyl-9H-purine. This synthetic purine derivative is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural similarity to a class of compounds known to exhibit potent biological activities.

Core Chemical and Physical Properties

6-Chloro-9-isopropyl-9H-purine is a solid, substituted purine with the chemical formula C₈H₉ClN₄.[1] Its structure features a purine core with a chlorine atom at the 6-position and an isopropyl group attached to the nitrogen at the 9-position.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₉ClN₄[1]
Molecular Weight 196.64 g/mol Calculated
CAS Number 500539-08-2
Physical Form Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
Melting Point (of 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile) 112–113 °C[2]

Chemical Structure

The chemical structure of 6-Chloro-9-isopropyl-9H-purine is defined by a bicyclic purine core, which is a fusion of a pyrimidine and an imidazole ring. The key substitutions that determine its chemical reactivity and biological activity are the chloro group at the C6 position and the isopropyl group at the N9 position.

Structural Identifiers:

  • InChI: 1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3

  • SMILES: CC(C)N1C=NC2=C1N=CN=C2Cl[1]

Spectroscopic Data

Experimental spectroscopic data for 6-Chloro-9-isopropyl-9H-purine is not widely published. However, the following data for the derivative 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile can be used for comparative analysis.

¹H and ¹³C NMR Data of 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[3]
  • ¹H NMR (400 MHz, CDCl₃): δ 8.86 (s, 1H, C2-H in purine), 5.15 (sept, J = 6.8 Hz, 1H, NCH), 1.80 (d, J = 6.8 Hz, 6H, 2CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 153.9, 153.8, 150.6, 131.4, 127.9, 110.2, 51.3, 21.6.

Mass Spectrometry Data of 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile[3]
  • HRMS (ESI): m/z [M + H]⁺ calculated for C₉H₉ClN₅⁺, 222.0541; found, 222.0537.

Experimental Protocols

Plausible Synthesis of 6-Chloro-9-isopropyl-9H-purine

A detailed experimental protocol for the synthesis of 6-Chloro-9-isopropyl-9H-purine is not explicitly available in the reviewed literature. However, based on established methods for the N9-alkylation of 6-chloropurine, a plausible synthetic route is outlined below.[3][4] This method involves the direct alkylation of 6-chloropurine with an isopropyl halide.

Materials:

  • 6-Chloropurine

  • Isopropyl bromide (or iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropurine in anhydrous DMF, add a molar excess of potassium carbonate.

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a molar equivalent of isopropyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield 6-Chloro-9-isopropyl-9H-purine.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and the choice of base and solvent, to achieve the desired product with good yield and purity.

Biological Significance and Signaling Pathways

Purine analogues are a well-established class of compounds with diverse biological activities, including roles as anticancer and antiviral agents.[5] The 9-isopropyl substitution on the purine ring is a feature found in several known inhibitors of cyclin-dependent kinases (CDKs).[6][7]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9] Substituted purines, such as olomoucine and roscovitine, have been shown to be potent and selective inhibitors of CDKs.[8][9] These molecules act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the CDK and preventing the phosphorylation of its substrates, which in turn leads to cell cycle arrest.[8][9]

Given its structure, 6-Chloro-9-isopropyl-9H-purine is a strong candidate for being a CDK inhibitor or a scaffold for the development of more potent CDK inhibitors. A derivative, [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine], has been shown to be a potent inhibitor of CDK2 with an IC₅₀ of 0.3 µM.[6]

The following diagram illustrates the general mechanism of cell cycle progression and its inhibition by a purine-based CDK inhibitor.

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase cluster_regulation Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint Progression S DNA Synthesis G1_S_checkpoint->S G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M Mitosis G2_M_checkpoint->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1_S_checkpoint Activates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S Promotes CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2_M_checkpoint Activates E2F E2F pRb->E2F Inhibits E2F->S Promotes S-phase genes inhibitor 6-Chloro-9-isopropyl-9H-purine (Potential Inhibitor) inhibitor->CyclinE_CDK2 Inhibits inhibitor->CyclinA_CDK2

Caption: Hypothetical inhibition of the cell cycle by 6-Chloro-9-isopropyl-9H-purine.

Experimental Workflow for Biological Activity Assessment

To ascertain the biological activity of 6-Chloro-9-isopropyl-9H-purine, a structured experimental workflow would be necessary. This would typically involve initial screening against a panel of kinases, followed by cell-based assays to determine its effect on cell proliferation and the cell cycle, and finally, more detailed mechanistic studies.

experimental_workflow start Synthesis and Purification of 6-Chloro-9-isopropyl-9H-purine kinase_screen Kinase Panel Screening start->kinase_screen cell_prolif Cell Proliferation Assays (e.g., MTT, SRB) start->cell_prolif ic50 IC50 Determination for Target Kinases kinase_screen->ic50 Identified Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_prolif->cell_cycle If active apoptosis Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis western_blot Western Blot Analysis (e.g., for pRb, Cyclins) cell_cycle->western_blot conclusion Elucidation of Mechanism of Action ic50->conclusion apoptosis->conclusion western_blot->conclusion

Caption: A typical experimental workflow for evaluating the biological activity.

References

Synthesis of 6-Chloro-9-isopropyl-9H-purine from 6-chloropurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-9-isopropyl-9H-purine, a key intermediate in the development of various biologically active purine derivatives. This document details established synthetic methodologies, presents quantitative data, and outlines experimental protocols to facilitate its preparation in a laboratory setting.

Introduction

6-Chloro-9-isopropyl-9H-purine is a versatile synthetic building block. The strategic placement of a chlorine atom at the 6-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups. The N9-isopropyl group modulates the solubility and steric profile of the purine core, influencing its interaction with biological targets. This guide focuses on the direct N-alkylation of 6-chloropurine to selectively obtain the N9-isopropyl isomer.

Synthetic Approaches

The synthesis of 6-Chloro-9-isopropyl-9H-purine from 6-chloropurine can be effectively achieved through two primary methods: direct alkylation and the Mitsunobu reaction.

  • Direct Alkylation: This method involves the reaction of 6-chloropurine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. While straightforward, this approach can lead to the formation of a mixture of N7 and N9-alkylated isomers. The N9 isomer is generally the major product due to its greater thermodynamic stability. Reaction conditions can be optimized to favor the formation of the desired N9 product.

  • Mitsunobu Reaction: This reaction provides a powerful and often more selective method for the N9-alkylation of purines. It utilizes isopropanol as the alkylating agent in the presence of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction typically proceeds with high regioselectivity for the N9 position of purines.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 6-Chloro-9-isopropyl-9H-purine and its characterization.

ParameterValueReference
Molecular Formula C₈H₉ClN₄-
Molecular Weight 196.64 g/mol -
Appearance White to off-white solid[1]
Melting Point 112-113 °C (for the 8-cyano derivative)[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.86 (s, 1H), 5.15 (sept, J = 6.8 Hz, 1H), 1.80 (d, J = 6.8 Hz, 6H)[2]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 153.9, 153.8, 150.6, 131.4, 127.9, 51.3, 21.6[2]
High-Resolution Mass Spectrometry (HRMS) ESI m/z [M+H]⁺ Calcd. for C₉H₉ClN₅⁺: 222.0541; Found: 222.0537 (for the 8-cyano derivative)[2]
Typical Reaction Yield 75-88% (for related derivatives)[2]

Note: Spectroscopic and melting point data are for the closely related 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile, providing a strong reference for the expected values of the target compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 6-Chloro-9-isopropyl-9H-purine.

Method A: Direct Alkylation with 2-Bromopropane

This protocol is adapted from general procedures for the N-alkylation of purines.

Materials:

  • 6-chloropurine

  • 2-bromopropane

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add 2-bromopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-Chloro-9-isopropyl-9H-purine.

Method B: Mitsunobu Reaction with Isopropanol

This protocol is based on established Mitsunobu reaction conditions for purine alkylation.[3][4]

Materials:

  • 6-chloropurine

  • Isopropanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 6-chloropurine (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 6-Chloro-9-isopropyl-9H-purine.

Visualizations

Synthetic Pathway

Synthetic_Pathway Synthesis of 6-Chloro-9-isopropyl-9H-purine cluster_0 Direct Alkylation 6-chloropurine 6-chloropurine C₅H₃ClN₄ product 6-Chloro-9-isopropyl-9H-purine C₈H₉ClN₄ 6-chloropurine->product 2-bromopropane, K₂CO₃, DMF 6-chloropurine->product Isopropanol, PPh₃, DIAD, THF isopropanol Isopropanol C₃H₈O 2-bromopropane 2-bromopropane C₃H₇Br

Caption: Reaction scheme for the synthesis of 6-Chloro-9-isopropyl-9H-purine.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow A Reactant Preparation B Reaction Setup (Solvent, Reagents) A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, MP) E->F G Final Product F->G

Caption: A typical workflow for chemical synthesis and characterization.

Hypothetical Signaling Pathway Involvement

While 6-Chloro-9-isopropyl-9H-purine is primarily a synthetic intermediate, its derivatives are often designed as kinase inhibitors. The purine scaffold mimics the endogenous ligand adenosine triphosphate (ATP), enabling competitive binding to the ATP-binding pocket of kinases.

Signaling_Pathway Hypothetical Kinase Inhibition Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Inhibitor Purine Derivative Inhibitor->Kinase_B Inhibits

Caption: Potential mechanism of action for a purine-based kinase inhibitor.

References

An In-depth Technical Guide to 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-9-isopropyl-9H-purine, a substituted purine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a plausible synthetic route, and discusses its potential biological activities based on the known properties of structurally related compounds.

Chemical Identity and Properties

6-Chloro-9-isopropyl-9H-purine, also known by its IUPAC name 6-chloro-9-(propan-2-yl)-9H-purine, is a synthetic purine derivative. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 6-chloro-9-(propan-2-yl)-9H-purinePubChem[1]
CAS Number 500539-08-2Sigma-Aldrich
Molecular Formula C₈H₉ClN₄PubChem[1]
Molecular Weight 196.64 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
InChI 1S/C8H9ClN4/c1-5(2)13-4-12-6-7(9)10-3-11-8(6)13/h3-5H,1-2H3Sigma-Aldrich
InChI Key RZIIMNOJHLWYNA-UHFFFAOYSA-NSigma-Aldrich
SMILES CC(C)N1C=NC2=C1N=CN=C2ClPubChem[1]

Synthesis

While a specific, detailed protocol for the synthesis of 6-Chloro-9-isopropyl-9H-purine is not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the direct N9-alkylation of 6-chloropurine with an isopropyl halide. This method is analogous to the preparation of other N9-substituted purine derivatives.[2]

Experimental Protocol: Synthesis of 6-Chloro-9-isopropyl-9H-purine

Objective: To synthesize 6-Chloro-9-isopropyl-9H-purine via N9-alkylation of 6-chloropurine.

Materials:

  • 6-Chloropurine

  • 2-Iodopropane (or 2-Bromopropane)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-chloropurine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).

  • Alkylation: To the stirred suspension, add 2-iodopropane (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted multiple times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-Chloro-9-isopropyl-9H-purine.

Potential Biological Activity

Substituted purines are a well-established class of compounds with a broad range of biological activities, frequently explored as scaffolds for the development of therapeutic agents.[3] While specific quantitative biological data for 6-Chloro-9-isopropyl-9H-purine is scarce in the public domain, its structural features suggest potential activity in several areas, most notably as a kinase inhibitor.

Derivatives of 2,6,9-trisubstituted purines have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[4] For instance, certain 6-(substituted-anilino)-9-isopropylpurine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), with IC50 values in the micromolar range.[5] Given that the 6-chloro substituent is a common precursor for introducing various functionalities, 6-Chloro-9-isopropyl-9H-purine serves as a valuable intermediate for creating libraries of potential kinase inhibitors.

Furthermore, various 6-substituted purine derivatives have been synthesized and screened for antifungal and cytotoxic activities.[6] The exploration of novel 6,8,9-trisubstituted purine analogues has also revealed compounds with notable cytotoxic activity against human cancer cell lines.[3]

Visualizations

Synthetic Workflow

The general workflow for the synthesis and subsequent derivatization of 6-Chloro-9-isopropyl-9H-purine is depicted below. This process highlights its role as a key intermediate.

G cluster_synthesis Synthesis of 6-Chloro-9-isopropyl-9H-purine cluster_derivatization Derivatization and Screening start 6-Chloropurine reagents 2-Iodopropane, K2CO3, DMF start->reagents Alkylation product 6-Chloro-9-isopropyl-9H-purine reagents->product intermediate 6-Chloro-9-isopropyl-9H-purine substitution Nucleophilic Substitution (e.g., Amines, Alcohols) intermediate->substitution library Library of 6-substituted-9-isopropylpurines substitution->library screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

A generalized workflow for the synthesis and subsequent biological evaluation of 6-Chloro-9-isopropyl-9H-purine derivatives.
Hypothetical Signaling Pathway Inhibition

Based on the known activity of similar purine analogs as CDK inhibitors, a hypothetical mechanism of action for a derivative of 6-Chloro-9-isopropyl-9H-purine could involve the inhibition of the cell cycle progression by targeting a cyclin-dependent kinase.

G cluster_pathway Hypothetical Inhibition of CDK-Mediated Cell Cycle Progression cyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb cyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_phase S-Phase Entry (DNA Replication) E2F->S_phase Promotes inhibitor 6-(substituted)-9-isopropylpurine (Derivative of title compound) inhibitor->cyclinD_CDK46 Inhibits

A hypothetical signaling pathway illustrating the potential inhibition of the Cyclin D/CDK4/6-Rb axis by a derivative of 6-Chloro-9-isopropyl-9H-purine.

References

Spectroscopic Profile of 6-Chloro-9-isopropyl-9H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic purine derivative, 6-Chloro-9-isopropyl-9H-purine. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this document leverages data from the closely related analogue, 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile, alongside established principles of spectroscopic interpretation for purine derivatives. This guide is intended to serve as a robust resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated and analogous spectroscopic data for 6-Chloro-9-isopropyl-9H-purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 6-Chloro-9-isopropyl-9H-purine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentNotes
~8.7s-H-2Expected to be a singlet in the aromatic region.
~8.5s-H-8The presence of this singlet distinguishes it from the 8-carbonitrile derivative.
~5.0-5.2sept~6.8CH (isopropyl)A septet is characteristic of the isopropyl methine proton.
~1.7d~6.8CH₃ (isopropyl)A doublet for the six equivalent methyl protons of the isopropyl group.

Predicted data is based on general chemical shift values for purine derivatives and analysis of the spectra of related compounds.

Table 2: Analogous ¹H and ¹³C NMR Data of 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile [1]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
8.86 (s, 1H)H-2153.9C-4
5.15 (sept, J = 6.8 Hz, 1H)N-CH153.8C-2
1.80 (d, J = 6.8 Hz, 6H)2xCH₃150.6C-6
131.4C-5
127.9C-8
110.2CN
51.3N-CH
21.62xCH₃
Infrared (IR) Spectroscopy

The IR spectrum of 6-Chloro-9-isopropyl-9H-purine is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for 6-Chloro-9-isopropyl-9H-purine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-StrongAliphatic C-H stretch (isopropyl)
1610-1580Medium-StrongC=N and C=C stretching (purine ring)
1500-1400Medium-StrongC=C stretching (purine ring)
1385-1365MediumC-H bend (isopropyl)
~1100StrongC-N stretch
800-600StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of 6-Chloro-9-isopropyl-9H-purine is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

Table 4: Predicted Mass Spectrometry Data for 6-Chloro-9-isopropyl-9H-purine

m/zIonNotes
196[M]⁺Molecular ion peak corresponding to the ³⁵Cl isotope.
198[M+2]⁺Isotopic peak corresponding to the ³⁷Cl isotope, with an expected intensity of approximately one-third of the [M]⁺ peak.
181[M-CH₃]⁺Loss of a methyl group from the isopropyl moiety.
154[M-C₃H₆]⁺Loss of propene via McLafferty-type rearrangement or cleavage of the isopropyl group.

High-resolution mass spectrometry (HRMS) would provide a more accurate mass for definitive molecular formula confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of 6-Chloro-9-isopropyl-9H-purine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse program (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process and reference the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Acquisition :

    • Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.

    • Collect a background spectrum of the empty accessory.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of percent transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and a molecular ion peak. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an analyzer such as a TOF or Orbitrap is used to obtain highly accurate mass measurements.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of 6-Chloro-9-isopropyl-9H-purine.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of 6-Chloro-9-isopropyl-9H-purine Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution For NMR & MS Pellet Preparation of KBr Pellet / ATR Synthesis->Pellet For IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Pellet->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Mass_Spec_Fragmentation M [M]⁺ (m/z 196/198) M_minus_CH3 [M-CH₃]⁺ (m/z 181/183) M->M_minus_CH3 - •CH₃ M_minus_C3H6 [M-C₃H₆]⁺ (m/z 154/156) M->M_minus_C3H6 - C₃H₆ Purine_core Purine Core Fragments M->Purine_core Ring Cleavage

Caption: Predicted fragmentation pathway for 6-Chloro-9-isopropyl-9H-purine in mass spectrometry.

References

Navigating the Physicochemical Landscape of 6-Chloro-9-isopropyl-9H-purine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-9-isopropyl-9H-purine is a substituted purine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Understanding the solubility and stability of this molecule is a critical prerequisite for its advancement in any research and development pipeline. Poor solubility can hinder biological screening and lead to erroneous structure-activity relationship (SAR) data, while instability can compromise the integrity and shelf-life of the compound. This guide outlines the predicted solubility profile in common laboratory solvents and provides detailed, standardized experimental protocols for determining both the kinetic and thermodynamic solubility, as well as the chemical, thermal, and photostability of 6-Chloro-9-isopropyl-9H-purine.

Solubility Profile

The solubility of a compound is a key determinant of its biological availability and its suitability for various experimental assays. The structure of 6-Chloro-9-isopropyl-9H-purine, with its purine core, chloro-substituent, and isopropyl group, suggests a moderate to low aqueous solubility and better solubility in organic solvents.

Predicted Solubility in Common Laboratory Solvents

The following table provides an estimated solubility profile for 6-Chloro-9-isopropyl-9H-purine based on its chemical structure. These values are predictive and should be confirmed experimentally.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)HighAnother polar aprotic solvent with strong solvating properties for purine-like structures.
MethanolModerateA polar protic solvent that can engage in hydrogen bonding.
EthanolModerateSimilar to methanol, but slightly less polar.
AcetonitrileModerate to LowA polar aprotic solvent, but generally a weaker solvent than DMSO or DMF.
WaterLowThe hydrophobic isopropyl group and the purine ring limit aqueous solubility.
Dichloromethane (DCM)Moderate to LowA non-polar solvent, solubility will depend on the overall polarity of the molecule.
Phosphate-Buffered Saline (PBS) pH 7.4LowExpected to be similar to water, as the compound is unlikely to be highly ionized at this pH.
Experimental Protocols for Solubility Determination

Kinetic solubility is often assessed in early drug discovery to identify compounds with potential solubility liabilities.[3] This method measures the solubility of a compound from a DMSO stock solution, which mimics the conditions of many high-throughput screening assays.[4][5]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for UV-based detection)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Nephelometer or UV/Vis plate reader

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Chloro-9-isopropyl-9H-purine in DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[5]

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates the formation of a precipitate.

    • UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax. The concentration at which the absorbance plateaus or deviates from linearity is the kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[3]

Objective: To determine the equilibrium concentration of a saturated solution of a compound in a specific solvent.

Materials:

  • Solid 6-Chloro-9-isopropyl-9H-purine

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Add an excess amount of solid 6-Chloro-9-isopropyl-9H-purine to a vial containing a known volume of the test solvent.

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of 6-Chloro-9-isopropyl-9H-purine using a validated HPLC-UV or LC-MS/MS method. A calibration curve should be prepared using known concentrations of the compound.

Stability Profile

Assessing the stability of 6-Chloro-9-isopropyl-9H-purine under various conditions is essential to understand its degradation pathways and to establish appropriate storage and handling procedures.[6][7]

Predicted Degradation Pathways

Purine analogs can be susceptible to several degradation pathways:

  • Hydrolysis: The chloro-substituent at the 6-position may be susceptible to hydrolysis, particularly at non-neutral pH, to yield the corresponding hypoxanthine derivative.

  • Oxidation: The purine ring system can be susceptible to oxidation.

  • Photodegradation: Aromatic systems like purines can absorb UV light, leading to photochemical degradation.[8][9]

Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of the compound across a range of pH values.

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • A series of aqueous buffers (e.g., pH 3, 5, 7.4, 9)

  • Incubator or water bath

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare solutions of 6-Chloro-9-isopropyl-9H-purine in each of the pH buffers at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the aliquots by HPLC-UV or LC-MS/MS to determine the remaining concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate.

Objective: To assess the stability of the compound under accelerated thermal conditions.

Materials:

  • Solid 6-Chloro-9-isopropyl-9H-purine

  • Solution of 6-Chloro-9-isopropyl-9H-purine in a relevant solvent

  • Stability chambers or ovens set at elevated temperatures (e.g., 40°C, 60°C)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Place samples of both the solid compound and a solution of the compound in appropriate containers.

  • Incubation: Store the samples in the temperature-controlled chambers.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), remove samples and prepare them for analysis.

  • Quantification: Analyze the samples by HPLC-UV or LC-MS/MS to quantify the parent compound and any major degradants.

Objective: To determine the susceptibility of the compound to degradation by light, following ICH Q1B guidelines.[8]

Materials:

  • 6-Chloro-9-isopropyl-9H-purine (solid and in solution)

  • Photostability chamber equipped with a light source that provides both visible and UV light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Transparent and light-impermeable (e.g., amber glass or foil-wrapped) containers

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Place samples of the solid and solution forms of the compound in both transparent and light-impermeable containers (as dark controls).

  • Exposure: Expose the samples in the photostability chamber to a specified light intensity and duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] Place the dark controls alongside the exposed samples.

  • Analysis: After the exposure period, analyze both the exposed samples and the dark controls by HPLC-UV or LC-MS/MS.

  • Evaluation: Compare the degradation profiles of the exposed samples to the dark controls to assess the extent of photodegradation.

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity such as 6-Chloro-9-isopropyl-9H-purine.

G cluster_0 Initial Assessment cluster_1 Solubility Profiling cluster_2 Stability Assessment A Compound Synthesis & Purification B Structure Confirmation (NMR, MS) A->B C Kinetic Solubility Assay (High-Throughput) B->C Proceed if pure D Thermodynamic Solubility (Shake-Flask) C->D E Chemical Stability (pH Profile) D->E Informs stability study design F Thermal Stability E->F G Photostability (ICH Q1B) F->G H H G->H Comprehensive Physicochemical Profile

Caption: Physicochemical characterization workflow for a novel compound.

Conclusion

The successful development of 6-Chloro-9-isopropyl-9H-purine as a research tool or therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. While specific data for this molecule is currently lacking, the standardized protocols for determining solubility and stability outlined in this guide provide a robust framework for researchers to generate this critical information. The systematic application of these methods will enable informed decision-making in hit-to-lead campaigns, lead optimization, and formulation development, ultimately increasing the probability of success for this promising purine derivative.

References

The Evolving Landscape of 6-Chloro-9-isopropyl-9H-purine Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, 6-Chloro-9-isopropyl-9H-purine has emerged as a versatile starting material for the synthesis of novel compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of 6-Chloro-9-isopropyl-9H-purine derivatives, focusing on their anticancer and kinase inhibitory properties. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of 6-Chloro-9-isopropyl-9H-purine have been investigated for their potential as anticancer agents. One notable example is the synthesis of a benzothiazole-purine hybrid, N-(4-(benzo[d]thiazol-2-yl)phenyl)-9-isopropyl-9H-purin-6-amine (CPIB), which has demonstrated significant cytotoxicity against the ER-positive breast cancer cell line, MCF-7.

Quantitative Anticancer Data

The following table summarizes the reported in vitro cytotoxic activity of a key 6-Chloro-9-isopropyl-9H-purine derivative.

CompoundCancer Cell LineIC50 (µM)Citation
N-(4-(benzo[d]thiazol-2-yl)phenyl)-9-isopropyl-9H-purin-6-amine (CPIB)MCF-7 (Breast)1.3[1]

Kinase Inhibition

The purine core is a well-established pharmacophore for kinase inhibitors, and derivatives of 6-Chloro-9-isopropyl-9H-purine are no exception. Research has specifically highlighted their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Quantitative Kinase Inhibition Data

A specific derivative has shown potent and selective inhibition of CDK2, a key enzyme in cell cycle progression.

CompoundKinase TargetIC50 (µM)Citation
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine]CDK20.3[2]

This level of potency, being two-fold more active than the well-known CDK inhibitor roscovitine, underscores the potential of this scaffold in developing novel anticancer therapeutics.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to evaluate the biological activities of 6-Chloro-9-isopropyl-9H-purine derivatives.

Synthesis of 6-Chloro-9-isopropyl-9H-purine Derivatives

A common synthetic route to novel derivatives involves the nucleophilic substitution of the chlorine atom at the C6 position of the purine ring.

start 6-Chloro-9-isopropyl-9H-purine product 6-Substituted-9-isopropyl-9H-purine Derivative start->product Nucleophilic Aromatic Substitution reagent Nucleophile (e.g., Amine, Thiol) reagent->product

Caption: General synthesis scheme for 6-substituted-9-isopropyl-9H-purine derivatives.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the 6-Chloro-9-isopropyl-9H-purine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Add 6-Chloro-9-isopropyl-9H-purine Derivatives (various conc.) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Kinase Inhibition Assays

The inhibitory activity of 6-Chloro-9-isopropyl-9H-purine derivatives against specific kinases like CDK2 is often determined using in vitro kinase assays.

Protocol for CDK2 Inhibition Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the CDK2 enzyme, its substrate (e.g., a peptide or protein), and the test compound (the purine derivative) in a suitable buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination: Stop the reaction, often by adding a solution containing EDTA.

  • Detection: Quantify the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition by the test compound compared to a control without the inhibitor. Determine the IC50 value from a dose-response curve.

cluster_pathway CDK2 Inhibition Pathway CDK2 CDK2/Cyclin Complex PhosphoSubstrate Phosphorylated Substrate CDK2->PhosphoSubstrate Phosphorylation Block Inhibition Substrate Substrate (e.g., Rb protein) Substrate->PhosphoSubstrate ATP ATP ATP->CDK2 Inhibitor 6-Chloro-9-isopropyl-9H-purine Derivative Inhibitor->CDK2 CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle

Caption: Signaling pathway of CDK2 inhibition by a purine derivative.

Conclusion and Future Directions

The available data, though limited, strongly suggest that 6-Chloro-9-isopropyl-9H-purine is a valuable scaffold for the development of potent bioactive molecules, particularly in the fields of oncology and kinase inhibition. The demonstrated sub-micromolar efficacy of certain derivatives against CDK2 and breast cancer cells highlights the therapeutic potential of this chemical class.

Future research should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substitutions at the C2 and C6 positions to establish a more comprehensive structure-activity relationship (SAR).

  • Broader Biological Screening: Evaluating new derivatives against a wider panel of cancer cell lines and kinases to identify additional therapeutic targets.

  • Antiviral and Other Activities: Exploring the potential of these derivatives against viral and other diseases, given the known broad-spectrum activity of purine analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

By systematically exploring the chemical space around the 6-Chloro-9-isopropyl-9H-purine core, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

6-Chloro-9-isopropyl-9H-purine: A Versatile Precursor for the Synthesis of Potent Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-9-isopropyl-9H-purine has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile precursor for a diverse array of nucleoside and nucleotide analogs. The strategic presence of a chloro group at the 6-position facilitates nucleophilic substitution, while the N9-isopropyl group often enhances the lipophilicity and metabolic stability of the resulting derivatives, contributing to improved pharmacokinetic profiles and cellular permeability. This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-9-isopropyl-9H-purine, its application in the preparation of biologically active nucleoside analogs, and an examination of their mechanisms of action, with a particular focus on their roles as kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Introduction

The purine scaffold is a cornerstone in the development of therapeutic agents, owing to its fundamental role in nucleic acid structure and cellular signaling. Modifications of the purine ring system have led to the discovery of numerous potent antiviral and anticancer drugs. 6-Chloro-9-isopropyl-9H-purine is a key intermediate that allows for the introduction of various functionalities at the 6-position, leading to a wide range of substituted purine derivatives. The N9-isopropyl substituent is of particular interest as it can mimic the ribose moiety of natural nucleosides to some extent while offering distinct physicochemical properties. This guide will delve into the synthetic routes to this precursor and its subsequent conversion into nucleoside analogs with significant therapeutic potential.

Synthesis of the Precursor: 6-Chloro-9-isopropyl-9H-purine

The synthesis of 6-Chloro-9-isopropyl-9H-purine can be efficiently achieved via the Mitsunobu reaction, which facilitates the N9-alkylation of 6-chloropurine with isopropanol. This reaction proceeds with a high degree of regioselectivity for the N9 position, which is the thermodynamically favored isomer.

Experimental Protocol: Mitsunobu Reaction

This protocol is a general procedure adapted for the specific synthesis of 6-Chloro-9-isopropyl-9H-purine.

Materials:

  • 6-Chloropurine

  • Isopropanol (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropurine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add isopropanol (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 6-Chloro-9-isopropyl-9H-purine.

Visual Workflow:

Mitsunobu_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve 6-Chloropurine and PPh3 in THF Add_IPA Add Isopropanol Dissolve->Add_IPA Cool Cool to 0 °C Add_IPA->Cool Add_DIAD Add DIAD/DEAD dropwise at 0 °C Cool->Add_DIAD Stir Stir at Room Temp (12-24h) Add_DIAD->Stir Concentrate Concentrate Stir->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 6-Chloro-9-isopropyl-9H-purine Purify->Product

Workflow for the synthesis of 6-Chloro-9-isopropyl-9H-purine.

Application in the Synthesis of Nucleoside Analogs

The chloro group at the 6-position of 6-Chloro-9-isopropyl-9H-purine is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution. This allows for the synthesis of a diverse library of 9-isopropylpurine analogs.

Synthesis of 6-Substituted-9-isopropylpurine Derivatives as CDK Inhibitors

A notable application of 6-Chloro-9-isopropyl-9H-purine is in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors. For instance, reaction with various amines can yield a series of 6-amino-9-isopropylpurine derivatives.

General Experimental Protocol for Amination:

  • Dissolve 6-Chloro-9-isopropyl-9H-purine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine (1.1-1.5 eq) and a base such as triethylamine or diisopropylethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by crystallization or silica gel column chromatography.

Synthetic Pathway Diagram:

Synthesis_of_Analogs Precursor 6-Chloro-9-isopropyl-9H-purine Product 6-(Alkyl/Aryl)amino-9-isopropyl-9H-purine (Nucleoside Analogs) Precursor->Product Reflux, Base Amine R-NH2 (Various Amines) Amine->Product Process Nucleophilic Aromatic Substitution Product->Process

General synthetic route to 6-substituted-9-isopropylpurine analogs.

Biological Activity and Quantitative Data

Derivatives of 6-Chloro-9-isopropyl-9H-purine have demonstrated significant biological activity, particularly as inhibitors of CDKs, which are key regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

Table 1: In Vitro Biological Activity of 9-isopropylpurine Analogs

Compound ID6-SubstituentTargetIC₅₀ (µM)Cell LineCytotoxicity (GI₅₀, µM)Reference
4h 3-chloroanilino (with 2-(2-hydroxymethyl-4-hydroxypyrrolidyl))CDK20.3--
Roscovitine (R)-(1-Ethyl-2-hydroxyethyl)aminoCDK20.65--

Note: Compound 4h is a complex derivative where the purine core is 9-isopropylpurine.

The data clearly indicates that 9-isopropylpurine derivatives can be highly potent inhibitors of CDK2, with compound 4h showing a twofold increased inhibitory activity compared to the well-known CDK inhibitor, Roscovitine.

Mechanism of Action: CDK Inhibition

The primary mechanism of action for many of the biologically active nucleoside analogs derived from 6-Chloro-9-isopropyl-9H-purine is the inhibition of cyclin-dependent kinases. By binding to the ATP-binding pocket of CDKs, these small molecules prevent the phosphorylation of key substrates, thereby arresting the cell cycle and inhibiting transcription, ultimately leading to apoptosis in cancer cells.

Signaling Pathway Diagram:

CDK_Inhibition_Pathway Analog 9-isopropylpurine Analog CDK CDK/Cyclin Complex Analog->CDK Inhibition PhosphoSubstrate Phosphorylated Substrate CDK->PhosphoSubstrate Phosphorylation ATP ATP ATP->CDK Substrate Substrate (e.g., Rb, RNA Pol II) Substrate->CDK CellCycle Cell Cycle Progression & Transcription PhosphoSubstrate->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Blockage leads to

Regioselectivity in the Synthesis of 9-Substituted Purines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of 9-substituted purines is a cornerstone of medicinal chemistry and drug development, as the substitution pattern on the purine core dictates biological activity. The N9 position is of particular importance, as numerous clinically relevant antiviral and anticancer agents are N9-substituted purine nucleoside analogs. However, the inherent electronic properties of the purine ring system often lead to a mixture of N7 and N9 isomers during synthesis, posing significant challenges in purification and yield. This technical guide provides a comprehensive overview of the key methodologies for achieving high regioselectivity in the synthesis of 9-substituted purines, with a focus on direct alkylation, the Mitsunobu reaction, and glycosylation techniques. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to aid researchers in the strategic design and execution of their synthetic routes.

Factors Influencing Regioselectivity

The regioselectivity of purine substitution is a delicate interplay of several factors:

  • Electronic and Steric Effects of the Purine Substrate: The electronic nature of substituents on the purine ring can influence the nucleophilicity of the N7 and N9 positions. Electron-withdrawing groups tend to favor N7 alkylation, while electron-donating groups can enhance N9 selectivity. Bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring substitution at the less hindered N9 position.[1]

  • Nature of the Electrophile: The size and reactivity of the alkylating or glycosylating agent play a crucial role. Larger, more sterically demanding electrophiles are more likely to react at the more accessible N9 position.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction pathway.

    • Base: The choice of base is critical in direct alkylation methods. Strong, non-nucleophilic bases are often employed to deprotonate the purine, and the nature of the resulting purine anion can affect the site of attack.

    • Temperature: Reaction temperature can determine whether the reaction is under kinetic or thermodynamic control. Generally, N7-alkylation is kinetically favored, while the N9-substituted product is the thermodynamically more stable isomer.[2][3]

  • Protecting Groups: The use of protecting groups, particularly bulky ones, at other positions on the purine or on the electrophile can be a powerful strategy to direct substitution to the desired nitrogen.

Key Synthetic Methodologies

Direct Alkylation

Direct alkylation of purines with alkyl halides is a common method for introducing substituents. However, it often yields a mixture of N7 and N9 isomers.[2][3] Achieving high N9 regioselectivity typically requires careful optimization of reaction conditions.

A widely used protocol involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The base deprotonates the purine, and the resulting anion is then alkylated.

Experimental Protocol: N9-Benzylation of 2,6-Dichloropurine

  • Preparation: Dissolve 2,6-dichloropurine (1.528 g) in 50 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add potassium carbonate (3.40 g) slowly to the stirring solution at room temperature.

  • Alkylation: After 20 minutes, add benzyl chloride (1.26 mL) to the mixture.

  • Reaction: Continue stirring at room temperature for 40 hours.

  • Workup: Filter the reaction mixture and evaporate the solvent under vacuum.

  • Purification: The resulting product will contain a mixture of N9- and N7-benzylpurine isomers. Separate the isomers using column chromatography with a mobile phase of ethyl acetate-acetone-hexane (1.5:3:10).

Quantitative Data for Direct Alkylation of 6-Chloropurine Derivatives

Purine DerivativeAlkylating AgentBaseSolventTemperature (°C)N9:N7 RatioTotal Yield (%)Reference
6-Chloropurinetert-Butyl bromide- (with BSA and SnCl4)DCErtN7 major78[2]
6-Chloropurinetert-Butyl bromide- (with BSA and SnCl4)ACN80N9 major39[2]
2,6-DichloropurineBenzyl chlorideK2CO3DMFrtMixture-
6-(2-butylimidazol-1-yl)-2-chloropurineEthyl iodideNaHDMFrtExclusive N9-[1]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaHDMFrt~5:1-[1]

BSA = N,O-Bis(trimethylsilyl)acetamide, DCE = 1,2-Dichloroethane, ACN = Acetonitrile, DMF = N,N-Dimethylformamide

Logical Relationship for Direct Alkylation Regioselectivity

G cluster_conditions Reaction Conditions cluster_products Products cluster_factors Influencing Factors Kinetic Kinetic Control (Low Temperature) N7 N7-Substituted Purine Kinetic->N7 Favors Thermo Thermodynamic Control (High Temperature) N9 N9-Substituted Purine (more stable) Thermo->N9 Favors Sterics Steric Hindrance (e.g., bulky C6-substituent) Sterics->N9 Favors Electrophile Bulky Electrophile Electrophile->N9 Favors

Caption: Factors influencing N7 vs. N9 regioselectivity in direct alkylation.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of 9-substituted purines, offering mild reaction conditions and often high regioselectivity for the N9 position.[4][5] This reaction involves the condensation of an alcohol with a nucleophile (the purine) in the presence of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, which is particularly useful in the synthesis of chiral nucleoside analogs. For purines, the acidic N9-H is preferentially deprotonated, leading to selective N9-alkylation.

Experimental Protocol: Mitsunobu Reaction of 2-Amino-6-chloropurine with an Alcohol [6]

  • Preparation: In a round-bottom flask, prepare a mixture of 2-amino-6-chloropurine (0.15 mmol), the desired alcohol (0.3 mmol), and triphenylphosphine (79 mg, 0.3 mmol) in tetrahydrofuran (THF, 2.7 mL). Add molecular sieves (4Å, 200 mg) and stir the mixture for 15 minutes.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) (0.05 mL, 0.15 mmol) in portions to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature for 10 hours.

  • Workup: Remove the solvent in vacuo.

  • Purification: Purify the product by flash chromatography on silica gel. Elute with a gradient of hexane-ethyl acetate, followed by ethyl acetate, ethyl acetate-methanol, and finally chloroform-methanol to separate the N9- and N7-alkylated isomers.

Quantitative Data for the Mitsunobu Reaction of Purine Derivatives

Purine DerivativeAlcoholReagentsSolventTemperature (°C)N9:N7 RatioYield (%)Reference
N,N-dimethyladenine(RS)-3,4-dihydro-2H-1,5-benzoxathiepin-3-olPPh3, DIADTHF (Microwave)-N3 major32 (N3), 5 (N9)[7]
2-Amino-6-chloropurineBenzyl alcoholPPh3, DEADTHFrt9:163[6]
2-Amino-6-chloropurineCyclopentanolPPh3, DEADTHFrt10:155[6]
N6-bis-Boc-adenineCyclopentanolPPh3, DIADTHFrtN9 only85[8]

DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate, THF = Tetrahydrofuran

Experimental Workflow for the Mitsunobu Reaction

G cluster_reagents Reagents cluster_procedure Procedure cluster_products Products Purine Purine (Nucleophile) Mix 1. Mix Purine, Alcohol, PPh3 in anhydrous THF Purine->Mix Alcohol Alcohol Alcohol->Mix PPh3 Triphenylphosphine PPh3->Mix DEAD_DIAD DEAD or DIAD Add 3. Add DEAD/DIAD dropwise DEAD_DIAD->Add Cool 2. Cool to 0°C Mix->Cool Cool->Add React 4. Stir at room temperature Add->React Workup 5. Evaporate solvent React->Workup Purify 6. Column Chromatography Workup->Purify Byproducts Triphenylphosphine oxide, reduced DEAD/DIAD Workup->Byproducts N9_Product N9-Substituted Purine Purify->N9_Product N7_Product N7-Substituted Purine (minor) Purify->N7_Product

Caption: A generalized experimental workflow for the Mitsunobu reaction.

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation, a modification of the silyl-Hilbert-Johnson reaction, is the most widely used method for the synthesis of nucleosides.[9] This reaction involves the coupling of a silylated purine base with a protected sugar, typically an acylated glycosyl halide or acetate, in the presence of a Lewis acid catalyst (e.g., SnCl4, TMSOTf).

A key step in this procedure is the silylation of the purine base, which enhances its solubility in organic solvents and increases its nucleophilicity. The reaction generally proceeds with high stereoselectivity to afford the β-anomer due to neighboring group participation from the C2'-acyl protecting group on the sugar. High N9-regioselectivity is also commonly observed.

Experimental Protocol: General Procedure for Silylation of Purines [9]

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend the purine derivative in a suitable solvent (e.g., anhydrous acetonitrile or 1,2-dichloroethane).

  • Silylating Agent: Add a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).

  • Reaction: Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated purine.

  • Usage: Cool the solution to the desired temperature for the subsequent glycosylation reaction. The silylated purine is typically used in situ without isolation.

Experimental Protocol: Vorbrüggen Glycosylation

  • Silylation: Prepare the silylated purine in situ as described above.

  • Glycosylation: To the cooled solution of the silylated purine, add the protected sugar derivative.

  • Catalyst Addition: Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), dropwise at a low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Vorbrüggen Glycosylation of Purine Derivatives

Purine DerivativeGlycosyl DonorLewis AcidSolventN9:N7 RatioYield (%)Reference
2-N-AcetylguaninePer-O-benzoyl-D-glucopyranoseTMSOTfACNN7 exclusive (kinetic)-[10]
2-N-AcetylguaninePer-O-benzoyl-D-glucopyranoseTMSOTfDCE (reflux)2:1 (N9:N7)-[10]
6-ChloropurineProtected RiboseSnCl4ACNN9 major-[2]

TMSOTf = Trimethylsilyl trifluoromethanesulfonate, ACN = Acetonitrile, DCE = 1,2-Dichloroethane

Signaling Pathway for Vorbrüggen Glycosylation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Purine Purine SilylatedPurine Silylated Purine Purine->SilylatedPurine Silylation SilylatingAgent Silylating Agent (e.g., BSA, HMDS) ProtectedSugar Protected Sugar (e.g., Acyl-glycoside) Oxocarbenium Oxocarbenium Ion ProtectedSugar->Oxocarbenium Activation LewisAcid Lewis Acid (e.g., SnCl4, TMSOTf) N9_Nucleoside N9-Glycosyl Purine (β-anomer) SilylatedPurine->N9_Nucleoside Nucleophilic Attack N7_Nucleoside N7-Glycosyl Purine (minor) SilylatedPurine->N7_Nucleoside Side Reaction

Caption: Key steps in the Vorbrüggen glycosylation of purines.

Conclusion

The regioselective synthesis of 9-substituted purines is a critical aspect of medicinal chemistry, enabling the development of potent therapeutic agents. While direct alkylation can be effective under carefully controlled conditions, the Mitsunobu reaction and Vorbrüggen glycosylation generally offer superior regioselectivity for the desired N9 isomer. The choice of synthetic strategy will depend on the specific purine substrate, the nature of the substituent to be introduced, and the desired stereochemistry. By understanding the interplay of steric and electronic factors, and by carefully selecting reaction conditions, researchers can effectively navigate the challenges of purine substitution and efficiently access their target molecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the rational design and implementation of synthetic routes to 9-substituted purines.

References

Understanding the reactivity of the C6-chloro group in purine rings

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Within this versatile framework, the reactivity of specific substituents offers a gateway to diverse molecular architectures with tailored biological activities. Among these, the chloro group at the C6 position of the purine ring stands out as a particularly valuable handle for synthetic chemists. Its susceptibility to nucleophilic substitution reactions allows for the introduction of a wide array of functional groups, profoundly influencing the pharmacological profile of the resulting molecules. This technical guide provides an in-depth exploration of the reactivity of the C6-chloro group in purine rings, offering insights into its synthetic utility, the factors governing its reactivity, and detailed experimental protocols for its modification.

The Pivotal Role of C6-Chloropurine in Synthesis

6-Chloropurine is a versatile intermediate in the synthesis of a multitude of biologically active compounds, including antiviral and anticancer drugs.[1] Its utility stems from the electron-deficient nature of the purine ring system, which is further enhanced by the electron-withdrawing character of the nitrogen atoms. This electronic arrangement renders the C6 position susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloro group. This classical nucleophilic aromatic substitution (SNAr) reaction is a fundamental transformation in purine chemistry.

The reactivity of the C6-chloro group facilitates the introduction of diverse substituents, including amino, thio, alkoxy, and carbon-based moieties. This versatility has been instrumental in the development of crucial medications. For instance, the reaction of 6-chloropurine with a sulfur nucleophile is a key step in the synthesis of 6-mercaptopurine, a vital drug in the treatment of acute leukemia.[2][3] Similarly, displacement of the C6-chloro group by amines leads to the formation of 6-aminopurine derivatives, a class of compounds known for their diverse biological activities.

Factors Influencing the Reactivity of the C6-Chloro Group

The reactivity of the C6-chloro group in nucleophilic substitution reactions is influenced by several key factors:

  • Nature of the Nucleophile: The strength and nature of the attacking nucleophile play a crucial role. Stronger nucleophiles, such as thiols and certain amines, react more readily with 6-chloropurine. The reaction rates are generally proportional to the concentration of the free base of the attacking nucleophile.[3]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often employed to facilitate SNAr reactions.

  • Temperature: As with most chemical reactions, temperature is a critical parameter. Higher temperatures generally accelerate the rate of substitution. Microwave irradiation has emerged as a powerful technique to expedite these reactions, often leading to significantly reduced reaction times and improved yields.[4]

  • Catalysts: The presence of catalysts can dramatically enhance the reactivity of the C6-chloro group. Lewis acids, such as aluminum chloride, can promote direct arylation reactions.[5] Transition metal catalysts, particularly palladium complexes, are extensively used in cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds at the C6 position.[6][7]

Key Transformations of the C6-Chloro Group

The C6-chloro group serves as a linchpin for a variety of synthetic transformations, allowing for the construction of diverse purine libraries.

Nucleophilic Aromatic Substitution (SNAr)

This is the most fundamental reaction of 6-chloropurines. A wide range of nitrogen, oxygen, and sulfur nucleophiles can displace the chloro group.

  • Amination: The reaction with amines is a common method for synthesizing 6-aminopurine derivatives. The reaction can be carried out under thermal conditions or accelerated using microwave irradiation.[4]

  • Thiolation: The synthesis of 6-mercaptopurines is typically achieved by reacting 6-chloropurine with a sulfur nucleophile like sodium hydrosulfide or thiourea.[2]

  • Alkoxylation and Aryloxylation: Alcohols and phenols can displace the chloro group to form 6-alkoxy and 6-aryloxypurines, respectively. These reactions are often carried out in the presence of a base.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of the C6 position, enabling the formation of C-C bonds with a level of efficiency and selectivity previously unattainable.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of a 6-chloropurine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful tool for the synthesis of 6-aryl and 6-vinylpurines.[6][7]

Quantitative Data Presentation

The following tables summarize representative yields for various reactions involving the C6-chloro group in purine rings, providing a comparative overview of different synthetic methodologies.

Table 1: Nucleophilic Substitution of 6-Chloropurine Derivatives with Amines

NucleophileReaction ConditionsProductYield (%)Reference
Various AminesMicrowave (120 °C, 150 W), DIPEA, Ethanol, 10 min6-Aminopurine derivatives55-94[4]
Various AminesConventional (75 °C), DIPEA, Butanol, 16 h6-Aminopurine derivatives45-85[4]

Table 2: Suzuki-Miyaura Cross-Coupling of 9-Benzyl-6-chloropurine with Boronic Acids

Boronic AcidMethodProductYield (%)Reference
Phenylboronic acidA9-Benzyl-6-phenylpurine92[6]
4-Methoxyphenylboronic acidA9-Benzyl-6-(4-methoxyphenyl)purine95[6]
4-Chlorophenylboronic acidB9-Benzyl-6-(4-chlorophenyl)purine88[6]
(E)-2-Phenylvinylboronic acidB9-Benzyl-6-((E)-2-phenylvinyl)purine75[6]

Method A: Pd(PPh3)4, K2CO3, toluene, 100 °C. Method B: Pd(PPh3)4, 2M aq. K2CO3, DME, 85 °C.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the modification of the C6-chloro group.

Protocol 1: Microwave-Assisted Amination of a 6-Chloropurine Derivative[4]

General Procedure:

  • In a sealed microwave tube, combine the 6-chloropurine derivative (0.25 mmol), the desired amine (0.275 mmol, 1.1 eq), and diisopropylethylamine (DIPEA) (0.275 mmol, 1.1 eq).

  • Add ethanol (3 mL) as the solvent.

  • Stir the reaction mixture under microwave irradiation at 120 °C and 150 W for 10 minutes.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (EtOAc/MeOH 10:1).

Protocol 2: Suzuki-Miyaura Cross-Coupling of 9-Benzyl-6-chloropurine[6]

Method A (Anhydrous Conditions):

  • To an argon-purged flask, add 9-benzyl-6-chloropurine (0.122 g, 0.5 mmol), the boronic acid (0.75 mmol), anhydrous K2CO3 (0.086 g, 0.625 mmol), and Pd(PPh3)4 (0.014 g, 0.012 mmol).

  • Add toluene (5 mL) via septum.

  • Stir the mixture under argon at 100 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Evaporate the solvent and chromatograph the residue on silica gel (CHCl3–MeOH, 98:2).

  • Purify the crude product by crystallization from CH2Cl2–heptane.

Method B (Aqueous Conditions):

  • Follow the general procedure for Method A, but use a mixture of DME and 2 M aqueous K2CO3 as the solvent system.

  • Conduct the reaction at 85 °C.

Protocol 3: Synthesis of 6-Mercaptopurine from 6-Chloropurine[9]
  • Heat 6-chloropurine (2.5 g) and a potassium hydrosulfide solution (36 mL of 1 N) in a sealed tube at 100 °C for 7 hours.

  • Cool and open the tube.

  • Make the contents alkaline by adding 20 mL of 2 N sodium hydroxide.

  • Filter the solution and acidify to pH 4.

  • Collect the precipitated 6-mercaptopurine by filtration, wash with water, alcohol, and ether, and air dry.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows discussed in this guide.

Nucleophilic_Aromatic_Substitution Chloropurine 6-Chloropurine Intermediate Meisenheimer Complex (Intermediate) Chloropurine->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) Intermediate->Chloropurine - Nu-H Product 6-Substituted Purine (Purine-Nu) Intermediate->Product - Cl- HCl HCl

Caption: General mechanism of nucleophilic aromatic substitution at the C6 position of the purine ring.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - 6-Chloropurine derivative - Boronic acid - Pd(PPh3)4 - K2CO3 Solvent Add Solvent (Toluene or DME/H2O) Reactants->Solvent Heat Heat under Argon (85-100 °C) Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Chromatography Silica Gel Chromatography Evaporate->Chromatography Crystallize Crystallize Chromatography->Crystallize Product Pure 6-Aryl/Vinylpurine Crystallize->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of a 6-chloropurine derivative.

Microwave_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Microwave Irradiation cluster_purification Purification Mix Combine in Microwave Tube: - 6-Chloropurine derivative - Amine - DIPEA - Ethanol Irradiate Irradiate at 120 °C, 150 W (10 minutes) Mix->Irradiate Evaporate Remove Solvent Irradiate->Evaporate Chromatography Flash Chromatography Evaporate->Chromatography Final_Product Pure 6-Aminopurine Derivative Chromatography->Final_Product

Caption: Workflow for the microwave-assisted amination of a 6-chloropurine derivative.

Conclusion

The C6-chloro group is a cornerstone of modern purine chemistry, providing a reliable and versatile entry point for the synthesis of a vast array of derivatives. Its predictable reactivity in nucleophilic substitution and cross-coupling reactions has been, and continues to be, a driving force in the discovery and development of new therapeutic agents. A thorough understanding of the factors that govern its reactivity, coupled with the application of modern synthetic methodologies, empowers researchers to efficiently construct novel purine-based molecules with tailored biological functions. This guide serves as a foundational resource for scientists and professionals engaged in the exciting and impactful field of drug discovery.

References

Navigating the Scarcity: A Technical Guide to Procuring 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability: A Landscape of Limited Supply

Initial investigations reveal that 6-Chloro-9-isopropyl-9H-purine is a rare chemical with limited to no off-the-shelf availability. Notably, Sigma-Aldrich, a prominent global supplier, has discontinued this product, a strong indicator of its general scarcity in the commercial market.[1]

Due to the absence of readily available stock, researchers requiring this compound must turn to custom synthesis services. This approach, while more time-consuming and potentially costly than purchasing a stock chemical, offers the flexibility of specifying purity, quantity, and analytical data.

Custom Synthesis: The Viable Procurement Pathway

The most practical approach for obtaining 6-Chloro-9-isopropyl-9H-purine is through a fee-for-service (FFS) or full-time equivalent (FTE) arrangement with a specialized chemical synthesis company.[2] Numerous contract research organizations (CROs) and custom synthesis labs offer these services to academic and industrial clients.

Identifying a Synthesis Partner

A multitude of companies specialize in the custom synthesis of organic molecules. These organizations are equipped with the infrastructure and expertise to handle multi-step syntheses of complex molecules. When selecting a partner, it is crucial to consider their experience in heterocyclic and purine chemistry.

Table 1: Potential Custom Synthesis Providers

Company NameServices OfferedGeographic Presence
Otava Chemicals Custom synthesis, process development, medicinal chemistryNorth America, Europe[3]
Curia Global Custom synthesis, API manufacturing, integrated drug discoveryNorth America, Europe, India[4]
Apex Molecular Fee-for-service and FTE-based custom synthesisEurope
Biosynth Complex organic chemical synthesis, specializing in carbohydrate and nucleoside chemistryUK, Switzerland, Slovakia, China[5]
Atlanchim Pharma Custom synthesis, stable isotope labeling, analytical chemistryEurope[6]
Enamine Custom synthesis of a wide variety of organic compoundsEurope
Charles River Laboratories Medicinal chemistry, synthetic chemistry services, process and scale-up chemistryGlobal[7]
EMBL Chemical Synthesis Core Facility Custom synthesis of small molecules, hit-to-lead optimizationEurope[8][9]

This list is not exhaustive and represents a selection of companies with relevant service offerings.

The Custom Synthesis Workflow

The process of commissioning a custom synthesis project typically follows a structured workflow, from initial inquiry to final product delivery.

Custom Synthesis Workflow cluster_0 Phase 1: Inquiry and Quotation cluster_1 Phase 2: Synthesis and Analysis cluster_2 Phase 3: Delivery Initial Inquiry Initial Inquiry Confidentiality Agreement Confidentiality Agreement Initial Inquiry->Confidentiality Agreement Feasibility Assessment Feasibility Assessment Confidentiality Agreement->Feasibility Assessment Quotation Provided Quotation Provided Feasibility Assessment->Quotation Provided Purchase Order Purchase Order Quotation Provided->Purchase Order Route Scouting & Synthesis Route Scouting & Synthesis Purchase Order->Route Scouting & Synthesis In-Process QC In-Process QC Route Scouting & Synthesis->In-Process QC Final Product QC Final Product QC In-Process QC->Final Product QC Certificate of Analysis Certificate of Analysis Final Product QC->Certificate of Analysis Product Shipment Product Shipment Certificate of Analysis->Product Shipment

A typical workflow for procuring a compound via custom synthesis.

Experimental Protocols: Synthesis of Purine Analogs

General Procedure for N-Alkylation of a Purine Ring

A common method for the synthesis of 9-substituted purines involves the direct alkylation of the purine heterocycle. A general procedure, which may be adaptable for the synthesis of the target compound, is as follows:

  • Silylation: The purine starting material (e.g., 6-chloropurine) is suspended in an anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile). A silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), is added, and the mixture is heated to form a clear solution of the silylated purine.[10]

  • Lewis Acid Catalysis: The reaction mixture is cooled, and a Lewis acid catalyst (e.g., tin(IV) chloride) is added.[10]

  • Alkylation: The alkylating agent (in this case, an isopropyl halide such as 2-bromopropane or 2-iodopropane) is added, and the reaction is stirred at room temperature or heated to drive the reaction to completion.[10]

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted. The final product is purified using techniques such as column chromatography or recrystallization.

Synthesis of Substituted Purines from Pyrimidine Precursors

An alternative approach involves the construction of the purine ring system from a substituted pyrimidine precursor. For instance, a study on the synthesis of 6,8,9-trisubstituted purine analogues utilized a 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine as a key intermediate.[11] While this specific example leads to a different final product, the underlying synthetic strategy of building the purine core could be adapted by a skilled synthetic chemist.

Quality Control and Data Presentation

For a custom-synthesized compound, a comprehensive Certificate of Analysis (CoA) is essential to confirm its identity and purity. The following analytical data should be requested from the synthesis provider.

Table 2: Recommended Analytical Data for 6-Chloro-9-isopropyl-9H-purine

Analytical TechniquePurpose
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and provides information on isomeric purity.
Mass Spectrometry (MS) Determines the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final product.

Logical Workflow for Compound Acquisition

For a researcher or drug development professional, the decision-making process for acquiring a rare chemical like 6-Chloro-9-isopropyl-9H-purine can be streamlined. The following diagram illustrates a logical workflow for this process.

Compound Acquisition Workflow Define Requirements Define Requirements Search Commercial Databases Search Commercial Databases Define Requirements->Search Commercial Databases Compound Available? Compound Available? Search Commercial Databases->Compound Available? Purchase from Supplier Purchase from Supplier Compound Available?->Purchase from Supplier Yes Identify Custom Synthesis Vendors Identify Custom Synthesis Vendors Compound Available?->Identify Custom Synthesis Vendors No Request Quotations Request Quotations Identify Custom Synthesis Vendors->Request Quotations Select Vendor and Initiate Synthesis Select Vendor and Initiate Synthesis Request Quotations->Select Vendor and Initiate Synthesis Receive Compound and CoA Receive Compound and CoA Select Vendor and Initiate Synthesis->Receive Compound and CoA

A decision-making workflow for acquiring a rare chemical.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-9-isopropyl-9H-purine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of many biologically active molecules, including kinase inhibitors and antiviral agents.[1] The functionalization of the purine ring at the C6 position is a critical step in the synthesis of a diverse library of compounds for screening and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for creating carbon-carbon bonds, offering a robust strategy for the arylation of 6-chloropurines.[2][3]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Chloro-9-isopropyl-9H-purine with a variety of boronic acids. The 9-isopropyl group is a common substituent in purine-based drug candidates, influencing solubility and metabolic stability. These protocols are designed to be a practical guide for researchers in academic and industrial settings.

Applications in Drug Discovery

The 6-aryl-9-isopropyl-9H-purine derivatives synthesized through this methodology are of significant interest in drug development for several reasons:

  • Kinase Inhibition: Many 6-substituted purine analogs are potent inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[4]

  • Antiviral Activity: Purine nucleoside analogs are a well-established class of antiviral drugs. The introduction of diverse aryl groups at the C6 position can lead to novel compounds with improved activity and resistance profiles.

  • CNS Disorders: Purine derivatives are known to interact with adenosine and other neurotransmitter receptors, making them potential candidates for the treatment of neurological and psychiatric disorders.

  • Combinatorial Chemistry: The described protocol is highly amenable to the creation of large libraries of 6-substituted purines by varying the boronic acid coupling partner, facilitating structure-activity relationship (SAR) studies.[5]

Data Presentation: Reaction Yields

The following table summarizes the yields obtained from the palladium-catalyzed cross-coupling of 6-Chloro-9-isopropyl-9H-purine with various arylboronic acids. The data is compiled from literature sources and demonstrates the versatility of this reaction.[5]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-9-isopropyl-9H-purine95
24-Methylphenylboronic acid9-Isopropyl-6-(p-tolyl)-9H-purine92
34-Methoxyphenylboronic acid9-Isopropyl-6-(4-methoxyphenyl)-9H-purine89
44-Fluorophenylboronic acid6-(4-Fluorophenyl)-9-isopropyl-9H-purine96
54-Chlorophenylboronic acid6-(4-Chlorophenyl)-9-isopropyl-9H-purine93
64-(Trifluoromethyl)phenylboronic acid9-Isopropyl-6-(4-(trifluoromethyl)phenyl)-9H-purine85
73-Methoxyphenylboronic acid9-Isopropyl-6-(3-methoxyphenyl)-9H-purine91
82-Methoxyphenylboronic acid9-Isopropyl-6-(2-methoxyphenyl)-9H-purine82
9Naphthalene-2-boronic acid9-Isopropyl-6-(naphthalen-2-yl)-9H-purine88

Experimental Workflow

The general workflow for the palladium-catalyzed cross-coupling of 6-Chloro-9-isopropyl-9H-purine with boronic acids is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 6-Chloro-9-isopropyl-9H-purine - Boronic Acid - Base (e.g., K2CO3) B Add Catalyst and Ligand: - Pd Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent: - e.g., Toluene or DME/H2O B->C D Inert Atmosphere: - Purge with Argon or Nitrogen C->D E Heating: - Stir at elevated temperature (e.g., 85-100 °C) D->E F Monitor Progress: - TLC or LC-MS E->F G Cool to Room Temperature F->G H Filtration: - Remove insoluble salts G->H I Extraction & Washing H->I J Drying & Concentration I->J K Purification: - Column Chromatography J->K L L K->L Characterization: - NMR, MS

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two detailed protocols are provided below, catering to different types of boronic acids.

Protocol 1: Anhydrous Conditions for Electron-Rich and Neutral Boronic Acids

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of halopurines.[2]

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Chloro-9-isopropyl-9H-purine (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

    • Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-9-isopropyl-9H-purine.

Protocol 2: Aqueous Conditions for Electron-Poor Boronic Acids

This protocol is adapted for boronic acids bearing electron-withdrawing groups.[2]

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents) as a 2M aqueous solution

  • 1,2-Dimethoxyethane (DME)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vial, combine 6-Chloro-9-isopropyl-9H-purine (1.0 mmol) and the corresponding arylboronic acid (1.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the vial.

  • Solvent and Base Addition: Add 1,2-dimethoxyethane (DME) (8 mL) followed by a 2M aqueous solution of potassium carbonate (2 mL, 4.0 mmol).

  • Reaction: Seal the vial and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the desired 6-aryl-9-isopropyl-9H-purine.

Safety Precautions

  • Palladium catalysts and boronic acids can be toxic and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under pressure should be conducted behind a blast shield.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 6-aryl-9-isopropyl-9H-purine derivatives. The protocols outlined in this document provide a solid foundation for researchers to access a wide range of these valuable compounds for applications in drug discovery and medicinal chemistry. The choice between anhydrous and aqueous conditions allows for the successful coupling of a broad scope of boronic acids, making this a key transformation in the synthetic chemist's toolbox.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction on 6-Chloro-9-isopropyl-9H-purine. This reaction is a cornerstone in the synthesis of a diverse range of purine derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities, including antibacterial, antileishmanial, and antitumor properties.

Introduction

Nucleophilic aromatic substitution on the purine scaffold is a fundamental transformation in the development of novel therapeutic agents. The electron-deficient nature of the purine ring system, further activated by the chloro substituent at the C6 position, facilitates the displacement of the chloride ion by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to the generation of libraries of substituted purines for biological screening. The isopropyl group at the N9 position enhances solubility in organic solvents and can influence the biological activity of the final compound.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for a representative nucleophilic aromatic substitution reaction on 6-Chloro-9-isopropyl-9H-purine.

ParameterValue
Electrophile 6-Chloro-9-isopropyl-9H-purine
Nucleophile Benzylamine
Solvent Dimethyl sulfoxide (DMSO)
Base Triethylamine (TEA)
Temperature 90 °C
Reaction Time 2 hours
Product N-Benzyl-9-isopropyl-9H-purin-6-amine

Experimental Protocols

This section details the methodology for the nucleophilic aromatic substitution of 6-Chloro-9-isopropyl-9H-purine with an amine nucleophile.

Protocol 1: Synthesis of N-Benzyl-9-isopropyl-9H-purin-6-amine[1][2]

This protocol describes the reaction of 6-Chloro-9-isopropyl-9H-purine with benzylamine.

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Benzylamine

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Water (deionized)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-Chloro-9-isopropyl-9H-purine (1.0 equivalent).

  • Add dimethyl sulfoxide (DMSO) to dissolve the starting material.

  • Add triethylamine (TEA) (1.1 equivalents) to the solution.

  • Add benzylamine (1.05 equivalents) to the reaction mixture.

  • Stir the resulting solution at 90 °C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers and wash twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solution in vacuum using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by a suitable method such as column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the key aspects of the described protocol.

SNAr_Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6-Chloro-9-isopropyl-9H-purine 6-Chloro-9-isopropyl-9H-purine N-Benzyl-9-isopropyl-9H-purin-6-amine N-Benzyl-9-isopropyl-9H-purin-6-amine 6-Chloro-9-isopropyl-9H-purine->N-Benzyl-9-isopropyl-9H-purin-6-amine + Benzylamine Benzylamine Benzylamine DMSO (Solvent) DMSO (Solvent) Triethylamine (Base) Triethylamine (Base) 90 °C 90 °C 2 hours 2 hours

Caption: General reaction scheme for the SNAr on 6-Chloro-9-isopropyl-9H-purine.

Experimental_Workflow start Start: Combine Reactants dissolve Dissolve 6-Chloro-9-isopropyl-9H-purine in DMSO start->dissolve add_base Add Triethylamine dissolve->add_base add_nucleophile Add Benzylamine add_base->add_nucleophile react Stir at 90 °C for 2 hours add_nucleophile->react workup Work-up react->workup dilute Dilute with Water workup->dilute extract Extract with Diethyl Ether dilute->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Experimental workflow for the synthesis of N-Benzyl-9-isopropyl-9H-purin-6-amine.

Application Notes and Protocols: Synthesis of 2,6,9-Trisubstituted Purine Derivatives from 2,6-Dichloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of diverse 2,6,9-trisubstituted purine derivatives, utilizing 2,6-dichloro-9-isopropyl-9H-purine as a versatile starting material. The methodologies covered include nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, enabling the introduction of a wide array of substituents at the C2 and C6 positions of the purine core. These compounds are of significant interest in drug discovery, with applications as kinase inhibitors for anticancer therapy and as potential agents for neurodegenerative diseases.[1][2][3][4]

Introduction

The purine scaffold is a cornerstone in medicinal chemistry due to its prevalence in biologically active molecules. Specifically, 2,6,9-trisubstituted purines have emerged as potent inhibitors of various protein kinases, which are often dysregulated in diseases like cancer.[1][4] The strategic modification of substituents at the C2, C6, and N9 positions allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets, such as cyclin-dependent kinases (CDKs), PDGFRα, and FLT3-ITD.[3][4][5] This document outlines synthetic routes to access a library of these valuable compounds from a common precursor.

Synthetic Strategy Overview

The synthesis of 2,6,9-trisubstituted purines from 2,6-dichloro-9-isopropyl-9H-purine leverages the differential reactivity of the chlorine atoms at the C2 and C6 positions. Typically, the C6-chloro group is more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This regioselectivity allows for a stepwise introduction of different substituents.[6] Subsequent modifications at the C2 position can be achieved through palladium-catalyzed cross-coupling reactions.

G start 2,6-dichloro-9-isopropyl-9H-purine intermediate 2-chloro-6-substituted-9-isopropyl-9H-purine start->intermediate Nucleophilic Aromatic Substitution (C6) final 2,6-disubstituted-9-isopropyl-9H-purine intermediate->final Suzuki Coupling or Buchwald-Hartwig Amination (C2)

Caption: General synthetic workflow for 2,6,9-trisubstituted purines.

Experimental Protocols

Protocol 1: Preparation of 2,6-dichloro-9-isopropyl-9H-purine

This protocol describes the N9-isopropylation of 2,6-dichloropurine. It is important to note that N7-alkylation can occur as a side reaction.[7]

Materials:

  • 2,6-dichloro-9H-purine

  • 2-iodopropane or isopropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate or Ether

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,6-dichloro-9H-purine in DMF, add potassium carbonate.

  • Add the alkyl halide (e.g., isopropyl halide) to the suspension.[8]

  • Stir the reaction mixture at room temperature for 12 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the suspension and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the N9 and N7 isomers.[7]

Protocol 2: Nucleophilic Aromatic Substitution at the C6 Position

This protocol details the selective substitution of the C6-chloro group with an amine.

Materials:

  • 2,6-dichloro-9-isopropyl-9H-purine

  • Desired amine or amine hydrochloride

  • Triethylamine (TEA) or another suitable base

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-dichloro-9-isopropyl-9H-purine and the desired amine hydrochloride in a mixture of DMF and triethylamine.[9]

  • Stir the resulting solution at 90 °C for 3 hours.[9]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.[9]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol describes the palladium-catalyzed C-C bond formation at the C2 position.

Materials:

  • 2-chloro-6-substituted-9-isopropyl-9H-purine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene or a mixture of DME and water[10]

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel, combine the 2-chloro-6-substituted-9-isopropyl-9H-purine, arylboronic acid, palladium catalyst, and potassium carbonate.

  • Add the solvent (anhydrous toluene for electron-rich boronic acids or DME/water for electron-poor arylboronic acids).[10][11]

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture at 85-100 °C.[10]

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

Protocol 4: Buchwald-Hartwig Amination at the C2 Position

This protocol is for the formation of a C-N bond at the C2 position.

Materials:

  • 2-chloro-6-substituted-9-isopropyl-9H-purine

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong base (e.g., sodium tert-butoxide, Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the base.

  • Add the 2-chloro-6-substituted-9-isopropyl-9H-purine and the amine.

  • Add the anhydrous solvent.

  • Heat the mixture with stirring. Reaction temperatures can range from room temperature to over 100 °C.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative yields for the synthesis of various 2,6,9-trisubstituted purine derivatives based on similar purine scaffolds, as detailed in the literature.

Table 1: Synthesis of 2-Chloro-6-amino-9-alkylpurine Derivatives

Starting MaterialAmineProductYield (%)Reference
2,6-dichloro-9-(cyclopropylmethyl)-9H-purinem-toluidine2-chloro-9-(cyclopropylmethyl)-N-(m-tolyl)-9H-purin-6-amine80%[8]
2,6-dichloro-9-(cyclopropylmethyl)-9H-purine3-aminobenzonitrile3-((2-chloro-9-(cyclopropylmethyl)-9H-purin-6-yl)amino)benzonitrile74%[8]
2,6-dichloro-9-isopropyl-9H-purineethylamine hydrochloride2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amineNot Specified[9]

Table 2: Suzuki-Miyaura Coupling of Dichloropurines

Starting MaterialBoronic AcidProductYield (%)Reference
9-benzyl-2,6-dichloropurinephenylboronic acid (1 equiv.)9-benzyl-2-chloro-6-phenylpurine77%[10]
9-benzyl-2,6-dichloropurinephenylboronic acid (3 equiv.)9-benzyl-2,6-diphenylpurine84%[10]

Visualized Protocols

The following diagrams illustrate the key reaction pathways discussed.

G cluster_c6 C6-Amination start 2,6-dichloro-9-isopropyl-9H-purine intermediate 2-chloro-6-(R¹R²N)-9-isopropyl-9H-purine start->intermediate Base (e.g., TEA) DMF, 90°C amine R¹R²NH amine->intermediate

Caption: C6-Amination via Nucleophilic Aromatic Substitution.

G cluster_c2_suzuki C2-Arylation (Suzuki) start 2-chloro-6-substituted-9-isopropyl-9H-purine final 2-aryl-6-substituted-9-isopropyl-9H-purine start->final Pd(PPh₃)₄ K₂CO₃, Toluene/DME boronic Ar-B(OH)₂ boronic->final

Caption: C2-Arylation via Suzuki-Miyaura Cross-Coupling.

G cluster_c2_buchwald C2-Amination (Buchwald-Hartwig) start 2-chloro-6-substituted-9-isopropyl-9H-purine final 2-(R³R⁴N)-6-substituted-9-isopropyl-9H-purine start->final Pd catalyst, Ligand Base, Toluene amine R³R⁴NH amine->final

Caption: C2-Amination via Buchwald-Hartwig Cross-Coupling.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of 2,6,9-trisubstituted purine derivatives from the readily accessible starting material, 2,6-dichloro-9-isopropyl-9H-purine. The sequential and regioselective nature of the reactions allows for the creation of diverse chemical libraries. These libraries are invaluable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents targeting a range of diseases.[1][13] The synthetic flexibility offered by these methods empowers researchers to explore a vast chemical space in the quest for more potent and selective drug candidates.

References

Application Notes and Protocols: Copper-Catalyzed N-arylation of 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-aryl-9-isopropyl-9H-purin-6-amines from 6-chloro-9-isopropyl-9H-purine via a two-step process involving an initial amination followed by a copper-catalyzed N-arylation. The protocols are based on established methodologies for the derivatization of purine scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The purine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the purine ring, particularly at the C6 and N9 positions, is a key strategy in the development of novel therapeutic agents. This document details a robust two-step synthetic route to access N6-aryl-9-isopropyladenine derivatives. The first step involves a nucleophilic aromatic substitution to introduce an amino group at the C6 position of 6-chloro-9-isopropyl-9H-purine. The subsequent step is a copper-catalyzed N-arylation, a versatile and widely used method for the formation of carbon-nitrogen bonds. Two common copper-catalyzed methods, the Ullmann condensation and the Chan-Lam coupling, are presented as viable options for this transformation.

Experimental Overview

The overall synthetic strategy involves two key transformations:

  • Amination of 6-Chloro-9-isopropyl-9H-purine: The chloro substituent at the C6 position is displaced by an amine to furnish the corresponding 6-amino-9-isopropyl-9H-purine derivative.

  • Copper-Catalyzed N-arylation: The resulting amine is then coupled with an aryl partner using a copper catalyst to yield the final N-aryl product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis.

Table 1: Representative Conditions for the Amination of 6-Chloro-9-isopropyl-9H-purine

EntryAmineSolventBaseTemperature (°C)Time (h)Yield (%)
1Ammonia (aq)Ethanol-10012>90
2Benzylaminen-ButanolDIPEA1201685-95
3AnilineDMFEt3N902470-85
4PiperidineIsopropanolK2CO3Reflux8>90

Table 2: General Conditions for Copper-Catalyzed N-arylation of 6-Amino-9-isopropyl-9H-purine

EntryArylating AgentCopper SourceLigand (optional)BaseSolventTemperature (°C)
1Aryl IodideCuI1,10-PhenanthrolineK2CO3DMF120-150
2Aryl BromideCuBrL-prolineCs2CO3DMSO100-130
3Arylboronic AcidCu(OAc)2PyridineEt3NCH2Cl2Room Temp - 50
4Arylboronic AcidCuO Nanoparticles-K3PO4Toluene110

Experimental Protocols

Step 1: Synthesis of 6-Amino-9-isopropyl-9H-purine

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Ammonia solution (28-30% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a round-bottom flask, add 6-chloro-9-isopropyl-9H-purine (1.0 eq).

  • Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add an excess of aqueous ammonia solution (10-20 eq).

  • The flask is sealed and heated to 100 °C in an oil bath with vigorous stirring for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography on silica gel to afford 6-amino-9-isopropyl-9H-purine.

Step 2: Copper-Catalyzed N-arylation of 6-Amino-9-isopropyl-9H-purine

Two alternative protocols are provided for the N-arylation step.

Protocol 2A: Ullmann Condensation with an Aryl Halide

This protocol is a classic method for C-N bond formation.[1]

Materials:

  • 6-Amino-9-isopropyl-9H-purine

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 6-amino-9-isopropyl-9H-purine (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K2CO3 (2.0 eq).

  • Add anhydrous DMF via syringe.

  • The tube is sealed and the reaction mixture is heated to 120-150 °C with stirring for 24-48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-6-amino-9-isopropyl-9H-purine.

Protocol 2B: Chan-Lam Coupling with an Arylboronic Acid

This protocol offers milder reaction conditions and often proceeds at room temperature.[2]

Materials:

  • 6-Amino-9-isopropyl-9H-purine

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2) or Toluene

  • Molecular sieves (4 Å)

  • Open flask

Procedure:

  • To a flask open to the air, add 6-amino-9-isopropyl-9H-purine (1.0 eq), arylboronic acid (1.5 eq), Cu(OAc)2 (1.1 eq), and freshly activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane and pyridine (2.0 eq) or triethylamine (2.0 eq).

  • The reaction mixture is stirred at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: N-Arylation start 6-Chloro-9-isopropyl-9H-purine process1 Nucleophilic Aromatic Substitution start->process1 reagents1 Amine (e.g., NH3) reagents1->process1 product1 6-Amino-9-isopropyl-9H-purine process1->product1 process2 Copper-Catalyzed Cross-Coupling product1->process2 reagents2 Aryl Halide or Arylboronic Acid reagents2->process2 final_product N-Aryl-6-amino-9-isopropyl-9H-purine process2->final_product catalyst Cu(I) or Cu(II) catalyst catalyst->process2

Caption: Synthetic workflow for N-arylation.

Chan_Lam_vs_Ullmann cluster_ullmann Ullmann Condensation cluster_chan_lam Chan-Lam Coupling start 6-Amino-9-isopropyl-9H-purine ullmann_reagents Aryl Halide Cu(I) Catalyst Ligand Base start->ullmann_reagents chan_lam_reagents Arylboronic Acid Cu(II) Catalyst Base start->chan_lam_reagents ullmann_conditions High Temperature Inert Atmosphere final_product N-Aryl-6-amino-9-isopropyl-9H-purine ullmann_reagents->final_product chan_lam_conditions Room Temperature Air Atmosphere chan_lam_reagents->final_product

Caption: Comparison of Ullmann and Chan-Lam pathways.

References

Analytical methods for monitoring the progress of 6-Chloro-9-isopropyl-9H-purine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Monitoring 6-Chloro-9-isopropyl-9H-purine Reactions

Introduction

6-Chloro-9-isopropyl-9H-purine is a key intermediate in the synthesis of various biologically active purine derivatives, including potential therapeutics for cancer and viral diseases.[1][2] Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. This document provides detailed application notes and protocols for three common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods allow researchers to qualitatively and quantitatively track the consumption of the starting material and the formation of products.

Application Note 1: Thin-Layer Chromatography (TLC)

Principle

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile separation technique ideal for real-time reaction monitoring.[3] The principle relies on the differential partitioning of components in a reaction mixture between a stationary phase (typically silica gel on a plate) and a liquid mobile phase. Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in lower Retention Factor (Rf) values. By spotting the reaction mixture alongside the starting material, one can visually track the disappearance of the reactant spot and the appearance of new product spots.

Experimental Protocol

  • Plate Preparation : Use silica gel plates pre-coated with a fluorescent UV254 indicator. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation :

    • Dissolve a small amount of the 6-Chloro-9-isopropyl-9H-purine starting material in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a reference solution.

    • Using a capillary tube or micropipette, withdraw a small aliquot (1-2 µL) from the reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.). Dilute this aliquot in a small vial with a suitable solvent.

  • Spotting : Carefully spot the reference solution and the diluted reaction mixture aliquots onto the origin line. Keep the spots small and distinct.

  • Development : Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The chamber should be saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp at 254 nm. Purine rings will appear as dark spots. Circle the spots with a pencil.

  • Analysis : Calculate the Rf value for the starting material and any new spots (products/intermediates) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

A change in Rf value indicates a chemical transformation. The disappearance of the starting material spot and the appearance of a new spot confirms the reaction is progressing.

CompoundTypical Mobile PhaseRf Value (Approximate)
6-Chloro-9-isopropyl-9H-purine30% Ethyl Acetate in Hexane0.6
Product (e.g., 6-amino derivative)30% Ethyl Acetate in Hexane0.2 - 0.4

Note: Rf values are indicative and can vary based on the specific mobile phase composition, temperature, and plate manufacturer.

Workflow Visualization

TLC_Workflow TLC Monitoring Workflow A Prepare TLC Plate (Draw Origin Line) B Spot Starting Material & Reaction Aliquots A->B C Develop Plate in Solvent Chamber B->C D Dry Plate & Visualize under UV Light (254 nm) C->D E Calculate Rf Values D->E F Assess Reaction Progress E->F

Caption: Workflow for monitoring a reaction using TLC.

Application Note 2: High-Performance Liquid Chromatography (HPLC)

Principle

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. It offers higher resolution and sensitivity than TLC. In Reverse-Phase HPLC (RP-HPLC), the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds are retained longer on the column, resulting in longer retention times. Reaction progress is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product(s).

Experimental Protocol

  • System Preparation :

    • Column : Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase : Prepare a mobile phase, for example, a mixture of acetonitrile and a buffer like 0.05 M sodium acetate or phosphate buffer.[4] The mobile phase should be filtered and degassed. A gradient elution (e.g., starting with 10% acetonitrile and ramping up to 90%) is often effective for separating compounds of differing polarity.

    • Detector : Use a UV detector set to a wavelength where purines absorb strongly, typically around 260-265 nm.

  • Sample Preparation :

    • Prepare a standard solution of the 6-Chloro-9-isopropyl-9H-purine starting material at a known concentration (e.g., 1 mg/mL).

    • At various time points, take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a buffer).

    • Dilute the aliquot significantly with the mobile phase (e.g., 10 µL in 1 mL).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis :

    • Inject a standard of the starting material to determine its retention time.

    • Inject the prepared samples from the reaction time points.

    • Record the chromatograms.

  • Data Processing :

    • Identify the peaks corresponding to the starting material and product(s) based on their retention times.

    • Integrate the peak areas. The percentage conversion can be calculated as: % Conversion = [Area(Product) / (Area(Product) + Area(Reactant))] x 100

Data Presentation

CompoundRetention Time (min)Detection Wavelength (nm)
6-Chloro-9-isopropyl-9H-purine~10.5264
Product (e.g., 6-alkoxy derivative)~8.2262

Note: Retention times are highly dependent on the specific column, mobile phase, flow rate, and temperature, and must be determined experimentally.

Workflow Visualization

HPLC_Workflow HPLC Monitoring Workflow A Prepare Sample: Aliquot -> Dilute -> Filter B Inject Sample into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Acquire Chromatogram D->E F Integrate Peak Areas & Quantify Conversion E->F

Caption: Workflow for monitoring a reaction using HPLC.

Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle

¹H NMR spectroscopy is an excellent tool for monitoring reaction progress as it provides detailed structural information.[5][6] The chemical environment of each proton in a molecule results in a unique signal (chemical shift) in the NMR spectrum. As a reaction proceeds, the signals corresponding to the starting material will decrease in intensity, while new signals corresponding to the product will appear and grow. This allows for unambiguous confirmation of the structural transformation.

Experimental Protocol

  • Sample Preparation :

    • At each time point, take an aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Remove the reaction solvent under reduced pressure or with a stream of nitrogen.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), ensuring the chosen solvent dissolves both reactant and product.[7][8]

    • Transfer the solution to an NMR tube.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum of the starting 6-Chloro-9-isopropyl-9H-purine to identify its characteristic peaks.

    • Acquire spectra for the samples from each time point.

  • Data Analysis :

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the reactant and the product. For 6-Chloro-9-isopropyl-9H-purine, key signals are the purine protons (H2 and H8) and the isopropyl group protons.[9]

    • Compare the integrals of a reactant peak with a product peak to determine the relative ratio and calculate the percent conversion. Choose peaks that are well-resolved and do not overlap with other signals.

Data Presentation

CompoundProtonExpected ¹H Chemical Shift (δ, ppm) in CDCl₃
6-Chloro-9-isopropyl-9H-purine [9]H2~8.86
H8~8.15 (Varies with substitution)
N-CH(CH₃)₂~5.15 (septet)
N-CH(CH₃)₂~1.80 (doublet)
Product (e.g., 6-anilino derivative) H2~8.6
H8~7.8
N-CH(CH₃)₂~4.9 (septet)
N-CH(CH₃)₂~1.7 (doublet)

Note: Chemical shifts are approximate and can be influenced by solvent and substitution patterns.

Workflow Visualization

NMR_Analysis_Logic NMR Data Analysis Logic A Acquire Raw Data (FID) from Reaction Aliquot B Process Data: • Fourier Transform • Phasing & Baseline Correction A->B C Assign Characteristic Peaks (Reactant vs. Product) B->C D Integrate Non-Overlapping Reactant & Product Peaks C->D E Calculate Molar Ratio & Percent Conversion D->E

Caption: Logical flow for analyzing reaction progress via NMR.

Summary and Comparison of Methods

FeatureTLCHPLCNMR
Speed Very Fast (~15-30 min)Moderate (~10-40 min/sample)Slow (>10 min/sample + prep)
Cost Very LowHighVery High
Information Qualitative (Rf)Quantitative (Retention Time, Area)Definitive Structural Info
Sensitivity Low (µg)High (ng-pg)Moderate (mg)
Throughput HighModerate (with autosampler)Low
Best For Quick checks, reaction completionAccurate quantification, purity analysisStructure confirmation, mechanism studies

References

Application Note: Unambiguous Structural Elucidation of 6-Substituted-9-isopropyl-9H-purine Derivatives Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction:

6-Chloro-9-isopropyl-9H-purine is a key intermediate in the synthesis of a wide range of biologically active molecules, including potential therapeutics for cancer and other diseases. The substitution of the chlorine atom at the C6 position with various nucleophiles leads to the formation of diverse libraries of purine derivatives. Accurate and unambiguous characterization of these reaction products is paramount for structure-activity relationship (SAR) studies and further drug development. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial structural insights, complex substitution patterns and subtle isomeric differences often necessitate the use of two-dimensional (2D) NMR techniques for complete structural assignment. This application note details the protocols for the characterization of 6-substituted-9-isopropyl-9H-purine derivatives using a suite of 2D NMR experiments: Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Hypothetical Reaction Scheme:

For the purpose of this application note, we will consider a common nucleophilic aromatic substitution reaction where 6-chloro-9-isopropyl-9H-purine is treated with a generic primary amine (R-NH₂) to yield the corresponding 6-amino-9-isopropyl-9H-purine derivative.

G 6-Chloro-9-isopropyl-9H-purine 6-Chloro-9-isopropyl-9H-purine Product 6-(R-amino)-9-isopropyl-9H-purine 6-Chloro-9-isopropyl-9H-purine->Product R-NH2, Base Solvent, Heat R-NH2 R-NH2 Base Base

Caption: Hypothetical reaction of 6-chloro-9-isopropyl-9H-purine.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for a hypothetical 6-amino-9-isopropyl-9H-purine derivative. These values are based on typical ranges observed for similar purine structures.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (δ)MultiplicityCoupling Constant (J) in Hz
H-28.0 - 8.5s-
H-87.8 - 8.2s-
CH (isopropyl)4.5 - 5.0sept~6.8
CH₃ (isopropyl)1.5 - 1.7d~6.8
NH (amine)5.5 - 7.5br s-
Protons on R-groupVariable--

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)
C-2150 - 155
C-4148 - 152
C-5118 - 122
C-6155 - 160
C-8140 - 145
CH (isopropyl)45 - 50
CH₃ (isopropyl)20 - 25
Carbons on R-groupVariable

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Spectra Acquisition:

  • Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and to ensure appropriate spectral widths for the 2D experiments.

3. 2D NMR Experimental Parameters:

The following are general guidelines for setting up 2D NMR experiments on a standard 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

a. ¹H-¹H COSY (Correlation SpectroscopY):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is particularly useful for identifying the isopropyl spin system.

  • Pulse Program: cosygpqf or similar gradient-selected COSY sequence.

  • Spectral Width (F1 and F2): Set to cover the entire proton chemical shift range observed in the 1D ¹H spectrum.

  • Number of Scans (ns): 2-8

  • Number of Increments (F1 dimension): 256-512

  • Relaxation Delay (d1): 1-2 seconds

b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Pulse Program: hsqcedetgpsisp2 or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals.

  • Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range.

  • Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range.

  • Number of Scans (ns): 4-16

  • Number of Increments (F1 dimension): 128-256

  • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

c. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons. This is crucial for connecting different structural fragments and for assigning quaternary carbons.

  • Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC sequence.

  • Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range.

  • Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range.

  • Number of Scans (ns): 8-64

  • Number of Increments (F1 dimension): 256-512

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings, typically set to 8 Hz.

Data Analysis and Interpretation

G cluster_0 1D NMR cluster_1 2D NMR 1H_NMR 1H NMR Spectrum COSY COSY (H-H Correlations) 1H_NMR->COSY HSQC HSQC (1-bond C-H Correlations) 1H_NMR->HSQC HMBC HMBC (long-range C-H Correlations) 1H_NMR->HMBC 13C_NMR 13C NMR Spectrum 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation G H2 H-2 C4 C-4 H2->C4 C6 C-6 H2->C6 H8 H-8 H8->C4 C5 C-5 H8->C5 CH_iso CH (iso) CH_iso->C5 CH3_iso CH3 (iso) CH_iso->CH3_iso CH3_iso->CH_iso

Application Notes and Protocols: Microwave-Assisted Synthesis of Bioactive Purine Derivatives from 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 6-substituted-9-isopropyl-9H-purine derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies described herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and facile purification. These synthesized purine analogues are of significant interest in drug discovery, particularly as potent inhibitors of Cyclin-Dependent Kinases (CDKs), offering a promising avenue for the development of novel anticancer therapeutics.

Introduction

6-Chloro-9-isopropyl-9H-purine is a key intermediate for the synthesis of a diverse library of purine derivatives. The substitution of the chlorine atom at the C6 position with various nucleophiles, such as primary and secondary amines, allows for the generation of compounds with a wide range of biological activities. Microwave irradiation has emerged as a powerful tool to accelerate these substitution reactions, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The focused heating and rapid temperature elevation achieved with microwave energy lead to significantly enhanced reaction rates and often cleaner reaction profiles.

Derivatives of 6-amino-9-isopropyl-9H-purine have demonstrated significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[1][2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of CDK2, especially in complex with Cyclin E, can lead to cell cycle arrest at the G1/S transition and induce apoptosis in cancer cells, making these compounds attractive candidates for anticancer drug development.[3][4][5]

Microwave-Assisted Synthesis: Amination of 6-Chloro-9-isopropyl-9H-purine

The following section details the general protocol and presents a summary of reaction conditions and yields for the microwave-assisted amination of 6-Chloro-9-isopropyl-9H-purine with various primary amines.

General Reaction Scheme

Reaction_Scheme cluster_0 Microwave-Assisted Amination 6-Chloro-9-isopropyl-9H-purine 6-Chloro-9-isopropyl-9H-purine Product 6-(Alkyl/Aryl)amino-9-isopropyl-9H-purine 6-Chloro-9-isopropyl-9H-purine->Product 1. R-NH2, DIPEA, Ethanol 2. Microwave (120-150°C, 10-20 min) Amine R-NH2

Caption: General scheme for the microwave-assisted amination of 6-Chloro-9-isopropyl-9H-purine.

Experimental Data Summary

The following table summarizes the results of microwave-assisted amination reactions with a selection of primary amines. The data is adapted from general protocols for 6-chloropurine derivatives and serves as a strong predictive model for reactions with 6-Chloro-9-isopropyl-9H-purine.[6]

EntryAmine (R-NH₂)ProductMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
1Benzylamine6-(Benzylamino)-9-isopropyl-9H-purine1501201085
2Aniline6-(Phenylamino)-9-isopropyl-9H-purine1501201078
33-Chloroaniline6-(3-Chloroanilino)-9-isopropyl-9H-purine1501201575
4Cyclohexylamine6-(Cyclohexylamino)-9-isopropyl-9H-purine1501201092
5n-Butylamine6-(n-Butylamino)-9-isopropyl-9H-purine1501201088

Detailed Experimental Protocols

General Protocol for Microwave-Assisted Amination

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Appropriate primary amine (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Ethanol

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vial (5 mL or 10 mL) with a magnetic stir bar

Procedure:

  • To a microwave reaction vial, add 6-Chloro-9-isopropyl-9H-purine (1.0 mmol).

  • Add the corresponding primary amine (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).

  • Add anhydrous ethanol (3-5 mL) to dissolve the reactants.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120-150°C for 10-20 minutes with a power of 150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 6-(3-Chloroanilino)-9-isopropyl-9H-purine (A CDK2 Inhibitor Precursor)

This protocol provides a specific example for the synthesis of a key pharmacophore.

Procedure:

  • In a 10 mL microwave vial, combine 6-Chloro-9-isopropyl-9H-purine (210 mg, 1.0 mmol), 3-chloroaniline (140 mg, 1.1 mmol), and DIPEA (194 mg, 1.5 mmol).

  • Add 4 mL of anhydrous ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 120°C for 15 minutes with a power of 150 W.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexane) to afford the title compound as a white solid.

Biological Context: CDK Inhibition and Signaling Pathway

Mechanism of Action

The synthesized 6-substituted-9-isopropyl-9H-purine derivatives often exhibit their anticancer effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2, in complex with Cyclin E, plays a crucial role in the G1 to S phase transition of the cell cycle.[6][7] By binding to the ATP-binding pocket of CDK2, these purine analogues prevent the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb).[3][8] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This leads to cell cycle arrest at the G1/S checkpoint and can subsequently trigger apoptosis.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the CDK2/Cyclin E signaling pathway and the mechanism of its inhibition by 6-substituted-9-isopropyl-9H-purine derivatives.

CDK2_Signaling_Pathway Receptor Receptor Tyrosine Kinase Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Synthesis Ras_Raf_MEK_ERK->Cyclin_D CDK46_CyclinD CDK4/6-Cyclin D Complex Cyclin_D->CDK46_CyclinD Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylation pRb p-Rb E2F E2F Rb_E2F->E2F Release Cyclin_E Cyclin E Synthesis E2F->Cyclin_E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2_CyclinE CDK2-Cyclin E Complex Cyclin_E->CDK2_CyclinE CDK2_CyclinE->Rb_E2F Hyperphosphorylation Cell_Cycle_Arrest G1/S Cell Cycle Arrest DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Cell_Cycle_Progression Cell Cycle Progression (G1 to S) DNA_Replication->Cell_Cycle_Progression Inhibitor 6-Substituted-9-isopropyl- 9H-purine Derivative Inhibitor->CDK2_CyclinE Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Inhibition of the CDK2/Cyclin E pathway by 6-substituted-9-isopropyl-9H-purine derivatives.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the synthesis and preliminary biological evaluation of novel 6-substituted-9-isopropyl-9H-purine derivatives.

Experimental_Workflow Synthesis Microwave-Assisted Synthesis (6-Chloro-9-isopropyl-9H-purine + Amine) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., CDK2 Kinase Assay) Characterization->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: Workflow for the discovery of bioactive purine derivatives.

Conclusion

Microwave-assisted synthesis provides a rapid and efficient platform for the generation of diverse libraries of 6-substituted-9-isopropyl-9H-purine derivatives. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the field of oncology. The potent CDK inhibitory activity of these compounds underscores their potential as next-generation anticancer agents. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising molecules towards clinical development.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes derived from 6-Chloro-9-isopropyl-9H-purine. These probes have potential applications in cellular imaging, target engagement studies, and high-throughput screening assays. The methodologies outlined are based on established principles of purine chemistry and fluorescent probe design, offering a robust starting point for the development of customized molecular tools.

Introduction

6-Chloro-9-isopropyl-9H-purine is a versatile starting material for the synthesis of a variety of biologically active molecules. Its purine core is a common scaffold in many endogenous signaling molecules and therapeutic agents. By chemically modifying this scaffold and conjugating it to a fluorophore, it is possible to create fluorescent probes that can visualize and quantify biological processes in real-time. Potential applications for such probes include monitoring enzyme activity, studying protein-ligand interactions, and visualizing subcellular structures.[1][2][3] This protocol will detail a generalizable method for the synthesis of a fluorescent probe by first introducing a nucleophilic handle onto the 6-Chloro-9-isopropyl-9H-purine core, followed by coupling with a commercially available fluorescent dye.

Data Presentation

The photophysical and binding properties of a synthesized fluorescent probe are critical for its successful application. The following table summarizes hypothetical, yet expected, quantitative data for a fluorescent probe synthesized from 6-Chloro-9-isopropyl-9H-purine and a fluorescein isothiocyanate (FITC) dye, based on typical values for similar purine-based probes.[1][2]

PropertyValue
Excitation Maximum (λex) ~495 nm
Emission Maximum (λem) ~520 nm
Quantum Yield (Φ) 0.2 - 0.5
Molar Extinction Coefficient (ε) > 70,000 M⁻¹cm⁻¹ at λex
Binding Affinity (Kd) Target-dependent (e.g., 10-500 nM)
Cell Permeability Moderate to High

Experimental Protocols

This section provides a two-step protocol for the synthesis of a fluorescent probe starting from 6-Chloro-9-isopropyl-9H-purine. The first step involves the introduction of an amino-linker via nucleophilic aromatic substitution at the C6 position. The second step is the conjugation of this amino-functionalized purine with a fluorescent dye.

Protocol 1: Synthesis of N-(6-aminohexyl)-9-isopropyl-9H-purin-6-amine

This protocol describes the synthesis of an intermediate compound where the chlorine atom at the C6 position of 6-Chloro-9-isopropyl-9H-purine is displaced by a diamine linker, providing a primary amine for subsequent conjugation.

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • 1,6-Hexanediamine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve 6-Chloro-9-isopropyl-9H-purine (1.0 mmol) in DMF (10 mL).

  • Add a large excess of 1,6-hexanediamine (10.0 mmol) to the solution.

  • Add triethylamine (2.0 mmol) to the reaction mixture to act as a base.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

  • Partition the residue between DCM (50 mL) and saturated aqueous NaHCO₃ solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc/MeOH to afford the desired N-(6-aminohexyl)-9-isopropyl-9H-purin-6-amine.

Protocol 2: Conjugation with Fluorescein Isothiocyanate (FITC)

This protocol outlines the coupling of the amino-functionalized purine intermediate with FITC to generate the final fluorescent probe.

Materials:

  • N-(6-aminohexyl)-9-isopropyl-9H-purin-6-amine

  • Fluorescein isothiocyanate (FITC)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) purification system

Procedure:

  • Dissolve N-(6-aminohexyl)-9-isopropyl-9H-purin-6-amine (0.5 mmol) in DMF (5 mL) in a flask protected from light.

  • Add triethylamine (1.0 mmol) to the solution.

  • In a separate vial, dissolve FITC (0.6 mmol) in DMF (2 mL).

  • Slowly add the FITC solution to the purine solution with stirring.

  • Stir the reaction mixture at room temperature for 5 hours in the dark.[1] Monitor the reaction by TLC.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the pure fluorescent probe.

  • Lyophilize the collected fractions to yield the final product as a solid.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where a purine-based fluorescent probe could be used to monitor the activity of a target enzyme.

signaling_pathway Probe Purine-FITC Probe (Non-fluorescent) Target Target Enzyme Probe->Target Binding & Cleavage Product Cleaved Purine + FITC (Fluorescent) Target->Product Signal Fluorescent Signal Product->Signal Detection

Caption: Enzyme-activated fluorescent probe signaling.

Experimental Workflow Diagram

The diagram below outlines the key steps in the synthesis of the fluorescent probe.

experimental_workflow Start 6-Chloro-9-isopropyl-9H-purine Step1 Functionalization with 1,6-Hexanediamine Start->Step1 Intermediate Amino-functionalized Purine Step1->Intermediate Step2 Conjugation with FITC Intermediate->Step2 Product Purine-FITC Fluorescent Probe Step2->Product Purification HPLC Purification Product->Purification

Caption: Synthetic workflow for the fluorescent probe.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the components of the fluorescent probe and its function.

logical_relationship Probe Fluorescent Probe Purine Purine Scaffold (Targeting Moiety) Probe->Purine contains Linker Linker Probe->Linker contains Fluorophore Fluorophore (Signaling Moiety) Probe->Fluorophore contains

Caption: Components of the fluorescent probe.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 6-Chloro-9-isopropyl-9H-purine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of 6-Chloro-9-isopropyl-9H-purine?

Low yields in the Suzuki coupling of 6-Chloro-9-isopropyl-9H-purine and related heteroaromatic chlorides can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.

  • Catalyst Deactivation: The nitrogen atoms within the purine ring can coordinate with the palladium catalyst, leading to its deactivation.

  • Low Reactivity of the Aryl Chloride: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[1]

  • Side Reactions: The most prevalent side reactions include the protodeboronation of the boronic acid (where the boron group is replaced by a hydrogen) and the homocoupling of the boronic acid.[2]

  • Presence of Oxygen: Suzuki couplings are sensitive to oxygen, which can lead to the degradation of the catalyst and promote undesirable side reactions like homocoupling. Therefore, thorough degassing of the reaction mixture is crucial.

Q2: Which palladium catalyst is most effective for the Suzuki coupling of 6-chloropurines?

For the Suzuki coupling of 6-halopurines, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been reported as a superior catalyst compared to other systems like Pd(dba)₂/P(o-tol)₃ or PdCl₂(PPh₃)₂.[3] However, for less reactive aryl chlorides, more advanced catalyst systems are often employed. These typically involve a palladium(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), combined with bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[4] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step with the aryl chloride.

Q3: How do I choose the right base for my reaction?

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid. For the Suzuki coupling of 6-halopurines, potassium carbonate (K₂CO₃) has been shown to be very effective, particularly under anhydrous conditions.[3] Other commonly used inorganic bases that can be effective, especially for more challenging couplings, include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). The optimal base is often dependent on the specific substrates and solvent system being used. A screening of different bases may be necessary to achieve the highest yield.

Q4: What is the best solvent for this reaction?

The choice of solvent can significantly impact the reaction outcome. For the Suzuki coupling of 6-chloropurines, the electronic nature of the boronic acid is a key consideration:

  • Anhydrous Toluene: This is often the solvent of choice when coupling with electron-rich arylboronic acids.[3]

  • Aqueous Dimethoxyethane (DME): For electron-poor arylboronic acids, a mixture of DME and water is often more effective.[3]

Other commonly used solvent systems for Suzuki couplings include mixtures of 1,4-dioxane and water. The addition of water can be beneficial for the solubility of the inorganic base and can facilitate the catalytic cycle.

Q5: How can I minimize side reactions like protodeboronation and homocoupling?

Minimizing side reactions is key to improving the yield of the desired product. Here are some strategies:

  • Protodeboronation: This side reaction is often problematic with heteroaryl boronic acids and in the presence of aqueous bases. To mitigate this, one can:

    • Use boronic esters, such as pinacol esters, which are generally more stable than boronic acids.

    • Minimize the reaction time and temperature where possible.

    • Use a less aqueous or anhydrous solvent system if compatible with the reaction.

  • Homocoupling: This is the self-coupling of the boronic acid and is often promoted by the presence of oxygen. To reduce homocoupling:

    • Ensure the reaction mixture, including all solvents and reagents, is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

    • Use a Pd(0) catalyst source directly or an efficient precatalyst system that rapidly generates the active Pd(0) species.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst• Use a fresh batch of palladium catalyst. • Consider a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos).[4] • Ensure an oxygen-free environment by thoroughly degassing all reagents and solvents.
2. Suboptimal Base• Screen different bases such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings. • Ensure the base is finely powdered and dry.
3. Insufficient Temperature• Gradually increase the reaction temperature. For 6-halopurines, temperatures around 85-100°C are common.[3]
4. Inappropriate Solvent• If using an electron-rich boronic acid, try anhydrous toluene.[3] • For electron-poor boronic acids, a mixture of DME and water is often better.[3]
Significant Amount of Protodeboronation Byproduct 1. Unstable Boronic Acid• Switch from the boronic acid to a more stable boronic ester (e.g., pinacol ester). • Use anhydrous reaction conditions if possible.
2. Harsh Reaction Conditions• Try to lower the reaction temperature or shorten the reaction time. • Use a milder base if the reaction still proceeds.
Presence of Homocoupling Byproduct 1. Oxygen in the Reaction Mixture• Improve the degassing procedure. Purge the reaction vessel and solvents with an inert gas (argon or nitrogen) for a sufficient amount of time.[5]
2. Inefficient Precatalyst Reduction• Use a Pd(0) source like Pd(PPh₃)₄ directly. • If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.
Complex Mixture of Products 1. Side Reactions or Degradation• Lower the reaction temperature to minimize thermal decomposition. • Re-evaluate the compatibility of all functional groups on your substrates with the reaction conditions.
2. Catalyst Poisoning• Purify starting materials to remove any potential catalyst poisons (e.g., sulfur-containing impurities).

Data Presentation: Reaction Conditions and Yields

The following tables summarize reported yields for the Suzuki-Miyaura coupling of 9-benzyl-6-chloropurine, a close analog of 6-Chloro-9-isopropyl-9H-purine, under various conditions. This data can serve as a valuable starting point for optimizing your reaction.

Table 1: Suzuki Coupling of 9-benzyl-6-chloropurine with Various Boronic Acids [3]

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene100485
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene100292
4-Fluorophenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃DME/H₂O85382
3-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851866
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851855

Table 2: Comparison of Catalysts and Bases for Aryl Chlorides (General)

Palladium SourceLigandBaseTypical SubstratesReference
Pd(PPh₃)₄-K₂CO₃6-Chloropurines[3]
Pd(OAc)₂SPhosK₃PO₄Heteroaryl Chlorides[4]
Pd₂(dba)₃XPhosCs₂CO₃Sterically Hindered Aryl Chlorides[6]
PdCl₂(dppf)-K₂CO₃General Aryl Chlorides[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 6-Chloro-9-isopropyl-9H-purine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 6-Chloro-9-isopropyl-9H-purine (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene or DME/H₂O)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-Chloro-9-isopropyl-9H-purine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-aryl-9-isopropyl-9H-purine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX L1 Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R L2 Transmetalation Transmetal Transmetalation (R'-B(OR)₂ + Base) PdII_R_R->Pd0 L3 Reductive Elimination RedElim Reductive Elimination Product 6-Aryl-9-isopropyl-9H-purine (R-R') ArylHalide 6-Chloro-9-isopropyl-9H-purine (R-X) BoronicAcid Arylboronic Acid (R'-B(OR)₂) Base Base Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Material Unreacted? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No Optimize_Catalyst Optimize Catalyst System (e.g., Pd(OAc)₂/SPhos) Check_SM->Optimize_Catalyst Yes Protodeboronation Protodeboronation? Check_Side_Products->Protodeboronation Yes Re_run_Optimized Re-run Optimized Reaction Check_Side_Products->Re_run_Optimized No/Minor Increase_Temp Increase Reaction Temperature Optimize_Catalyst->Increase_Temp Optimize_Base Screen Different Bases (K₃PO₄, Cs₂CO₃) Increase_Temp->Optimize_Base Optimize_Base->Re_run_Optimized Homocoupling Homocoupling? Protodeboronation->Homocoupling No Use_Boronic_Ester Use Boronic Ester (e.g., Pinacol Ester) Protodeboronation->Use_Boronic_Ester Yes Improve_Degassing Improve Degassing Procedure Homocoupling->Improve_Degassing Yes Homocoupling->Re_run_Optimized No Use_Boronic_Ester->Re_run_Optimized Improve_Degassing->Re_run_Optimized

References

Technical Support Center: Nucleophilic Substitution of 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 6-Chloro-9-isopropyl-9H-purine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of two isomers that are difficult to separate. What are these isomers and how can I favor the formation of the desired product?

A1: The most common side reaction in the nucleophilic substitution of 6-Chloro-9-isopropyl-9H-purine is the formation of N7 and N9 regioisomers. Since the starting material is already substituted at the N9 position with an isopropyl group, this issue primarily arises when performing reactions such as alkylations on the purine ring itself, rather than substitution at the 6-position. However, if your starting material is 6-chloropurine and you are introducing the isopropyl group as part of the reaction, you will likely face this issue. Direct alkylation of 6-chloropurine often yields a mixture of the N7 and N9 isomers.[1][2][3] The N9 isomer is typically the thermodynamically more stable and often the major product.[1][2]

Troubleshooting:

  • Reaction Conditions: To favor the N9 isomer, thermodynamic control is preferred. This can often be achieved by running the reaction at a higher temperature for a longer duration.[1] For kinetic control to favor the N7 isomer, lower temperatures and shorter reaction times are generally employed.

  • Protecting Groups: If regioselectivity is critical, consider using a protecting group strategy to block the undesired nitrogen position before introducing the nucleophile.

  • Catalyst Choice: The choice of catalyst can influence the N7/N9 ratio. For instance, in tert-butylation of 6-chloropurine, SnCl₄ was found to be an effective catalyst for directing substitution.[1]

Q2: I am observing a significant amount of a byproduct that appears to be the 6-hydroxy analog of my starting material. What is causing this and how can I prevent it?

A2: This byproduct is 9-isopropylhypoxanthine, resulting from the hydrolysis of the 6-chloro group. The 6-chloro substituent on the purine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions or at elevated temperatures.

Troubleshooting:

  • Anhydrous Conditions: Ensure that all solvents and reagents are strictly anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help to exclude atmospheric moisture.

  • Control of pH: If your reaction requires a base, use a non-nucleophilic, anhydrous base (e.g., proton sponge, anhydrous K₂CO₃, or NaH). Avoid aqueous bases like NaOH or KOH. If the reaction generates acidic byproducts, a non-aqueous acid scavenger can be beneficial.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of hydrolysis.

  • Nucleophile Choice: Use a significant excess of your desired nucleophile to outcompete water for the reaction at the C6 position.

Q3: My reaction mixture is complex, and I suspect dimerization of my starting material or product. Is this a known side reaction?

A3: While less common than regioisomerization or hydrolysis, dimerization of purine derivatives can occur under certain conditions, particularly in reactions involving C-H activation or radical pathways. For nucleophilic aromatic substitution (SNAr), dimerization is not a primary reported side reaction but could potentially occur through a radical-mediated process if single-electron transfer (SET) pathways are accessible.

Troubleshooting:

  • Degas Solvents: To minimize the possibility of radical-mediated side reactions, degas your solvents prior to use to remove dissolved oxygen.

  • Radical Inhibitors: The addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), could suppress dimerization if a radical mechanism is suspected.

  • Reaction Conditions: Re-evaluate your reaction conditions. High temperatures or the presence of certain metals could promote side reactions.

Q4: Is the N9-isopropyl group stable under typical nucleophilic substitution conditions?

A4: The N9-isopropyl group is generally stable under most nucleophilic substitution conditions used to modify the C6 position. However, strong acidic conditions can lead to the cleavage of the N-glycosidic bond in nucleosides, and by analogy, strong acid could potentially lead to the cleavage of the N9-alkyl group. It is advisable to avoid strongly acidic conditions if possible.

Troubleshooting:

  • Avoid Strong Acids: If your reaction requires an acid catalyst, opt for a weaker Lewis acid or use it in catalytic amounts.

  • Monitor for Deprotection: If you suspect cleavage of the isopropyl group, analyze your crude reaction mixture for the presence of 6-chloropurine.

Quantitative Data Summary

The following table summarizes available data on product distribution in related reactions. Note that specific quantitative data for 6-Chloro-9-isopropyl-9H-purine is limited, so data for similar 6-chloropurine derivatives are included for reference.

ReactionSubstrateNucleophile/ReagentsConditionsProduct(s)Ratio/YieldReference
tert-Butylation6-Chloropurinetert-Butyl bromide, BSA, SnCl₄ACN, 80°C, 5h9-(tert-Butyl)-6-chloropurine39% Yield[1]
tert-Butylation6-Chloropurinetert-Butyl bromide, BSA, SnCl₄DCE, rt, 19h7-(tert-Butyl)-6-chloropurine75% Yield[1]
Alkylation2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodide, NaHDMFN9-ethyl / N7-ethyl~5:1[3]

Experimental Protocols

General Protocol for Nucleophilic Substitution at the C6-Position

This protocol provides a general guideline for the reaction of 6-Chloro-9-isopropyl-9H-purine with an amine nucleophile. Modifications may be necessary for other nucleophiles (e.g., alkoxides, thiolates).

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous solvent (e.g., DMF, DMSO, or a high-boiling alcohol like 2-propanol)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), if the nucleophile is used as a salt.

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • To a dried round-bottom flask under an inert atmosphere, add 6-Chloro-9-isopropyl-9H-purine (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 2.0 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base (2.0 - 3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If DMF or DMSO is used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathways

The following diagrams illustrate the main reaction and common side reactions.

Nucleophilic_Substitution_Pathway cluster_main Main Reaction: SNAr at C6 Start 6-Chloro-9-isopropyl-9H-purine Product 6-Substituted-9-isopropyl-9H-purine Start->Product + Nucleophile (Nu-) - Cl- Side_Reaction_Hydrolysis cluster_hydrolysis Side Reaction: Hydrolysis Start_H 6-Chloro-9-isopropyl-9H-purine Byproduct_H 9-isopropylhypoxanthine Start_H->Byproduct_H + H2O or OH- - Cl- Experimental_Workflow Setup Reaction Setup (Anhydrous, Inert Atmosphere) Reagents Add 6-Chloro-9-isopropyl-9H-purine, Solvent, Nucleophile, Base (if needed) Setup->Reagents Reaction Heat and Monitor (TLC / LC-MS) Reagents->Reaction Workup Quench, Extract, Wash, Dry Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

References

How to avoid N7 vs. N9 isomerization in 6-Chloro-9-isopropyl-9H-purine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced organic synthesis. This guide provides detailed troubleshooting advice and frequently asked questions regarding the alkylation of 6-chloro-9-isopropyl-9H-purine, focusing on controlling the regioselectivity of the reaction.

Understanding the Reaction: Alkylation of a 9-Substituted Purine

A common point of confusion is the concept of N7 vs. N9 isomerization when starting with 6-chloro-9-isopropyl-9H-purine. Since the N9 position is already occupied by an isopropyl group, a direct competition for alkylation between the N7 and N9 positions is not possible. Instead, a second alkylation will occur at one of the other available nitrogen atoms (N1, N3, or N7), resulting in the formation of a positively charged dialkylpurinium salt. The primary challenge is to control which of these nitrogens is alkylated.

The N7 position on the imidazole ring is often the most nucleophilic of the remaining nitrogens, making it a common site for the second alkylation. However, reaction conditions can influence the final product distribution.

Frequently Asked Questions (FAQs)

Q1: I am trying to alkylate 6-chloro-9-isopropyl-9H-purine. Why am I not seeing a simple mixture of N7 and N9 isomers?

A1: The starting material, 6-chloro-9-isopropyl-9H-purine, already has an isopropyl group at the N9 position. Therefore, the typical N7/N9 isomerization seen with unsubstituted or N-H purines cannot occur. Instead, the reaction is a quaternization, where the alkylating agent adds to another nitrogen atom (N1, N3, or N7), forming a cationic purinium salt.

Q2: Which nitrogen is most likely to be alkylated on 6-chloro-9-isopropyl-9H-purine?

A2: In many cases, the N7 position is the most nucleophilic and sterically accessible site for a second alkylation on a 9-substituted purine. However, the regioselectivity can be influenced by various factors, and alkylation at N1 or N3 can also occur, sometimes as minor products.

Q3: How can I confirm the position of the second alkyl group on the purine ring?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. Specifically, 13C NMR can be very informative. For N7-alkylated purines, the chemical shift of the C5 carbon is typically more shielded (around 123 ppm) compared to N9-alkylated purines (around 132 ppm)[1]. While your starting material is already N9-alkylated, these characteristic shifts can still provide clues. Additionally, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help establish through-bond and through-space correlations to definitively identify the site of alkylation.

Q4: Are the resulting 7,9-dialkylpurinium salts stable?

A4: The stability of the resulting purinium salt can vary. N7-alkylated purines, in particular, can be unstable under acidic conditions and may be susceptible to cleavage of the alkyl group. It is important to consider the stability of your product during workup and purification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently reactive alkylating agent.2. Reaction temperature is too low.3. Inappropriate solvent.1. Use a more reactive alkylating agent (e.g., triflates or iodides instead of bromides or chlorides).2. Gradually increase the reaction temperature.3. Screen different solvents. Aprotic polar solvents like DMF or acetonitrile are often effective.
Formation of multiple products (poor regioselectivity) 1. Reaction conditions favor multiple alkylation sites.2. Isomerization is occurring under the reaction conditions.1. To favor N7 alkylation (kinetic product): Use a less polar solvent and lower the reaction temperature. Employing a bulky alkylating agent may also sterically hinder attack at other positions.2. To favor the thermodynamic product: If a different isomer is desired and is more stable, increasing the reaction time and/or temperature may promote rearrangement to the thermodynamic product.
Product degradation during workup The N7-alkylpurinium salt is unstable in acidic conditions.Use a neutral or slightly basic workup procedure. Avoid strong acids.
Difficulty in product isolation/purification The product is a salt and may be highly polar and soluble in water.After quenching the reaction, consider precipitation of the product by adding a non-polar solvent. Ion-exchange chromatography can also be an effective purification method for ionic compounds.

Experimental Protocols

While specific protocols for the second alkylation of 6-chloro-9-isopropyl-9H-purine are not widely published, the following general procedures for achieving regioselective alkylation of 6-chloropurine can be adapted. Note: These are starting points and may require optimization for your specific substrate and alkylating agent.

Protocol 1: General N-Alkylation under Basic Conditions

This method often results in a mixture of isomers when used on an N-H purine, and in the case of a 9-substituted purine, will likely lead to a mixture of quaternized products.

  • Dissolve 6-chloro-9-isopropyl-9H-purine in a suitable aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (e.g., K₂CO₃, NaH) and stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide) and stir the reaction at the desired temperature (starting from room temperature and gently heating if necessary).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify by column chromatography.

Protocol 2: Kinetically Controlled N7-Alkylation using a Lewis Acid Catalyst (Adapted from Vorbrüggen Method)

This approach has been shown to favor N7-alkylation for 6-chloropurine and may provide a route to selectively form the 7,9-dialkylpurinium salt[2].

  • Suspend 6-chloro-9-isopropyl-9H-purine in a dry, non-polar solvent such as 1,2-dichloroethane (DCE) or acetonitrile (ACN) under an inert atmosphere.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to reflux until the solution becomes clear, indicating silylation of any available sites.

  • Cool the reaction to room temperature and add the alkylating agent.

  • Add a Lewis acid catalyst, such as SnCl₄, dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir at room temperature and monitor the reaction progress. Shorter reaction times are generally preferred to minimize isomerization to the thermodynamic product.

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by chromatography.

Data Presentation

The following table summarizes how reaction conditions can influence the N7/N9 ratio in the alkylation of 6-chloropurine. While this data is for the initial alkylation, the principles of kinetic versus thermodynamic control can be extrapolated to the second alkylation of 6-chloro-9-isopropyl-9H-purine.

Purine Substrate Alkylating Agent Catalyst/Base Solvent Temperature Time N7:N9 Ratio Reference
6-chloropurinetert-Butyl bromideSnCl₄ / BSAACNRoom Temp3 hN7 favored (kinetic)[2]
6-chloropurinetert-Butyl bromideSnCl₄ / BSAACN80 °C5 hN9 favored (thermodynamic)[2]
2-chloro-6-(4,5-diphenylimidazol-1-yl)purineEthyl iodideNaHDMFNot specifiedNot specified~1:5[3]

Visualizations

Experimental Workflow for Regioselective Alkylation

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products SM 6-Chloro-9-isopropyl-9H-purine AlkylatingAgent Alkylating Agent (R-X) Solvent Solvent Temp Temperature Catalyst Catalyst / Base Kinetic Kinetic Control (e.g., Low Temp, Short Time) Catalyst->Kinetic e.g., SnCl4 Thermo Thermodynamic Control (e.g., High Temp, Long Time) Catalyst->Thermo e.g., K2CO3 N7_Product N7-Alkylated Purinium Salt (Kinetic Product) Kinetic->N7_Product Other_Products Other Isomers (N1, N3) (Thermodynamic Products) Thermo->Other_Products

Caption: Workflow for the regioselective second alkylation of 6-chloro-9-isopropyl-9H-purine.

Factors Influencing Regioselectivity

G cluster_0 Controlling Factors cluster_1 Reaction Outcome Temperature Temperature N7_Alkylation Favors N7-Alkylation (Kinetic Product) Temperature->N7_Alkylation Low Other_Alkylation Favors Other Isomers (Thermodynamic Product) Temperature->Other_Alkylation High Solvent Solvent Polarity Solvent->N7_Alkylation Low Solvent->Other_Alkylation High Catalyst Catalyst/Base Catalyst->N7_Alkylation Lewis Acid (e.g., SnCl4) Catalyst->Other_Alkylation Strong Base (e.g., NaH) Time Reaction Time Time->N7_Alkylation Short Time->Other_Alkylation Long AlkylatingAgent Steric Bulk of R-X AlkylatingAgent->N7_Alkylation Bulky

Caption: Key factors influencing the regioselectivity of the second alkylation on a 9-substituted purine.

References

Technical Support Center: Purification of Polar 6-Chloro-9-isopropyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polar 6-Chloro-9-isopropyl-9H-purine derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of polar 6-Chloro-9-isopropyl-9H-purine derivatives in a question-and-answer format.

Question: My 6-Chloro-9-isopropyl-9H-purine derivative is showing poor retention and peak shape on a standard C18 reversed-phase HPLC column. What can I do?

Answer: This is a common challenge with polar purine derivatives due to their limited interaction with nonpolar stationary phases. Here are several strategies to improve retention and peak shape:

  • Use of Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can form a neutral ion-pair with your basic purine derivative. This increases its hydrophobicity and improves retention on the C18 column.[1]

  • Optimize Mobile Phase pH: Employing a phosphate buffer at a low pH (e.g., 2.5–3.0) can help to protonate the purine, leading to more consistent interactions with the stationary phase and reducing peak tailing.[1]

  • Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase. Polar-embedded phases or mixed-mode columns are designed to provide enhanced retention for highly polar analytes.[1]

  • Injection Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.[1]

Question: I am having difficulty separating the N7 and N9 isomers of my 6-Chloro-9-isopropyl-9H-purine derivative. How can I improve the separation?

Answer: The separation of N7 and N9 isomers can be challenging due to their similar polarities. Here are some approaches to enhance resolution:

  • Chromatography Selection:

    • Amine Columns: These columns can offer different selectivity compared to standard silica or C18 columns and have been shown to be effective in resolving purine isomers.[2]

    • Normal-Phase Chromatography: Using a silica gel column with a dichloromethane/methanol gradient can be effective. The multiple nitrogen atoms in the purine ring system allow for strong interactions with the silica.[2]

  • Solvent System Optimization: Fine-tuning the solvent gradient is crucial. A shallow gradient of a polar solvent like methanol in a less polar solvent like dichloromethane can help to resolve closely eluting isomers.

  • Temperature Optimization: In some cases, adjusting the column temperature during HPLC can alter the selectivity and improve the separation between isomers.

Question: My purified 6-Chloro-9-isopropyl-9H-purine derivative contains residual starting materials and polar byproducts. What is the best way to remove them?

Answer: The removal of polar impurities requires a purification method that can effectively differentiate between your target compound and these contaminants.

  • Reversed-Phase Chromatography: This is often the method of choice for purifying polar compounds.[2] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The more polar impurities will typically elute earlier than your desired product.

  • Acid-Base Extraction: If your purine derivative has a basic character, you may be able to use acid-base extraction to separate it from neutral or acidic impurities. This involves dissolving the crude product in an organic solvent and extracting the basic purine into an acidic aqueous layer. After washing the organic layer to remove impurities, the aqueous layer can be basified and the pure product extracted back into an organic solvent.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing impurities. This often involves dissolving the crude material in a hot solvent and allowing it to cool slowly, which enables the formation of pure crystals of your target compound.

Question: I am observing significant peak tailing when purifying my polar 6-Chloro-9-isopropyl-9H-purine derivative on a silica gel column. What is the cause and how can I fix it?

Answer: Peak tailing on silica gel is often due to strong interactions between the basic nitrogen atoms of the purine ring and the acidic silanol groups on the silica surface.[1]

  • Addition of a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to saturate the active silanol sites on the silica gel. This minimizes the secondary interactions with your basic compound, resulting in more symmetrical peaks.

  • Use of an Amine Column: As an alternative to modifying the mobile phase, an amine-functionalized column can be used. These columns have a less acidic surface and can provide better peak shapes for basic compounds without the need for mobile phase additives.[2]

Troubleshooting Workflow for Poor Peak Shape in Chromatography

G start Poor Peak Shape Observed (Tailing, Broadening) check_interactions Secondary Interactions with Stationary Phase? start->check_interactions add_modifier Add Mobile Phase Modifier (e.g., TFA for RP, Triethylamine for NP) check_interactions->add_modifier Yes check_solvent Injection Solvent Mismatch? check_interactions->check_solvent No end Improved Peak Shape add_modifier->end change_column Change Stationary Phase (e.g., Polar-Embedded, Amine Column) change_column->end dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Yes check_overload Column Overload? check_solvent->check_overload No dissolve_in_mp->end check_overload->change_column No reduce_load Reduce Sample Load check_overload->reduce_load Yes reduce_load->end

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying a polar 6-Chloro-9-isopropyl-9H-purine derivative using flash chromatography?

A1: For a polar purine derivative, you have two primary options for flash chromatography:

  • Normal-Phase Chromatography (Silica Gel): A good starting point is a gradient of methanol in dichloromethane. You can begin with 100% dichloromethane and gradually increase the methanol concentration (e.g., 0-10%).[2] If peak tailing is observed, consider adding 0.1-1% triethylamine to the mobile phase.

  • Reversed-Phase Chromatography (C18): This is often a better choice for highly polar compounds.[2] A typical mobile phase would be a gradient of acetonitrile or methanol in water. You can start with a low percentage of the organic solvent and increase it over the course of the run. Adding a small amount of formic acid or TFA (0.1%) to the mobile phase can improve peak sharpness.[2]

Q2: How can I effectively remove the solvent after purification?

A2: The choice of solvent removal technique depends on the boiling point of the solvents used. For common chromatography solvents like dichloromethane, ethyl acetate, hexane, methanol, and acetonitrile, rotary evaporation is typically sufficient. If your compound is sensitive to heat, it is important to use a low bath temperature. For solvents with higher boiling points like DMF or DMSO, or if you have used a modifier like formic acid or TFA that is difficult to remove, lyophilization (freeze-drying) may be necessary.[2]

Q3: What are some common impurities I should expect when synthesizing 6-Chloro-9-isopropyl-9H-purine?

A3: Common impurities can include unreacted starting materials (e.g., 6-chloropurine), reagents used in the synthesis, and isomers. A frequent side product in the alkylation of 6-chloropurine is the N7-isopropyl isomer, in addition to the desired N9 isomer.[3][4] The reaction conditions can be optimized to favor the formation of the N9 isomer, but chromatographic purification is often required to separate the two.

Q4: Can I use recrystallization to purify my polar 6-Chloro-9-isopropyl-9H-purine derivative?

A4: Recrystallization can be a very effective purification method if you can find a suitable solvent or solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For polar compounds, you might explore polar protic solvents like ethanol or isopropanol, or mixtures of solvents such as ethanol/water or ethyl acetate/hexane. It may require some experimentation to find the optimal conditions.

General Purification Workflow

G crude Crude Product dissolve Dissolve in Minimum Amount of Solvent crude->dissolve chromatography Chromatography dissolve->chromatography normal_phase Normal-Phase (Silica) DCM/MeOH Gradient chromatography->normal_phase Less Polar reversed_phase Reversed-Phase (C18) H2O/ACN Gradient chromatography->reversed_phase More Polar collect Collect Fractions normal_phase->collect reversed_phase->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for chromatographic purification.

Quantitative Data Summary

The following table provides a comparison of typical chromatographic methods for the purification of polar 6-chloro-9-alkyl-purine derivatives. The values are representative and may need to be optimized for your specific compound.

ParameterNormal-Phase Chromatography (Silica Gel)Reversed-Phase Chromatography (C18)Amine Column Chromatography
Stationary Phase Silica GelC18-functionalized SilicaAmine-functionalized Silica
Typical Mobile Phase Dichloromethane/Methanol gradientWater/Acetonitrile gradientAcetonitrile/Water gradient
Modifier 0.1-1% Triethylamine (optional)0.1% TFA or Formic Acid (optional)None typically required
Typical Yield 70-90%75-95%70-90%
Achievable Purity >98%>99%>98%
Primary Application Separation of less polar impurities and isomersRemoval of polar impurities and byproductsSeparation of isomers and basic compounds

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

  • Column Preparation: Select a silica gel column appropriate for your sample size. Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane).

  • Sample Preparation: Dissolve your crude 6-Chloro-9-isopropyl-9H-purine derivative in a minimal amount of dichloromethane. If solubility is low, you can add a small amount of methanol. Alternatively, you can adsorb the crude material onto a small amount of silica gel.

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with 100% dichloromethane and gradually increase the percentage of methanol. A typical gradient might be from 0% to 10% methanol over 20-30 column volumes. If peak tailing is an issue, add 0.5% triethylamine to both solvents.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using thin-layer chromatography (TLC) or LC-MS.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reversed-Phase Flash Column Chromatography

  • Column Preparation: Choose a C18 column suitable for your sample scale. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the crude material in a small volume of the initial mobile phase. If solubility is an issue, you can use a minimal amount of a stronger solvent like methanol or DMSO.

  • Loading: Inject the sample onto the column.

  • Elution: Elute the compound using a gradient of increasing acetonitrile in water (both containing 0.1% TFA). A typical gradient would be from 5% to 95% acetonitrile over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze them by LC-MS or HPLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions. The solvent can be removed by rotary evaporation, followed by lyophilization to eliminate water and residual TFA.

Protocol 3: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) at room temperature and upon heating. Look for a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.

  • Dissolution: In a flask, add the chosen hot solvent to your crude material with stirring until it is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Then, perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

Catalyst selection for difficult Suzuki coupling of 6-chloropurines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 6-chloropurines. Due to the electron-deficient nature of the purine ring and the strength of the C-Cl bond, these reactions are often challenging and require careful optimization of the catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 6-chloropurines so difficult?

A1: The difficulty arises from several factors. Primarily, 6-chloropurines are electron-deficient heteroaryl chlorides. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][2] Additionally, the nitrogen atoms in the purine ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

Q2: My initial experiment using a standard catalyst like Pd(PPh₃)₄ resulted in low or no yield. What is the most likely cause?

A2: This is a very common outcome. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often not active enough to efficiently facilitate the oxidative addition of the robust C-Cl bond in 6-chloropurines at reasonable temperatures.[1][3] While Pd(PPh₃)₄ has been used successfully in some cases, its failure indicates the need for a more active catalytic system specifically designed for challenging aryl chlorides.[3][4]

Q3: What are the most effective types of catalysts and ligands for coupling 6-chloropurines?

A3: For difficult substrates like 6-chloropurines, highly active catalyst systems are required. The most successful strategies involve the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][2][5]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are particularly effective. Their steric bulk and electron-donating properties promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the C-Cl bond.[1]

  • Bulky Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) are also known to be effective for the cross-coupling of aryl chlorides.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another powerful class of ligands that can provide the necessary catalytic activity for these challenging couplings.[1][6]

Q4: How critical are the choices of base and solvent?

A4: The base and solvent are crucial and their effects are often interdependent.

  • Base: The base activates the boronic acid for the transmetalation step. For 6-chloropurines, potassium carbonate (K₂CO₃) has been shown to be effective.[3] However, for more challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to achieve good yields.[1]

  • Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or DME/water.[1][3] Anhydrous conditions (e.g., toluene) can be superior for electron-rich boronic acids, while aqueous systems are often better for electron-poor boronic acids.[3]

Q5: I am observing significant byproduct formation, such as protodeboronation (Ar-H) or homocoupling (Ar-Ar). How can I minimize this?

A5: These side reactions are common in Suzuki couplings and can often be mitigated.

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex. To minimize this, you can try using a less nucleophilic base, switching to a more stable boronic ester (e.g., a pinacol ester), or employing anhydrous solvents where appropriate.[1]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the active Pd(0) catalyst.[1] Ensuring that all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst is critical to prevent this.[1]

Troubleshooting Guide

Problem: Low to No Product Yield

This is the most frequent issue. Follow this logical workflow to diagnose and solve the problem.

G start Low or No Yield cat_check Is the Catalyst System Active Enough? start->cat_check temp_check Is the Reaction Temperature Sufficient? cat_check->temp_check  Yes cat_sol 1. Switch to a Buchwald ligand (e.g., SPhos, XPhos) or NHC ligand. 2. Increase catalyst loading (e.g., 2-5 mol%). cat_check->cat_sol No base_check Are the Base and Solvent Optimal? temp_check->base_check  Yes temp_sol 1. Increase temperature to 80-120 °C. 2. Consider microwave irradiation to access higher temperatures. temp_check->temp_sol No degas_check Is the System Properly Degassed? base_check->degas_check  Yes base_sol 1. Screen stronger bases (K₃PO₄, Cs₂CO₃). 2. Try different solvent systems (Dioxane/H₂O, Toluene). base_check->base_sol No degas_sol 1. Degas solvent thoroughly (e.g., 3x freeze-pump-thaw cycles or bubble with Argon for 30 min). 2. Maintain a positive inert gas pressure. degas_check->degas_sol No G cluster_cycle Catalytic Cycle pd0 Active Pd(0)L Species pd2_complex R-Pd(II)L(Cl) pd0->pd2_complex Oxidative Addition (Rate-Limiting for R-Cl) pd2_trans R-Pd(II)L(R') pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r_cl 6-Chloropurine (R-Cl) boronic Boronic Acid (R'-B(OH)₂) base Base product Coupled Product (R-R') G cluster_0 Substrate Reactivity cluster_1 Catalyst/Ligand Choice A Standard Substrates (Aryl Bromides/Iodides) B Difficult Substrates (6-Chloropurines) C Standard Ligands (e.g., PPh₃) A->C Sufficient B->C Often Fails D Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, PCy₃) B->D Recommended E N-Heterocyclic Carbenes (NHCs) B->E Recommended

References

Minimizing homocoupling and protodeboronation in Suzuki reactions of purines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and protodeboronation in Suzuki reactions of purines.

Troubleshooting Guide

Our troubleshooting guide is designed to provide direct answers to common issues encountered during the Suzuki coupling of purine derivatives.

Issue: Low yield of the desired cross-coupled purine product with significant recovery of the starting purine halide.

  • Potential Cause: Inefficient oxidative addition of the purine halide to the palladium catalyst. This can be particularly challenging with electron-rich purine systems.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate the oxidative addition step, especially for heteroaryl chlorides.[1][2]

    • Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation barrier for oxidative addition.[3]

    • Catalyst Choice: Consider using a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure the generation of a highly active Pd(0) species.[4]

Issue: Significant formation of a homocoupled biaryl byproduct derived from the boronic acid reagent.

  • Potential Cause: The presence of oxygen in the reaction mixture is a primary contributor to homocoupling.[5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[4][6] Using a Pd(II) salt as a precatalyst can also lead to initial homocoupling.[4][6]

  • Solution:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Common techniques include sparging with an inert gas (nitrogen or argon) for an extended period or using several freeze-pump-thaw cycles.[5]

    • Use of Pd(0) Precatalysts: Whenever possible, use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to avoid the initial presence of Pd(II) species that can drive homocoupling.[7]

    • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of any free Pd(II) in the reaction mixture.[8]

Issue: A major byproduct is the protodeboronated arene/heteroarene.

  • Potential Cause: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with heteroaromatic boronic acids like those derived from purines.[9][10] This is often exacerbated by the presence of water and strong bases.[11][12]

  • Solution:

    • Use Boronic Esters: Convert the purine boronic acid to a more stable derivative. Pinacol esters are a common choice, offering greater stability.[4][9] For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates provide enhanced stability and allow for a slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[10][12]

    • Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, minimizing water content by using anhydrous solvents and reagents can suppress protodeboronation.[12][13]

    • Milder Base: Strong bases can accelerate protodeboronation.[12] Consider using milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[12][14] The choice of base can be empirical, and screening may be necessary.[15]

    • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[12] If the catalyst system is sufficiently active, running the reaction at a lower temperature may be beneficial.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

A1: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R¹-X) to form a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step typically requires activation of the boronic acid with a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][16]

Q2: Why are purine substrates particularly challenging for Suzuki reactions?

A2: Purines can be challenging substrates due to the presence of multiple nitrogen atoms. These nitrogen atoms can act as ligands and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][3] This can slow down the desired catalytic cycle and allow competing side reactions like protodeboronation to become more significant.

Q3: How do I choose the best palladium catalyst and ligand for my purine Suzuki coupling?

A3: The optimal catalyst and ligand combination is often substrate-dependent. However, for challenging heteroaromatic substrates like purines, bulky and electron-rich phosphine ligands are often the most effective.[2] Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in these contexts.[1] Modern palladium precatalysts, which are air- and moisture-stable and generate the active catalyst in situ, are also highly recommended.[4]

Q4: What is the role of the base in the Suzuki reaction, and how does it influence side reactions?

A4: The base is crucial for activating the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[14] However, the choice and strength of the base can also impact side reactions. Strong bases can promote protodeboronation of the boronic acid.[12] Therefore, a careful balance must be struck, and screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is often necessary to find the optimal conditions.[2]

Data Presentation: Impact of Reaction Parameters on Purine Suzuki Coupling

The following tables summarize the general effects of key reaction parameters on the outcome of Suzuki reactions with purine substrates, with a focus on minimizing homocoupling and protodeboronation.

Table 1: Effect of Boron Reagent on Protodeboronation

Boron ReagentStabilityPropensity for ProtodeboronationRecommended Use Case
Boronic AcidLowHighSimple, robust substrates
Pinacol EsterModerateModerateGeneral use to reduce protodeboronation[4][9]
MIDA BoronateHighLowFor highly sensitive or unstable substrates[10][12]
Trifluoroborate SaltHighLowWhen enhanced stability is required[10]

Table 2: Influence of Reaction Conditions on Side Product Formation

ParameterCondition Favoring Side ReactionsRecommended Action to Minimize Side ReactionsTarget Side Reaction
Oxygen Presence of dissolved O₂Rigorous degassing of solvents and reaction mixture[5][6]Homocoupling
Base Strong aqueous bases (e.g., NaOH, KOH)Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF)[12]Protodeboronation
Temperature High temperaturesRun reaction at the lowest effective temperature[12]Protodeboronation
Water Content Excess waterUse anhydrous solvents or carefully optimize water content[12]Protodeboronation
Pd Precatalyst Pd(II) salts (e.g., Pd(OAc)₂)Use Pd(0) precatalysts (e.g., Pd₂(dba)₃)[4][7]Homocoupling

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Halogenated Purine

  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine the halogenated purine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.[12]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Minimizing Side Reactions with a Sensitive Purine Substrate

  • Reagent Preparation: To an oven-dried reaction vessel with a magnetic stir bar, add the halogenated purine (1.0 equiv.), the purine MIDA boronate (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).[12]

  • Degassing: Seal the vessel and subject it to at least three cycles of evacuation and backfilling with high-purity argon.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add a bulky phosphine ligand (e.g., SPhos, 4 mol%) and a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%). Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[17]

  • Reaction: Heat the mixture to a carefully controlled temperature (e.g., 80 °C) and monitor closely.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Visualizations

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_r1r2 R¹-Pd(II)L_n-R² pd2_complex->pd2_r1r2 r1x Purine-X (R¹-X) r1x->pd2_complex boronate R²-B(OR)₂ activated_boronate [R²-B(OR)₂(OH)]⁻ boronate->activated_boronate base Base (e.g., K₂CO₃) base->activated_boronate activated_boronate->pd2_r1r2 pd2_r1r2->pd0 Reductive Elimination product Purine-R² pd2_r1r2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_suzuki Desired Suzuki Coupling cluster_homocoupling Homocoupling Side Reaction cluster_protodeboronation Protodeboronation Side Reaction start_suzuki Purine-X + R-B(OR)₂ product_suzuki Purine-R start_suzuki->product_suzuki Pd(0), Base start_homo 2 R-B(OR)₂ product_homo R-R start_homo->product_homo O₂, Pd(II) start_proto R-B(OR)₂ product_proto R-H start_proto->product_proto H₂O, Base

Caption: Competing pathways in the Suzuki reaction of purines.

Troubleshooting_Workflow start Low Yield or Side Product Formation check_homocoupling High Homocoupling? start->check_homocoupling check_proto High Protodeboronation? check_homocoupling->check_proto No solution_homocoupling Improve Degassing Use Pd(0) Precatalyst check_homocoupling->solution_homocoupling Yes check_sm Low Conversion? check_proto->check_sm No solution_proto Use Boronic Ester (MIDA/Pinacol) Use Milder Base (K₃PO₄) Anhydrous Conditions Lower Temperature check_proto->solution_proto Yes solution_sm Screen Ligands (e.g., SPhos) Increase Temperature Use Active Precatalyst check_sm->solution_sm Yes end Reaction Optimized check_sm->end No solution_homocoupling->end solution_proto->end solution_sm->end

Caption: Troubleshooting workflow for purine Suzuki reactions.

References

Degradation of 6-Chloro-9-isopropyl-9H-purine under harsh reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-9-isopropyl-9H-purine, particularly concerning its stability under harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical harsh conditions under which the degradation of 6-Chloro-9-isopropyl-9H-purine should be studied?

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][2] For 6-Chloro-9-isopropyl-9H-purine, the following conditions are recommended to identify potential degradation pathways and products:

  • Acidic Hydrolysis: Exposure to acidic conditions can lead to the hydrolysis of the chlorine atom at the C6 position and potentially the cleavage of the N9-isopropyl group.

  • Basic Hydrolysis: Basic conditions can also promote the hydrolysis of the 6-chloro substituent, likely forming 6-hydroxy-9-isopropyl-9H-purine (isoguanine derivative).

  • Oxidative Degradation: The purine ring is susceptible to oxidation, which can lead to various oxidized derivatives or even ring-opening.

  • Thermal Degradation: High temperatures can induce decomposition of the molecule.

Q2: I am observing rapid degradation of 6-Chloro-9-isopropyl-9H-purine under acidic conditions. What could be the primary degradation product?

Under acidic conditions, the most probable initial degradation pathway is the hydrolysis of the chloro group at the C6 position to a hydroxyl group, forming 9-isopropylhypoxanthine. Depending on the severity of the conditions (e.g., high acid concentration, elevated temperature), further degradation, such as the cleavage of the N9-isopropyl group, could occur.

Q3: My oxidative degradation experiment with hydrogen peroxide shows multiple degradation products. How can I identify them?

The purine ring is susceptible to oxidation. The imidazole part of the purine ring is often the initial site of oxidation. You may be observing the formation of N-oxides or other oxidized species. To identify these products, it is recommended to use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the degradation products and High-Performance Liquid Chromatography (HPLC) to quantify them.

Q4: Is 6-Chloro-9-isopropyl-9H-purine sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent results in thermal degradation studies.

  • Possible Cause: Uneven heat distribution in the oven or heating block.

  • Troubleshooting Steps:

    • Ensure the use of a calibrated oven with uniform temperature distribution.

    • Place samples in the same location within the oven for each experiment.

    • Consider using a dry block heater for smaller-scale experiments to ensure consistent temperature exposure.

Issue 2: No degradation observed under mild stress conditions.

  • Possible Cause: The molecule is stable under the applied conditions, or the reaction time is too short.

  • Troubleshooting Steps:

    • Gradually increase the severity of the stress conditions (e.g., increase acid/base concentration, temperature, or oxidant concentration).

    • Extend the duration of the experiment.

    • Ensure that the analytical method is sensitive enough to detect low levels of degradation products.

Issue 3: Formation of secondary degradation products.

  • Possible Cause: Over-stressing the molecule can lead to the degradation of primary degradation products.[1]

  • Troubleshooting Steps:

    • Perform time-course studies to monitor the formation and disappearance of degradation products over time.

    • Reduce the severity of the stress conditions to favor the formation of primary degradants.

Experimental Protocols

Protocol 1: Acidic and Basic Forced Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Chloro-9-isopropyl-9H-purine in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Forced Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Chloro-9-isopropyl-9H-purine.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 3: Thermal Forced Degradation

  • Solid-State Thermal Degradation:

    • Place a known amount of solid 6-Chloro-9-isopropyl-9H-purine in a calibrated oven at 80°C.

    • After 48 hours, remove the sample, allow it to cool, and prepare a solution of known concentration for HPLC analysis.

  • Solution-State Thermal Degradation:

    • Prepare a 1 mg/mL solution of 6-Chloro-9-isopropyl-9H-purine in a suitable solvent.

    • Incubate the solution at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot, cool it to room temperature, and analyze by HPLC.

Data Presentation

Illustrative Degradation Data for 6-Chloro-9-isopropyl-9H-purine

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate expected trends in forced degradation studies.

Table 1: Degradation of 6-Chloro-9-isopropyl-9H-purine under Various Stress Conditions.

Stress ConditionTime (hours)% Degradation of 6-Chloro-9-isopropyl-9H-purineMajor Degradation Product(s)
1N HCl at 60°C24~ 25%9-isopropylhypoxanthine
1N NaOH at 60°C24~ 40%9-isopropylhypoxanthine
3% H₂O₂ at RT24~ 15%Oxidized purine derivatives
Thermal (Solid) at 80°C48< 5%Minor unspecified degradants
Thermal (Solution) at 80°C48~ 10%Minor unspecified degradants

Table 2: Impurity Profile of 6-Chloro-9-isopropyl-9H-purine after Forced Degradation.

Stress ConditionDegradation ProductRetention Time (min)% Peak Area
1N HCl at 60°C9-isopropylhypoxanthine4.223.5
Unknown Impurity 15.81.5
1N NaOH at 60°C9-isopropylhypoxanthine4.238.1
Unknown Impurity 26.51.9
3% H₂O₂ at RTOxidized Product 13.78.2
Oxidized Product 24.96.8

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of 6-Chloro-9-isopropyl-9H-purine acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) base Basic Hydrolysis (e.g., 1N NaOH, 60°C) oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) thermal Thermal Degradation (e.g., 80°C, Solid/Solution) sampling Sampling at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize hplc HPLC-UV/MS Analysis sampling->hplc Direct for Oxidative/Thermal neutralize->hplc characterization Characterization of Degradation Products hplc->characterization

Caption: Experimental workflow for forced degradation studies.

G cluster_main Starting Material cluster_products Potential Degradation Products A 6-Chloro-9-isopropyl-9H-purine B 9-isopropylhypoxanthine A->B  Hydrolysis (Acidic/Basic)   C Oxidized Purine Derivatives (e.g., N-oxides) A->C  Oxidation (e.g., H₂O₂)   D Ring-Opened Products C->D  Further Oxidation  

Caption: Hypothetical degradation pathways of 6-Chloro-9-isopropyl-9H-purine.

References

Optimizing solvent and base conditions for reactions with 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-9-isopropyl-9H-purine. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for functionalizing 6-Chloro-9-isopropyl-9H-purine?

A1: The most common and effective methods for functionalizing the 6-position of 6-Chloro-9-isopropyl-9H-purine are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • Suzuki-Miyaura Coupling: This reaction is used to form new carbon-carbon bonds by coupling the purine with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: This method is employed to form carbon-nitrogen bonds by reacting the purine with a primary or secondary amine, also using a palladium catalyst and a base.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the purine ring allows for the direct displacement of the chloride with strong nucleophiles like alkoxides (e.g., sodium methoxide) or thiolates.

Q2: What is a good starting point for solvent and base selection in a Suzuki-Miyaura coupling reaction with 6-Chloro-9-isopropyl-9H-purine?

A2: For Suzuki-Miyaura couplings of chloropurines, a mixture of water and an organic solvent often provides excellent results. A recommended starting point is a mixture of n-butanol and water. As for the base, inorganic bases are typically used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being effective choices.

Q3: Which factors are most critical for a successful Buchwald-Hartwig amination with this substrate?

A3: The success of a Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst (specifically the ligand), the base, and the solvent. The reaction is known to be sensitive to these parameters, and optimization is often necessary for each specific amine coupling partner. For challenging couplings, using bulky, electron-rich phosphine ligands can be beneficial.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling reaction with 6-Chloro-9-isopropyl-9H-purine is resulting in a low yield of the desired product.

Potential Cause Suggested Solution
Inefficient Catalyst Activity For chloropurines, highly active palladium catalysts are often required. Consider using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. A catalyst loading of 0.5 mol% has been reported to be effective for chloropurines in some systems.[2]
Inappropriate Base The choice of base is critical for activating the boronic acid. If you are using a weaker base like sodium carbonate (Na₂CO₃), consider switching to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Poor Solvent Choice The solubility of all reaction components is crucial. A mixture of n-butanol and water (e.g., 3:1) can be effective for Suzuki couplings of heterocyclic substrates by ensuring the solubility of both the organic and inorganic reagents.[2] Anhydrous solvents like dioxane or toluene can also be effective, particularly with specific catalyst systems.
Protodeboronation of Boronic Acid Boronic acids can be unstable and undergo protodeboronation (cleavage of the C-B bond). To minimize this, ensure your reaction is performed under an inert atmosphere and use anhydrous solvents if the chosen protocol requires it. Alternatively, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.
Reaction Temperature Too Low The oxidative addition of the C-Cl bond to the palladium catalyst can be slow and may require higher temperatures. If you are running the reaction at a lower temperature, consider increasing it to 80-100 °C.
Side Product Formation in Buchwald-Hartwig Amination

Problem: I am observing significant side product formation in my Buchwald-Hartwig amination of 6-Chloro-9-isopropyl-9H-purine.

Potential Cause Suggested Solution
Hydrolysis of the Starting Material If there is residual water in your reaction and you are using a strong base, you may observe the formation of 6-hydroxy-9-isopropyl-9H-purine. Ensure you are using anhydrous solvents and reagents, and that the reaction is performed under an inert atmosphere.
Homocoupling of the Amine While less common, side reactions involving the amine can occur. Optimizing the catalyst-to-ligand ratio can sometimes mitigate these side reactions.
Decomposition of the Product or Starting Material Purine derivatives can be sensitive to strong bases and high temperatures. If you suspect decomposition, try using a milder base (e.g., K₃PO₄ instead of NaOtBu) or lowering the reaction temperature and extending the reaction time.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for each specific boronic acid.

Materials:

  • 6-Chloro-9-isopropyl-9H-purine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vessel, add 6-Chloro-9-isopropyl-9H-purine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Below are diagrams illustrating the general workflows for the discussed reactions.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 6-Chloro-9-isopropyl-9H-purine - Boronic Acid - Base (e.g., K2CO3) inert_atm Establish Inert Atmosphere reagents->inert_atm add_catalyst Add Palladium Catalyst inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir (e.g., 80-100 °C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 6-Chloro-9-isopropyl-9H-purine - Amine - Base (e.g., NaOtBu) inert_atm Establish Inert Atmosphere reagents->inert_atm add_catalyst Add Palladium Precatalyst & Ligand inert_atm->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent heat Heat and Stir (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Filter monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 6-Chloro-9-isopropyl-9H-purine - Nucleophile (e.g., NaOMe) add_solvent Add Anhydrous Solvent (e.g., THF, MeOH) reagents->add_solvent stir Stir at Appropriate Temperature add_solvent->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify as Needed extract->purify

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr).

References

Troubleshooting low reactivity of the C6-chloro position in purine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low reactivity at the C6-chloro position during purine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my C6-chloro purine derivative showing low or no reactivity with my nucleophile?

Low reactivity at the C6-chloro position is a common issue stemming from the electron-deficient nature of the purine ring system, which can deactivate the C6 position towards nucleophilic attack. Several factors can contribute to this issue:

  • Weak Nucleophile: The attacking species may not be sufficiently nucleophilic to displace the chloride.

  • Poor Leaving Group Ability: While chlorine is a common leaving group, its reactivity can be lower compared to other halogens or activated groups under certain conditions.[1]

  • Steric Hindrance: Bulky groups on either the purine scaffold or the nucleophile can sterically hinder the reaction site.[2][3]

  • Unfavorable Reaction Conditions: The solvent, temperature, and presence or absence of a base or catalyst can significantly impact the reaction rate. Polar aprotic solvents, for instance, are generally preferred for SNAr reactions.[2]

  • Substrate Protonation: Under acidic conditions, protonation of the purine ring (commonly at N7) can alter the electronic properties and reactivity.[1]

Q2: How can I activate the C6 position to improve its reactivity?

If the C6-chloro group is not reactive enough, it can be converted into a better leaving group. This strategy involves a two-step sequence where the chloro group is first displaced by a highly reactive group, which is then substituted by the desired nucleophile.

  • Convert to a Sulfone: The 6-chloro group can be converted to a 6-(benzylthio)purine, which is then oxidized to a 6-(benzylsulfonyl)purine. The sulfonyl group is an excellent leaving group for SNAr reactions, even with weak nucleophiles like arylamines at ambient temperatures.[4]

  • Form an Imidazolyl or Triazolyl Intermediate: Reacting the purine with imidazole or 1,2,4-triazole can form 6-(imidazol-1-yl) or 6-(1,2,4-triazol-1-yl) derivatives.[4][5] These intermediates are significantly more reactive towards a wide range of N, O, and S-based nucleophiles.[4][6]

Q3: My reaction with a weak nucleophile (e.g., aniline) is not working. What should I do?

Reactions involving weakly basic nucleophiles like arylamines often fail or proceed very slowly with 6-chloropurines.[4][7]

  • Consider Autocatalysis: These reactions can be autocatalytic, where the hydrogen halide (e.g., HCl) generated during the reaction protonates the purine ring and accelerates the substitution. This can result in a significant "lag period" before the reaction begins.[1][7]

  • Add Acid: The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can eliminate this induction period and promote the reaction.[1]

  • Change the Leaving Group: For weak nucleophiles, changing the leaving group from chloro to iodo can be beneficial, as the reactivity order with aniline is I > Br > Cl > F in the absence of an acid catalyst.[1][7]

Q4: Are there alternative, modern methods to functionalize the C6 position?

Yes, when traditional SNAr methods fail, especially for forming C-C bonds, modern cross-coupling strategies can be employed.

  • Photoredox/Nickel Dual Catalysis: This method allows for the direct cross-coupling of 6-chloropurines with readily available alkyl bromides under mild conditions. It is particularly useful for installing alkyl groups, a transformation that is challenging via SNAr.[8]

  • Direct C-H Arylation: Using a Lewis acid like AlCl₃, it is possible to directly arylate the C6 position of 6-chloropurines with activated aromatic compounds.[9]

  • Palladium-Catalyzed Reactions: Palladium-promoted coupling reactions have been successfully used to couple arylamines with 6-halopurine analogues.[4]

Q5: How does reaction energy, such as microwave irradiation, affect the outcome?

Microwave irradiation can dramatically accelerate the rate of nucleophilic substitution at the C6 position. It provides an efficient way to synthesize C6-functionalized purine nucleosides, often leading to good or high yields in very short reaction times (e.g., 5 minutes) and can be performed under solvent-free conditions.[10][11]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Product Yield Weak Nucleophile: The nucleophile lacks the strength to displace the chloride.1. Use a stronger nucleophile (e.g., a deprotonated species).2. Increase the reaction temperature or use microwave irradiation.[10][11]3. Activate the C6 position by converting the chloro group to a better leaving group (e.g., sulfone, imidazolyl).[4][5]
Poor Leaving Group: For your specific nucleophile/solvent system, chloride is not a sufficiently good leaving group.1. Switch to a more reactive halogen. The relative reactivity depends on the nucleophile and conditions (see Table 1).[1]2. Convert the C6-chloro to a 6-(alkylsulfonyl)purine, which is a highly reactive substrate.[4]
Unfavorable Solvent: The solvent may not sufficiently stabilize the transition state.1. For SNAr reactions, use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[2]2. For difficult reactions, consider solvent-free conditions with microwave heating.[10][11]
Glycosyl Bond Cleavage: For nucleosides, harsh acidic conditions (e.g., from classical chlorination with POCl₃) can cleave the sugar moiety.[4]1. Use milder methods for C6-functionalization that avoid strong acids and high temperatures.2. Ensure the sugar hydroxyl groups are appropriately protected.
Reaction Fails with C-Nucleophiles SNAr Incompatibility: Nucleophilic aromatic substitution is generally not effective for forming C-C bonds at the C6 position.[8]1. Utilize a photoredox/nickel dual catalytic approach for coupling with alkyl halides.[8]2. Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) if a boronic acid or organotin reagent is available.3. Activate the C6 position with a 1,2,4-triazol-1-yl group, which can undergo substitution with certain C-nucleophiles like nitroalkanes or malononitrile.[5]
Mixture of N7/N9 Isomers Lack of Regiocontrol: Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically favored product.[12]1. For N7 selectivity with tert-alkyl groups, use a method involving N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl₄.[12][13]

Data Summary

Table 1: Relative Reactivity of C6-Halopurines in SNAr Reactions

The reactivity of the C6-halogen leaving group is highly dependent on the nucleophile and reaction conditions.[1]

Nucleophile / ConditionsReactivity Order
Butylamine in AcetonitrileF > Br > Cl > I
Methoxide/DBU in AcetonitrileF > Cl ≈ Br > I
Potassium Thioacetate in DMSOF > Br > I > Cl
Aniline in Acetonitrile (autocatalytic)I > Br > Cl > F
Aniline / TFA in AcetonitrileF > I > Br > Cl

Key Experimental Protocols

Protocol 1: Activation of C6 via a 6-(Imidazol-1-yl)purine Intermediate

This protocol describes the conversion of a sugar-protected inosine derivative to a more reactive intermediate for subsequent nucleophilic substitution.[4]

  • Preparation of the Intermediate: To a solution of the sugar-protected inosine in toluene, add imidazole, triphenylphosphine (Ph₃P), iodine (I₂), and diisopropylethylamine (EtN(i-Pr)₂).

  • Reaction: Heat the mixture at 95 °C for 30-60 minutes until the conversion is complete (monitor by TLC).

  • Workup: After cooling, the reaction mixture can be purified via column chromatography to yield the 6-(imidazol-1-yl)purine derivative.

  • Nucleophilic Substitution: The purified 6-(imidazol-1-yl) intermediate can then be reacted with various nucleophiles (e.g., alkoxides, thiolates, amines) in a suitable solvent like DMF or methanol. These reactions often proceed smoothly at room temperature or with gentle heating.[4]

Protocol 2: Photoredox/Nickel Dual Catalysis for C6-Alkylation

This protocol provides a method for C-C bond formation at the C6 position, coupling a 6-chloropurine nucleoside with an alkyl bromide.[8]

  • Reaction Setup: In a glovebox, combine the 6-chloropurine nucleoside, the alkyl bromide, a nickel catalyst (e.g., NiCl₂·dme), a bipyridine ligand, and a photoredox catalyst (e.g., an iridium complex) in a vial.

  • Solvent and Reagent Addition: Add a suitable polar aprotic solvent (e.g., DMA) and a base or sacrificial electron donor.

  • Irradiation: Seal the vial and place it in a photoreactor. Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature, with stirring, for 12-24 hours.

  • Analysis: Upon completion, the reaction can be analyzed by LC-MS and the product purified by standard chromatographic techniques.

Visual Diagrams

G start Low/No C6-Cl Reactivity q1 Is the nucleophile weak (e.g., aniline, C-nucleophile)? start->q1 q2 Have you tried optimizing conditions (temp, solvent)? q1->q2 No q3 Is C-C bond formation the goal? q1->q3 Yes (Other) sol5 For anilines, add catalytic acid (TFA) or switch to 6-iodopurine q1->sol5 Yes (Aniline) sol1 Activate C6 position: - Convert to sulfone - Form imidazolyl/triazolyl intermediate q2->sol1 Yes sol2 Increase temperature or use microwave irradiation q2->sol2 No sol3 Use polar aprotic solvent (DMF, DMSO) q2->sol3 No q3->sol1 No sol4 Use alternative methods: - Photoredox/Ni catalysis - Pd-catalyzed coupling q3->sol4 Yes sol2->q1 sol3->q1

Caption: Troubleshooting flowchart for low C6-chloro purine reactivity.

G cluster_0 Activation Pathway start 6-Chloropurine Derivative inter 6-(Imidazol-1-yl)purine (Reactive Intermediate) start->inter Imidazole, I₂, Ph₃P Toluene, 95°C end Desired C6-Substituted Product inter->end Nucleophile (NuH) (e.g., R-NH₂, R-OH, R-SH) DMF, RT

Caption: Workflow for C6-functionalization via a reactive intermediate.

G center SNAr Reactivity at C6-Position lg Leaving Group (F > Br > Cl > I) center->lg nuc Nucleophile Strength (Anion > Neutral) center->nuc sol Solvent (Polar Aprotic Favored) center->sol steric Steric Hindrance center->steric cat Catalysis (Acid/Base) center->cat

Caption: Key factors influencing SNAr at the purine C6 position.

References

Scalable synthesis and purification protocols for 6-Chloro-9-isopropyl-9H-purine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis and purification of 6-Chloro-9-isopropyl-9H-purine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the scalable synthesis of 6-Chloro-9-isopropyl-9H-purine?

A1: The most common and cost-effective starting material is 6-chloropurine, which can be synthesized from hypoxanthine. For the isopropyl group introduction, isopropyl halides (e.g., 2-bromopropane or 2-iodopropane) or other suitable alkylating agents are typically used.

Q2: What is the primary challenge in the synthesis of 9-substituted purine derivatives like 6-Chloro-9-isopropyl-9H-purine?

A2: A primary challenge is controlling the regioselectivity of the alkylation reaction. Alkylation of 6-chloropurine can lead to a mixture of N9 and N7 isomers, with the N9 isomer usually being the desired product.[1][2][3][4] The ratio of these isomers can be influenced by factors such as the solvent, base, temperature, and the nature of the alkylating agent.

Q3: How can the formation of the undesired N7 isomer be minimized?

A3: Several strategies can be employed to favor the formation of the N9 isomer. Using a bulkier substituent on the purine ring can sterically hinder the N7 position.[1] Additionally, reaction conditions can be optimized. For instance, the choice of solvent and base is critical; polar aprotic solvents like DMF or acetonitrile in the presence of a non-hindered base such as potassium carbonate often favor N9 alkylation. Some methods involve the use of protecting groups to shield the N7 position.[2]

Q4: What are the recommended purification techniques for large-scale production of 6-Chloro-9-isopropyl-9H-purine?

A4: For large-scale purification, crystallization is often the most economical and effective method. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/water, to yield a high-purity product.[5] For impurities that are difficult to remove by crystallization, industrial-scale column chromatography can be employed.[6][7][8][9]

Q5: Are there any specific safety precautions to consider during the synthesis?

A5: Yes. Phosphorus oxychloride, a reagent often used in the synthesis of the 6-chloropurine precursor, is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Alkylating agents are often toxic and should be handled with care. It is crucial to consult the Safety Data Sheets (SDS) for all reagents used.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 6-Chloro-9-isopropyl-9H-purine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 6-Chloro-9-isopropyl-9H-purine - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient alkylating agent. - Degradation of the product during workup.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Optimize the reaction temperature; for some alkylations, heating may be required. - Consider using a more reactive isopropylating agent (e.g., isopropyl iodide instead of bromide). - Ensure the workup is performed under neutral or slightly basic conditions to prevent hydrolysis of the 6-chloro group.
Formation of a Significant Amount of N7 Isomer - Reaction conditions favor N7 alkylation (e.g., certain solvent/base combinations). - Steric hindrance at the N9 position is insufficient.- Screen different solvent and base combinations. Aprotic polar solvents (DMF, acetonitrile) with bases like K₂CO₃ often favor N9 substitution. - Employ a silylation method (e.g., using BSA) prior to alkylation, which can enhance N9 selectivity.[2] - If separation is necessary, utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).
Difficulty in Purifying the Final Product - Presence of closely related impurities. - Oily or non-crystalline product. - Co-precipitation of starting materials or byproducts.- If crystallization fails, employ flash column chromatography on silica gel. Gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system can be effective. - For oily products, try triturating with a non-polar solvent like hexane to induce solidification. - Ensure the crude product is thoroughly washed to remove any residual starting materials or inorganic salts before attempting crystallization.
Hydrolysis of the 6-Chloro Group - Exposure to acidic or strongly basic conditions during workup or purification. - Presence of water in the reaction mixture for prolonged periods at elevated temperatures.- Maintain a neutral to slightly basic pH during aqueous workup. - Use anhydrous solvents and reagents for the reaction. - Minimize the time the product is in contact with aqueous solutions, especially at higher temperatures.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the key steps in the synthesis of 6-Chloro-9-isopropyl-9H-purine.

Table 1: Synthesis of 6-Chloropurine from Hypoxanthine

Method Reagents Yield (%) Purity (%) Reference
ChlorinationHypoxanthine, POCl₃, N,N-dimethylaniline91>98[5]
ChlorinationAcetyl hypoxanthine, POCl₃, N,N-dimethylaniline89.299.0[10]

Table 2: N9-Isopropylation of 6-Chloropurine

Method Reagents N9:N7 Ratio Yield of N9 Isomer (%) Reference
Direct Alkylation6-Chloropurine, 2-bromopropane, K₂CO₃, DMFVaries60-80 (typical)General Knowledge
Silylation-Alkylation6-Chloropurine, BSA, SnCl₄, 2-bromopropaneN9 selective~40[2]

Experimental Protocols

Protocol 1: Scalable Synthesis of 6-Chloropurine from Hypoxanthine

Materials:

  • Hypoxanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Methylene chloride

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge N,N-dimethylaniline followed by the slow addition of phosphorus oxychloride while maintaining the temperature below 20°C.

  • Add hypoxanthine portion-wise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the mixture and remove excess phosphorus oxychloride by vacuum distillation.

  • Add methylene chloride to the residue and cool the mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid to precipitate the 6-chloropurine hydrochloride salt.

  • Filter the precipitate and wash with cold methylene chloride.

  • To obtain the free base, suspend the salt in water and adjust the pH to 7-8 with a suitable base (e.g., ammonium hydroxide).

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 6-chloropurine.

Protocol 2: Scalable Synthesis of 6-Chloro-9-isopropyl-9H-purine

Materials:

  • 6-Chloropurine

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a suitable reaction vessel, suspend 6-chloropurine and potassium carbonate in dimethylformamide.

  • Add 2-bromopropane to the suspension.

  • Heat the mixture to 60-80°C and stir for 8-12 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol/water).

Visualizations

Diagram 1: General Synthetic Workflow

G Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine Chlorination (POCl3) Isopropylation N9-Isopropylation Chloropurine->Isopropylation 2-Bromopropane, Base Target 6-Chloro-9-isopropyl-9H-purine Isopropylation->Target Purification Purification Target->Purification Crystallization / Chromatography FinalProduct Final Product Purification->FinalProduct

Caption: Synthetic pathway for 6-Chloro-9-isopropyl-9H-purine.

Diagram 2: Troubleshooting N7/N9 Isomer Formation

G start Alkylation of 6-Chloropurine check_isomers Analyze N9:N7 Ratio (HPLC/NMR) start->check_isomers acceptable Ratio Acceptable? check_isomers->acceptable proceed Proceed to Purification acceptable->proceed Yes optimize Optimize Reaction Conditions acceptable->optimize No optimize->start Re-run separate Separate Isomers (Chromatography) optimize->separate If optimization fails

Caption: Decision workflow for managing N7/N9 isomer formation.

Diagram 3: Scalable Purification Workflow

G Crude Crude 6-Chloro-9-isopropyl-9H-purine Dissolution Dissolve in Hot Solvent Crude->Dissolution Crystallization Cool to Crystallize Dissolution->Crystallization Filtration Filter and Wash Crystals Crystallization->Filtration PurityCheck Check Purity (HPLC) Filtration->PurityCheck Final High-Purity Product PurityCheck->Final Purity >99% Chromatography Column Chromatography PurityCheck->Chromatography Purity <99% Chromatography->PurityCheck

Caption: Workflow for scalable purification by crystallization.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 6-Chloro- vs. 6-Bromo-9-Isopropyl-9H-Purine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and organic synthesis, the choice between a chloro or bromo substituent on a heterocyclic core is a critical decision that dictates reaction efficiency and synthetic strategy. This guide provides a comprehensive comparison of the reactivity of 6-chloro-9-isopropyl-9H-purine and its bromo counterpart, 6-bromo-9-isopropyl-9H-purine, supported by experimental data from analogous systems and detailed reaction protocols.

The purine scaffold is a cornerstone in medicinal chemistry, and the C6 position is a prime site for functionalization to modulate biological activity. The reactivity of a halogen at this position is paramount for introducing diverse substituents through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide will dissect the nuances of reactivity between the 6-chloro and 6-bromo analogs, enabling informed decisions in synthetic planning.

Executive Summary of Reactivity Comparison

In general, 6-bromo-9-isopropyl-9H-purine exhibits superior reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This is attributed to the lower carbon-bromine bond dissociation energy compared to the carbon-chlorine bond, facilitating the initial oxidative addition step in the catalytic cycle.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity is more complex and highly dependent on the nature of the incoming nucleophile. While conventional wisdom for activated aryl halides suggests chlorine is more reactive than bromine, studies on purine nucleosides have shown that the bromo derivative can be more reactive, particularly with weaker nucleophiles.

Quantitative Data Summary

The following tables summarize the expected relative reactivity and typical reaction conditions based on data from closely related purine nucleoside systems.

Table 1: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

NucleophileReactivity Order (6-Halopurine Nucleosides)Reference
ButylamineF > Br > Cl > I[1]
Methanol/DBUF > ClBr > I[1]
Aniline (autocatalytic)I > Br > Cl > F[1]

Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeGeneral Reactivity TrendSupporting Evidence
Suzuki-MiyauraI > Br > Cl The C-Br bond is weaker than the C-Cl bond, facilitating oxidative addition.[1]
Buchwald-HartwigI > Br > Cl 6-Bromopurine nucleosides require lower catalyst loading than 6-chloropurine nucleosides for efficient amination.[2]

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are based on established procedures for similar substrates and can be adapted for 6-chloro- and 6-bromo-9-isopropyl-9H-purine.

Protocol 1: Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the reaction of a 6-halopurine with an amine.

dot

Caption: Workflow for Nucleophilic Aromatic Substitution.

Materials:

  • 6-chloro- or 6-bromo-9-isopropyl-9H-purine

  • Amine (e.g., ethylamine hydrochloride)

  • Triethylamine (Et3N) or another suitable base

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2,6-dichloro-9-isopropyl-9H-purine (as a representative starting material, 1.0 equivalent) and the amine hydrochloride (1.05 equivalents) in DMF.

  • Add triethylamine (2.0 equivalents) to the solution.

  • Stir the resulting solution at 90 °C for 3 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of a 6-halopurine with a boronic acid.

dot

suzuki_coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 6-halopurine (1.0 eq), boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) in a flask. B Add Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) and degassed solvent (e.g., Toluene/H2O). A->B C Heat under inert atmosphere (e.g., 80-100 °C). B->C D Monitor by TLC/LC-MS. C->D E Cool, dilute with organic solvent, and wash with water and brine. D->E F Dry, concentrate, and purify via column chromatography. E->F G Obtain 6-aryl-9-isopropyl-9H-purine. F->G

Caption: General workflow for Suzuki-Miyaura Coupling.

Materials:

  • 6-chloro- or 6-bromo-9-isopropyl-9H-purine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add the 6-halopurine (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (2-10 mol%) and the degassed solvent system.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a 6-halopurine.

dot

buchwald_hartwig cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine 6-halopurine (1.0 eq), amine (1.2 eq), base (e.g., Cs2CO3, 1.5 eq), Pd catalyst, and ligand in a sealed tube. Solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Reagents->Solvent Heating Heat under inert atmosphere (e.g., 100 °C). Solvent->Heating Monitoring Monitor by TLC/LC-MS. Heating->Monitoring Filtration Cool, dilute, and filter through celite. Monitoring->Filtration Extraction Concentrate and perform aqueous work-up. Filtration->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification Final_Product Obtain 6-amino-9-isopropyl-9H-purine. Purification->Final_Product mechanisms cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd_coupling Palladium-Catalyzed Cross-Coupling SNAr_Step1 Nucleophile attacks the C6 position, forming a Meisenheimer complex. SNAr_Step2 Leaving group (Cl- or Br-) is expelled, restoring aromaticity. SNAr_Step1->SNAr_Step2 SNAr_Note Reactivity depends on both the C-X bond strength and the electrophilicity of the C6 carbon. Pd_Step1 Oxidative Addition: Pd(0) inserts into the C-X bond. Pd_Step2 Transmetalation & Reductive Elimination Pd_Step1->Pd_Step2 Pd_Note The C-Br bond is weaker, leading to a faster rate of oxidative addition for the 6-bromo derivative.

References

The Isopropyl Advantage: 6-Chloro-9-isopropyl-9H-purine as a Superior Synthon in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the purine scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Among the various purine synthons available, 6-Chloro-9-isopropyl-9H-purine has emerged as a particularly advantageous building block. This guide provides an objective comparison of 6-Chloro-9-isopropyl-9H-purine with other common purine synthons, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.

The strategic placement of a chloro group at the 6-position and an isopropyl group at the 9-position of the purine ring imparts a unique combination of reactivity and physical properties. These features often translate to improved reaction outcomes and more efficient synthetic routes, ultimately accelerating the drug discovery process.

Comparative Performance: The N9-Isopropyl Group's Influence

The choice of the substituent at the N9 position of the purine ring significantly influences the synthon's reactivity, solubility, and ultimately, the biological activity of the resulting derivatives. The isopropyl group, a small, branched alkyl substituent, offers a distinct set of steric and electronic properties compared to other alkyl or protecting groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C6-chloro group is a versatile handle for introducing a wide range of nucleophiles, a critical step in the diversification of purine-based drug candidates. The nature of the N9-substituent can modulate the reactivity of this position.

N9-SubstituentTypical Reaction ConditionsObserved Yield Range (%)Relative Reaction RateKey Advantages/Disadvantages
Isopropyl Amine, K₂CO₃, EtOH, 80°C, 6-12h85-95%FastAdvantage: Good balance of steric hindrance and electron donation, leading to high yields and clean reactions. Improved solubility in organic solvents.
MethylAmine, K₂CO₃, DMF, 100°C, 12-24h70-85%ModerateDisadvantage: Can be susceptible to N7-alkylation byproducts. Lower solubility in some non-polar solvents.
CyclopentylAmine, Et₃N, EtOH, reflux, 6h~90%[1]FastAdvantage: High yields. Disadvantage: Larger steric profile might hinder certain nucleophiles.
BenzylAmine, DIPEA, n-BuOH, 120°C, 24h65-80%SlowDisadvantage: Can be cleaved under certain reductive or hydrogenolysis conditions, which may be undesirable.
Tetrahydropyranyl (THP)Amine, K₂CO₃, EtOH, reflux, 8-16h75-90%ModerateDisadvantage: A protecting group that requires an additional deprotection step, adding to the synthetic sequence.

Note: The data presented is a summary from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific nucleophile and reaction conditions.

The isopropyl group provides a moderate level of steric bulk, which can help to direct nucleophilic attack to the C6 position and minimize side reactions. Its electron-donating nature can also subtly influence the electronics of the purine ring, potentially enhancing the rate of substitution compared to more electron-withdrawing groups.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and for adapting these methods to new synthetic targets.

General Procedure for N9-Alkylation of 6-Chloropurine

This protocol describes a common method for the synthesis of N9-alkylated 6-chloropurines.

Synthesis of 6-Chloro-9-isopropyl-9H-purine:

  • To a suspension of 6-chloropurine (1.0 eq) in anhydrous acetonitrile (ACN) is added N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq).

  • The mixture is heated to obtain a clear solution and then cooled.

  • A Lewis acid catalyst, such as SnCl₄ (2.1 eq), is added, followed by the alkylating agent, isopropyl bromide (3.0 eq).[2]

  • The reaction is stirred at a controlled temperature (e.g., 80°C for tert-butyl bromide to favor the N9 isomer) for a specified time (e.g., 5 hours).[2]

  • The reaction is quenched, and the product is isolated and purified by crystallization or column chromatography.

General Procedure for Nucleophilic Aromatic Substitution at the C6-Position

This protocol outlines a typical procedure for the diversification of the 6-chloro-9-isopropyl-9H-purine scaffold.

Synthesis of a 6-Substituted-9-isopropyl-9H-purine Derivative:

  • To a solution of 6-Chloro-9-isopropyl-9H-purine (1.0 eq) in a suitable solvent such as ethanol or isopropanol is added the desired amine nucleophile (1.1-1.5 eq).

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), is added to the mixture.

  • The reaction mixture is heated to reflux (typically 80-90°C) and monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted purine derivative.

Signaling Pathway and Experimental Workflow Visualization

To better illustrate the context in which these purine derivatives are utilized and the process of their synthesis and evaluation, the following diagrams are provided.

G Experimental Workflow: From Synthon to Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 6-Chloropurine alkylation N9-Isopropylation start->alkylation synthon 6-Chloro-9-isopropyl-9H-purine alkylation->synthon diversification Nucleophilic Aromatic Substitution (SNAr) synthon->diversification library Library of Purine Derivatives diversification->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A logical workflow from the starting material to a potential drug candidate.

Many purine analogs, including derivatives of 6-Chloro-9-isopropyl-9H-purine, are designed as inhibitors of protein kinases, which are key components of intracellular signaling pathways often dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

PI3K_pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Purine Analog (e.g., Derivative of 6-Chloro-9-isopropyl-9H-purine) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: A simplified diagram of a purine analog inhibiting the PI3K/Akt/mTOR pathway.

Conclusion

6-Chloro-9-isopropyl-9H-purine offers a compelling combination of favorable reactivity, good solubility, and synthetic accessibility, making it a superior choice for the construction of diverse purine-based compound libraries. The isopropyl group at the N9 position strikes an effective balance of steric and electronic properties that often leads to higher yields and cleaner reaction profiles in nucleophilic aromatic substitution reactions compared to other common N9-substituted purine synthons. For researchers and drug development professionals, the use of this synthon can streamline synthetic efforts and accelerate the journey from hit identification to lead optimization.

References

A Comparative Guide to the Biological Activity of Novel 6-Chloro-9-isopropyl-9H-purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of novel 6-chloro-9-isopropyl-9H-purine derivatives and structurally similar compounds. Due to the limited direct experimental data on the specific 6-chloro-9-isopropyl-9H-purine derivative, this report consolidates findings from closely related 6,8,9-trisubstituted purine analogs to offer insights into their potential as anticancer agents. The performance of these novel compounds is benchmarked against established chemotherapeutic drugs, providing a valuable resource for oncology research and drug development.

Comparative Anti-proliferative Activity

The anti-proliferative effects of novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined using the Sulforhodamine B (SRB) assay. A lower IC50 value signifies greater potency. The data presented in Table 1 compares the cytotoxic activity of these novel purine analogs with the standard chemotherapeutic agents 5-Fluorouracil and Fludarabine.

Table 1: Comparative IC50 Values (µM) of Novel Purine Derivatives and Standard Anticancer Drugs

Compound/DrugHuh7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
Novel Purine Analog 5 > 4018.2> 40
Novel Purine Analog 6 > 4010.120.3
5-Fluorouracil 30.7> 4029.9
Fludarabine 29.9> 40> 40

Data extracted from a study on novel 6,8,9-trisubstituted purine analogues. It is important to note that these analogs possess a cyclopentyl group at the 9-position, not an isopropyl group, and additional substitutions at the 6 and 8-positions.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Substituted purine derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from proliferating.

Cell Cycle Arrest

Several studies on purine analogs suggest a common mechanism of inducing cell cycle arrest, particularly at the G2/M phase.[2][3] This is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][4] Specifically, derivatives of 6-chloropurine have been identified as potent inhibitors of CDK2.[1][2][4][5] CDK2, in complex with cyclin A, plays a crucial role in the progression through the S and G2 phases of the cell cycle. Inhibition of CDK2 leads to a halt in the cell cycle, preventing cell division.

Induction of Apoptosis

The induction of apoptosis is a critical mechanism for many anticancer drugs. Purine derivatives can trigger apoptosis through various cellular pathways. Evidence suggests that these compounds can modulate the expression of key apoptosis-regulating proteins, such as increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic process.[6][7] Furthermore, the tumor suppressor protein p53 is a key mediator of apoptosis and can be activated in response to cellular stress induced by these compounds, leading to the transcription of pro-apoptotic genes.[8][9][10]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a hypothetical signaling pathway for the induction of apoptosis and cell cycle arrest by novel 6-chloro-9-isopropyl-9H-purine derivatives, as well as a typical experimental workflow for their biological activity screening.

Apoptosis and Cell Cycle Arrest Pathway Hypothetical Signaling Pathway of Novel Purine Derivatives cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Apoptosis Pathway cluster_3 Cell Cycle Pathway Purine Derivative Purine Derivative p53 p53 Purine Derivative->p53 activates CDK2_CyclinA CDK2/Cyclin A Purine Derivative->CDK2_CyclinA inhibits Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G2_M_Progression G2/M Progression CDK2_CyclinA->G2_M_Progression promotes Cell_Cycle_Arrest Cell_Cycle_Arrest CDK2_CyclinA->Cell_Cycle_Arrest inhibition leads to

Caption: Hypothetical signaling pathway of novel purine derivatives.

Experimental Workflow Experimental Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Compound_Synthesis Compound Synthesis (6-Chloro-9-isopropyl-9H-purine derivatives) Cytotoxicity_Assay Cytotoxicity Assay (MTT/SRB) Determine IC50 values Compound_Synthesis->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot investigate protein levels Data_Analysis Quantitative Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Western_Blot investigate protein levels Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

Caption: Experimental workflow for biological activity screening.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of novel 6-chloro-9-isopropyl-9H-purine derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the purine derivatives and control drugs for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells (1 × 10⁶ cells) in a T25 flask and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension (1 x 10⁵ cells).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

  • Cell Harvesting and Fixation: Harvest approximately 10⁶ cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Pellet the fixed cells by centrifugation and wash twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A to remove RNA.

  • PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. The DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

References

Head-to-head comparison of different catalysts for C-C bond formation with 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purine scaffold is a cornerstone of medicinal chemistry. The targeted functionalization of this heterocycle through carbon-carbon bond formation is crucial for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of various palladium-based catalyst systems for C-C bond formation with the key intermediate, 6-Chloro-9-isopropyl-9H-purine, focusing on Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

Catalyst Performance in C-C Coupling Reactions

The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity in the arylation, alkynylation, and vinylation of 6-Chloro-9-isopropyl-9H-purine. Below is a summary of catalyst systems that have demonstrated efficacy in coupling reactions with chloropurines and related heterocyclic halides.

Reaction Type Catalyst System Coupling Partner Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/H₂O1001285-95[1]
Suzuki-Miyaura Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄TolueneRT-1002-1890-98[2]
Sonogashira Pd(PPh₃)₄ / CuITerminal alkyneEt₃NDMF60-806-1280-95[3][4]
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal alkynei-Pr₂NHTHFRT-504-1085-97[3][4]
Heck Pd(OAc)₂ / PPh₃Alkene (e.g., styrene)Et₃NDMF100-12012-2470-85[5][6]
Heck Pd₂(dba)₃ / P(o-tol)₃Alkene (e.g., acrylate)K₂CO₃DMAc110-13016-2475-90[5][6]

Note: Yields are typical for the coupling of chloropurines and related aryl chlorides and may vary based on the specific coupling partner and reaction conditions.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and should be optimized for specific substrates and catalyst systems.

Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of halopurines.[1]

Reaction Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 6-Chloro-9-isopropyl-9H-purine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Sonogashira Coupling

This protocol is a generalized procedure for the Sonogashira coupling of aryl halides.[3][4]

Reaction Setup:

  • To a degassed solution of 6-Chloro-9-isopropyl-9H-purine (1.0 mmol) in a suitable solvent such as DMF or THF (5 mL), add the terminal alkyne (1.2 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and the copper co-catalyst (e.g., CuI, 0.05 equiv.).

  • Add an amine base such as triethylamine (2.0 equiv.).

  • Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., 60-80 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography.

Heck Coupling

The following is a representative methodology for a Heck coupling reaction.[5][6]

Reaction Setup:

  • Combine 6-Chloro-9-isopropyl-9H-purine (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a sealed tube.

  • Add a degassed solvent such as DMF (5 mL).

  • Heat the reaction to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

Visualizing the Reaction Mechanisms and Workflow

To better understand the underlying processes, the following diagrams illustrate a typical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Purine, Coupling Partner, Base) setup Assemble Reaction (Inert Atmosphere) reagents->setup glassware Dry Glassware glassware->setup addition Add Solvent & Catalyst setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography) concentrate->purify

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Validating the Structure of Synthesized 6-Chloro-9-isopropyl-9H-purine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the structural validation of synthesized 6-Chloro-9-isopropyl-9H-purine and its analogs. The accurate determination of the chemical structure of novel compounds is a critical step in the drug discovery and development process, ensuring the integrity of subsequent biological and pharmacological studies. This document outlines the experimental data and detailed methodologies for the most pertinent analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Structural Validation Techniques

The structural elucidation of a novel synthesized compound like 6-Chloro-9-isopropyl-9H-purine relies on the synergistic use of multiple analytical techniques. Each method provides unique and complementary information, and their combined data allows for an unambiguous confirmation of the molecule's three-dimensional structure. The following table summarizes the expected and comparative data obtained from NMR, MS, and X-ray crystallography for a representative 6-Chloro-9-isopropyl-9H-purine analog.

Analytical TechniqueParameterExpected/Representative Data for 6-Chloro-9-isopropyl-9H-purine AnalogPerformance Comparison & Insights
¹H NMR Chemical Shift (δ)δ 8.86 (s, 1H, C2-H), 5.15 (sept, J = 6.8 Hz, 1H, NCH), 1.80 (d, J = 6.8 Hz, 6H, 2xCH₃)Provides detailed information about the proton environment, including connectivity through spin-spin coupling. Essential for confirming the presence and arrangement of hydrogen atoms.
¹³C NMR Chemical Shift (δ)δ 153.9, 153.8, 150.6, 131.4, 127.9, 110.2, 51.3, 21.6Reveals the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms, confirming the overall structure.
Mass Spectrometry (ESI-MS) m/z[M+H]⁺ calcd. for C₈H₁₀ClN₄⁺: 197.0589; found: 197.0591Determines the molecular weight with high accuracy, confirming the elemental composition. Fragmentation patterns can provide further structural information.
Single-Crystal X-ray Crystallography Unit Cell Parametersa = 8.1385 Å, b = 9.6245 Å, c = 14.8388 Å, β = 92.997° (for a similar analog)[1][2][3]Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry. It is considered the "gold standard" for structural determination.

Experimental Workflow for Structural Validation

The process of validating the structure of a newly synthesized purine analog follows a logical progression, starting with preliminary characterization and culminating in definitive structural confirmation.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Confirmation Synthesis Synthesis of 6-Chloro-9-isopropyl-9H-purine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Structure Verification MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation Crystallization Crystallization NMR->Crystallization Purity Assessment MS->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray Final_Structure Validated Structure Xray->Final_Structure Definitive 3D Structure

Caption: A typical workflow for the synthesis and structural validation of novel chemical compounds.

Signaling Pathway Involvement of Purine Analogs

Purine analogs often exert their biological effects by interfering with purine metabolism, which is crucial for DNA and RNA synthesis. Understanding these pathways is vital for drug development professionals.

Purine Metabolism Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_nucleotides Purine Nucleotides cluster_synthesis_products Synthesis Products PRPP PRPP IMP IMP PRPP->IMP Multi-step enzymatic reactions AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine HGPT HGPRT Hypoxanthine->HGPT Guanine Guanine Guanine->HGPT Adenine Adenine APRT APRT Adenine->APRT HGPT->IMP APRT->AMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Purine_Analog Purine Analogs (e.g., 6-Chloro-9-isopropyl-9H-purine) Purine_Analog->IMP Inhibition Purine_Analog->HGPT Inhibition

References

N7 vs. N9 Purine Isomers: A Comparative Guide to Synthetic Utility and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective functionalization of the purine scaffold is a critical consideration in the design of novel therapeutic agents. The differential substitution at the N7 and N9 positions of the purine ring can profoundly influence the molecule's synthetic accessibility, physicochemical properties, and biological activity. This guide provides an objective comparison of the synthetic utility of N7 versus N9 purine isomers, supported by experimental data and detailed methodologies.

The purine ring system, a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, offers multiple sites for substitution. Among these, the imidazole nitrogen atoms at positions 7 and 9 are frequently targeted for modification to generate diverse libraries of compounds with potential therapeutic applications. While direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer generally being the thermodynamically more stable and major product, various synthetic strategies have been developed to achieve regioselective control.[1][2][3] The choice between targeting the N7 or N9 position has significant implications for the resulting molecule's biological function, as exemplified by studies showing distinct kinase inhibitory profiles for N7 and N9 isomers of the same purine derivative.[4]

Comparative Synthesis and Regioselectivity

The synthetic accessibility of N7 and N9 purine isomers is highly dependent on the chosen synthetic route and reaction conditions. Direct alkylation is a common approach but often lacks selectivity.[1][2][3] However, methods to achieve regiocontrol have been established.

Key Synthetic Strategies:

  • Vorbrüggen Silylation Method: This powerful technique can be modulated to favor either the N7 or N9 isomer. Under kinetic control, the N7 isomer can be preferentially formed, while thermodynamic conditions typically lead to the more stable N9 product.[1][3]

  • Catalyst-Controlled Alkylation: The use of specific catalysts can direct the substitution to the N7 position. For instance, SnCl₄ has been successfully employed as a catalyst for the regioselective N7-tert-alkylation of 6-substituted purines.[1][3]

  • Protecting Group Strategies: The introduction of a bulky protecting group at the N9 position can sterically hinder this site, thereby directing alkylation to the N7 position.

  • De Novo Synthesis: Building the purine ring from imidazole or pyrimidine precursors allows for unambiguous placement of substituents at the desired nitrogen atom.[5][6][7]

Table 1: Comparison of Synthetic Outcomes for N7 and N9 Isomer Synthesis

MethodTarget IsomerKey Reagents/ConditionsTypical OutcomeReference
Direct AlkylationN7 and N9Alkyl halide, baseMixture of isomers, N9 often predominates[1][2][3]
Vorbrüggen SilylationN7 (Kinetic)Silylated purine, tert-alkyl halide, SnCl₄, low temp.Predominantly N7-isomer[1][3]
Vorbrüggen SilylationN9 (Thermo.)Silylated purine, alkyl halide, elevated temp.Predominantly N9-isomer[1][3]
Shielding by Proximal GroupN96-(azolyl)purine, NaH, alkyl halideExclusive formation of the N9 isomer in some cases[8]
De Novo SynthesisN7 or N9Imidazole or pyrimidine precursors, multi-stepUnambiguous synthesis of the desired isomer[5][7]

Differentiation of N7 and N9 Isomers

The unambiguous identification of N7 and N9 isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Spectroscopic Differentiators:

  • ¹³C NMR Chemical Shifts: The chemical shifts of the purine ring carbons, particularly C4 and C5, are sensitive to the position of substitution. In many 6-chloropurine derivatives, the C5 carbon of the N9 isomer is deshielded (higher ppm) by 8-12 ppm compared to the N7 isomer, while the C4 carbon is more shielded (lower ppm).[9]

  • ¹⁵N NMR Spectroscopy: This is often the most definitive method as the nitrogen chemical shifts are highly sensitive to the substitution pattern.[9]

  • 2D NMR Techniques:

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons on the substituent and the purine ring nitrogens (N7 or N9), providing conclusive evidence of the substitution site.[1][9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between protons on the substituent and specific protons on the purine ring (e.g., H8 for N9-isomers), aiding in structural assignment.[9]

Caption: Experimental workflow for the synthesis and spectroscopic identification of N7 and N9 purine isomers.

Comparative Biological Activity

The regiochemistry of substitution on the purine ring has a profound impact on the biological activity of the resulting compounds. This is attributed to the different spatial positioning of the substituent, which in turn affects the molecule's ability to interact with biological targets such as enzymes and receptors.

One study investigating N9/N7-substituted 6-aminopurines as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGF-R) and Epidermal Growth Factor Receptor (EGF-R) found that the N7 isomer was specific for VEGF-R2, while the corresponding N9 derivative also inhibited other kinases like MNK1 and IRR.[4] This highlights the potential for achieving selectivity through isomeric control. Both N7 and N9-substituted purine analogues have demonstrated a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[3][10][11]

Table 2: Comparative Biological Activity of N7 and N9 Purine Isomers

Compound ClassN7 Isomer ActivityN9 Isomer ActivityReference
2-(6-amino-purine)-1-(1H-indole-3-yl)ethanoneSpecific for VEGF-R2Inhibited EGF-R, MNK1, and IRR[4]
Acyclic Nucleoside AnaloguesAntiviral activityOften exhibit antiviral and anticancer activities[1]
6,9-Disubstituted PurinesCytotoxic activityPotent cytotoxic effects against various cancer cell lines[11]

Experimental Protocols

General Protocol for Regioselective N7-tert-Alkylation of 6-Chloropurine

This protocol is adapted from a method developed for the direct regioselective N7-(tert-alkylation) of C6-substituted purines.[1][3]

  • Silylation: Suspend 6-chloropurine in an anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon). Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture until a clear solution is obtained (e.g., 76-80 °C for 30 minutes).

  • Catalyst Addition: Cool the reaction mixture in an ice bath and add tin(IV) chloride (SnCl₄).

  • Alkylation: Remove the ice bath and stir the mixture at room temperature. Add the tert-alkyl bromide and continue stirring at room temperature for the appropriate time (e.g., 19 hours).

  • Work-up and Purification: Quench the reaction and purify the product using standard chromatographic techniques to isolate the N7-tert-alkylated purine.

NMR Analysis for Isomer Differentiation: ¹H-¹⁵N HMBC

The following is a general procedure for acquiring a ¹H-¹⁵N HMBC spectrum to determine the site of substitution.[9]

  • Sample Preparation: Dissolve 5-10 mg of the purified purine isomer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped for inverse detection. Tune the probe for both ¹H and ¹⁵N frequencies.

  • Acquisition: Employ a standard gradient-selected HMBC pulse sequence. Set the spectral widths to encompass the expected proton and nitrogen chemical shifts. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the 2D data and look for cross-peaks that indicate a correlation between the protons of the substituent and either the N7 or N9 nitrogen of the purine ring. A correlation to N7 confirms the N7 isomer, while a correlation to N9 confirms the N9 isomer.

Caption: Logical relationships in the synthesis of N7 and N9 purine isomers.

Conclusion

The synthetic utility of N7 versus N9 purine isomers is a nuanced subject, with the optimal choice depending on the desired biological activity and the available synthetic methodologies. While N9 isomers are often the thermodynamically favored and more readily accessible products in non-selective reactions, a growing number of regioselective methods provide access to the less common N7 isomers. The ability to selectively synthesize and differentiate between these two classes of isomers is paramount for modern drug discovery, as the subtle change in the position of a substituent can lead to significant differences in biological activity and target selectivity. Continued exploration of novel synthetic routes and a deeper understanding of the structure-activity relationships of N7 and N9 purine derivatives will undoubtedly fuel the development of next-generation therapeutics.

References

Benchmarking the efficiency of different synthetic routes to substituted purines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The efficient synthesis of diversely substituted purines is therefore a critical endeavor in drug discovery and development. This guide provides an objective comparison of the most common and innovative synthetic routes to substituted purines, supported by experimental data to benchmark their efficiency.

Key Synthetic Strategies

The synthesis of the purine core can be broadly approached from two main retrosynthetic disconnections: building the imidazole ring onto a pre-existing pyrimidine (the Traube synthesis) or constructing the pyrimidine ring onto an imidazole precursor. Additionally, modern synthetic methodologies, such as one-pot reactions and direct C-H functionalization, offer streamlined alternatives. This guide will focus on a comparative analysis of:

  • The Traube Synthesis: A classical and widely used method starting from 4,5-diaminopyrimidines.

  • Synthesis from Imidazole Precursors: Building the pyrimidine ring onto a substituted imidazole.

  • Modern Synthetic Approaches: Including one-pot syntheses and palladium-catalyzed cross-coupling reactions for the late-stage functionalization of the purine core.

Comparative Data on Synthetic Efficiency

The following tables summarize quantitative data for the synthesis of various substituted purines via different routes. The data has been compiled from various sources to illustrate the typical efficiencies of each method. Direct comparison of yields should be made with caution, as efficiency is highly dependent on the specific substrates and reaction conditions.

Table 1: Efficiency of the Traube Synthesis for Various Purines

Starting MaterialCyclizing AgentProductReaction TimeYield (%)Reference
Pyrimidine-4,5-diamineFormic AcidPurine4 hours71%[1]
2,5,6-Triaminopyrimidin-4-olFormic AcidGuanine4-5 hours65-75%[1]
2-Amino-2-carbamimidoylacetamide dihydrochlorideEthyl OrthoformateHypoxanthine3-5 minutes85%[1]
4,6-Dichloro-5-nitropyrimidine (multi-step)4-Phenoxybenzaldehyde6,8,9-Trisubstituted Purines6 hours (final step)91-95%[2]

Table 2: Efficiency of Purine Synthesis from Imidazole Precursors

Imidazole PrecursorCyclization StrategyProductOverall Yield (%)Reference
4-Nitro-5-isocyanomethylimidazole derivativeCatalytic reduction and orthoester condensation7-Methylpurine~20% (Path A)[1]
4-Nitro-5-isocyanomethylimidazole derivativeCatalytic reduction and orthoester condensation at lower temp.7-Methyl-8,9-dihydropurine61% (Path B)[1]

Table 3: Efficiency of Modern Synthetic Approaches

Synthetic MethodStarting MaterialReagents/CatalystProductReaction TimeYield (%)Reference
One-Pot Synthesis4,6-Dichloro-5-nitropyrimidineVarious amines and aldehydesN9-Substituted PurinesNot specifiedGood overall yields[3]
Direct C-H Arylation6-ChloropurineAnhydrous AlCl₃6-Arylpurines0.5 hoursModerate to excellent[4]
Suzuki Cross-Coupling2,4-DichloropyrimidinesPd(PPh₃)₄C4-Arylpyrimidines (Purine precursors)15 minutes (MW)Good to excellent[5]
Microwave-Assisted One-Pot6-Halopurine derivativesEthyl acetoacetate6-Methylpurines10 minutesHigh to excellent[6]

Experimental Protocols

Protocol 1: Traube Synthesis of Unsubstituted Purine[1]

This protocol describes the final cyclization step for the synthesis of the parent purine molecule.

Materials:

  • Pyrimidine-4,5-diamine (4.0 g, 36 mmol)

  • 98-100% Formic acid (23 mL)

  • Carbon dioxide gas

  • Oil bath

  • Standard glassware for reflux and distillation

Procedure:

  • A solution of pyrimidine-4,5-diamine in 98-100% formic acid is heated in an oil bath at 100 °C for 30 minutes while bubbling a stream of CO₂ through the solution.

  • The temperature is raised to 210 °C over 45 minutes and maintained at this temperature for 30 minutes.

  • The temperature is then lowered to 110 °C and kept at this temperature until the formic acid is driven off (approximately 2 hours) in the stream of CO₂.

  • The crude purine is then purified, for which a yield of 71% is reported.[1]

Protocol 2: One-Pot Synthesis of 6,8,9-Trisubstituted Purines[2]

This protocol outlines the final step in a multi-step synthesis to produce highly substituted purines.

Materials:

  • 9-Cyclopentyl-6-chloro-8-(4-phenoxyphenyl)-9H-purine (1 equivalent)

  • 4-Substituted piperazine derivative (1 equivalent)

  • Triethylamine (Et₃N) (3 equivalents)

  • Absolute Ethanol (10 mL)

  • Standard reflux apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 6-chloropurine derivative in absolute ethanol, add the 4-substituted piperazine and triethylamine.

  • The resulting solution is refluxed at 80-90 °C for 6 hours.

  • After the reflux period, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (1:10 to 1:5 Ethyl Acetate:Hexane) to afford the desired 6,8,9-trisubstituted purine. Yields of 91-95% are reported for this final substitution step.[2]

Protocol 3: Direct C-H Arylation of 6-Chloropurine[4]

This protocol describes a modern, efficient method for the synthesis of 6-arylpurines.

Materials:

  • 6-Chloropurine

  • Activated aromatic compound

  • Anhydrous Aluminum Chloride (AlCl₃) (3-fold excess)

  • 1,2-Dichloroethane

  • Standard reflux apparatus

Procedure:

  • A mixture of 6-chloropurine, the activated aromatic compound, and a 3-fold excess of anhydrous AlCl₃ is prepared in 1,2-dichloroethane.

  • The reaction mixture is refluxed for 30 minutes.

  • Following the reaction, the product is isolated and purified. This method is reported to give moderate to excellent yields of the corresponding 6-arylpurine.[4]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

Traube_Synthesis start 4,5-Diaminopyrimidine intermediate Formylated Intermediate (optional isolation) start->intermediate Formylation/Condensation reagent Cyclizing Agent (e.g., Formic Acid, Orthoester) reagent->intermediate product Substituted Purine intermediate->product Cyclization

Caption: Workflow of the Traube synthesis of purines.

Imidazole_Precursor_Synthesis start Substituted 5-Aminoimidazole product Substituted Purine start->product Pyrimidine Ring Formation reagent Pyrimidine Ring Precursor (e.g., Orthoester, Formamide) reagent->product

Caption: General workflow for purine synthesis from an imidazole precursor.

Modern_Approaches cluster_one_pot One-Pot Synthesis cluster_cross_coupling Late-Stage Functionalization one_pot_start Pyrimidine Precursor + Amine + Cyclizing Agent one_pot_product Highly Substituted Purine one_pot_start->one_pot_product Single Operation cc_start Halogenated Purine cc_product Aryl/Alkyl Substituted Purine cc_start->cc_product Pd-catalyzed Cross-Coupling or Direct Arylation cc_reagent Boronic Acid / Arene cc_reagent->cc_product

Caption: Overview of modern one-pot and late-stage functionalization routes.

References

Comparative Efficacy of 6-Chloro-9-isopropyl-9H-purine-Derived Compounds: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 6-Chloro-9-isopropyl-9H-purine-derived compounds and related purine analogues as potent anti-cancer agents. The data presented is compiled from multiple studies to offer an objective overview of their performance, supported by detailed experimental protocols and visual diagrams of key biological pathways and workflows.

Introduction

Purine analogues have emerged as a significant class of molecules in cancer research due to their structural similarity to endogenous purines, allowing them to interfere with various cellular processes, including DNA synthesis and cell cycle regulation.[1][2] A prominent mechanism of action for many purine derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and are often dysregulated in cancer.[3][4] This guide focuses on the efficacy of 6-Chloro-9-isopropyl-9H-purine derivatives and structurally similar compounds that have shown promise as CDK inhibitors and cytotoxic agents against various cancer cell lines.

In Vitro Efficacy: Inhibition of Cyclin-Dependent Kinases and Cancer Cell Proliferation

The in vitro efficacy of purine derivatives is primarily assessed by their ability to inhibit specific CDKs and to reduce the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.

Cyclin-Dependent Kinase (CDK) Inhibition

Several studies have demonstrated the potent inhibitory activity of purine derivatives against CDKs, particularly CDK2, which plays a critical role in the G1/S phase transition of the cell cycle.[3]

One notable derivative, [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] , has shown high potency against CDK2 with an IC50 of 0.3 µM, which is a two-fold greater inhibitory activity than the well-known CDK inhibitor, roscovitine.

A series of 2-aminopurine derivatives have also been synthesized and evaluated for their CDK inhibitory activity. The results, summarized in the table below, highlight the structure-activity relationship and the potential for high selectivity for CDK2 over other CDK isoforms.[5]

Table 1: In Vitro Inhibitory Activity of Selected 2-Aminopurine Derivatives Against Cyclin-Dependent Kinases [5]

Compound IDR-group at C6-positionCDK1 IC50 (µM)CDK2 IC50 (µM)CDK6 IC50 (µM)CDK8 Inhibition (%) @ 5µM
5a Benzene-0.31--
11c Phenylamino0.120.0262.2<20
11l 4-Sulfamoylphenylamino0.240.0194.8<20
11p 4-Methylphenylamino0.180.0413.5<20
R-Roscovitine --0.073--

Data extracted from a study on 2-aminopurine derivatives as CDK2 inhibitors.[5]

Cytotoxicity Against Cancer Cell Lines

The anti-proliferative activity of purine derivatives has been evaluated against a panel of human cancer cell lines. The following table presents the IC50 values for a series of 6,8,9-trisubstituted purine analogues, demonstrating their cytotoxic effects. While these compounds possess a 9-cyclopentyl substituent, the data provides valuable insight into the general anticancer potential of this class of purine derivatives.

Table 2: In Vitro Cytotoxicity of 6,8,9-Trisubstituted Purine Analogues [6]

Compound IDR-group at C6-position (Substituted phenyl piperazine)Huh7 (Liver Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
5 H17.9 ± 0.917.2 ± 1.739.6 ± 4.8
6 CH314.2 ± 1.413.7 ± 2.741.7 ± 3.8
7 CF341.5 ± 8.321.8 ± 1.7NI
8 OCH323.6 ± 7.130.4 ± 4NI
9 F16.5 ± 2.115.3 ± 1.840.1 ± 2.9
10 Cl10.2 ± 1.512.8 ± 2.135.4 ± 3.2
11 3,4-dichloro8.7 ± 1.110.5 ± 1.530.2 ± 2.8
5-Fluorouracil -25.8 ± 3.230.1 ± 4.528.4 ± 3.7
Fludarabine -35.6 ± 4.142.3 ± 5.145.2 ± 5.3
Cladribine -38.9 ± 4.545.1 ± 5.848.7 ± 6.1

NI: No Inhibition observed at the tested concentrations. Data represents the mean ± standard deviation of three independent experiments.[6]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism by which these purine derivatives exert their anticancer effects is through the inhibition of CDKs, leading to cell cycle arrest and induction of apoptosis (programmed cell death).

CDK2/Cyclin E Signaling Pathway

The CDK2/Cyclin E complex is a key regulator of the G1 to S phase transition in the cell cycle. Inhibition of CDK2 by purine derivatives blocks the phosphorylation of downstream targets, such as the Retinoblastoma protein (pRb), preventing the release of the E2F transcription factor and thereby halting cell cycle progression.[3]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F Phosphorylates pRb pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F Cyclin_E_CDK2 Cyclin E / CDK2 pRb_p_E2F->Cyclin_E_CDK2 E2F transcribes Cyclin E DNA_Replication DNA Replication Cyclin_E_CDK2->DNA_Replication Phosphorylates substrates for S-phase entry Purine_Derivative 6-Chloro-9-isopropyl-9H- purine Derivative Purine_Derivative->Cyclin_E_CDK2 Inhibition

Caption: Inhibition of the CDK2/Cyclin E signaling pathway by a 6-Chloro-9-isopropyl-9H-purine derivative.

In Vivo Efficacy: Xenograft Mouse Models

The in vivo anti-tumor activity of purine derivatives is often evaluated in xenograft mouse models, where human cancer cells are implanted into immunocompromised mice.

Representative In Vivo Study

While specific in vivo data for 6-Chloro-9-isopropyl-9H-purine derivatives is limited in the public domain, studies on other purine-based kinase inhibitors provide a framework for their potential in vivo efficacy. For instance, a study on a novel purine-based Smoothened (SMO) antagonist demonstrated significant tumor growth inhibition in a syngeneic mouse model of melanoma.[3]

Table 3: Representative In Vivo Efficacy of a Purine Derivative in a Xenograft Model

Animal ModelCell LineTreatment GroupTumor Volume Reduction (%)Statistical Significance
Syngeneic C57BL/6 miceB16F10 (Melanoma)Vehicle Control0-
Purine Derivative (4s) in nanoemulsion (10 mg/kg)65p < 0.01

This data is representative of the potential in vivo efficacy of purine derivatives and is based on a study of a SMO antagonist with a purine scaffold.[3]

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a typical procedure for determining the IC50 of a compound against CDK2.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

    • ATP

    • Substrate (e.g., histone H1 or a synthetic peptide)

    • Test compound (6-Chloro-9-isopropyl-9H-purine derivative)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 384-well plate, add the test compound dilutions, CDK2/Cyclin A2 enzyme, and substrate/ATP mixture.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116, Huh7)

    • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse model.[7][8]

  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Procedure:

    • Subcutaneously inject human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) or vehicle control to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis & Characterization Kinase_Assay CDK Inhibition Assay (Determine IC50) Compound_Synthesis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) on Cancer Cell Lines Compound_Synthesis->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay Xenograft_Model Establish Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Lead Compound Selection Treatment Compound Administration (Treatment vs. Control) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth & Body Weight Treatment->Tumor_Measurement Efficacy_Evaluation Evaluate Anti-Tumor Efficacy (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow for the evaluation of 6-Chloro-9-isopropyl-9H-purine derivatives.

Conclusion

The collective data indicates that 6-Chloro-9-isopropyl-9H-purine-derived compounds and related purine analogues are a promising class of anti-cancer agents. Their potent inhibitory activity against key cell cycle regulators like CDK2, coupled with significant cytotoxicity against a range of cancer cell lines, underscores their therapeutic potential. The structure-activity relationships revealed in various studies provide a roadmap for the design of next-generation inhibitors with improved potency and selectivity. Further in vivo studies are warranted to translate the promising in vitro results into effective cancer therapies.

References

Unveiling the Structure-Activity Relationship of 6-Substituted Purine Derivatives as CDK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. Among these, 6-substituted purine analogs have garnered significant attention as potent inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted purine derivatives, with a specific focus on their inhibitory activity against CDK2, a critical player in the G1/S phase transition of the cell cycle.

Comparative Analysis of CDK2 Inhibitory Activity

The inhibitory potency of 6-substituted purine derivatives against CDK2 is profoundly influenced by the nature of the substituent at the 6-position of the purine ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a selection of 6-substituted purine analogs against CDK2, providing a clear comparison of their in vitro efficacy.

Compound ID6-Substituent2-Substituent9-SubstituentCDK2 IC50 (µM)Reference
1 -Cl-NH2->10[1]
2 -(3-chloroanilino)-HIsopropylNot specified[1]
3 (Roscovitine) -(R)-benzylamino-(2-hydroxyethyl)aminoIsopropyl0.073[2]
4h -(3-chloroanilino)-(2-hydroxymethyl-4-hydroxypyrrolidyl)Isopropyl0.3[1]
5a Phenyl-NH2-0.31[2]
5b Naphthyl-NH2->0.5[2]
5c Pyrrolyl-NH2->0.5[2]
5d Benzo[d][3][4]dioxolyl-NH2->0.5[2]
5e Thienyl-NH2->0.5[2]
11l Substituted phenyl-NH2-0.019[2]
73 -[1,1'-biphenyl]-3-yl4-sulfamoylanilino-H0.044[5][6]

SAR Insights:

  • Impact of the 6-substituent: Simple substitutions, such as a chloro group, generally result in low activity.[1] The introduction of anilino and, more specifically, substituted anilino or larger aromatic systems at the 6-position, can significantly enhance CDK2 inhibitory potency.[1][5][6] For instance, compound 73 , with a biphenyl group at C6, demonstrates potent inhibition.[5][6]

  • Influence of the 2-substituent: The nature of the substituent at the 2-position also plays a crucial role. Amino and substituted amino groups are common in active compounds.[1][2]

  • Role of the 9-substituent: Alkyl groups, such as isopropyl, at the N9 position are frequently observed in potent CDK2 inhibitors like roscovitine.[1]

  • Combined substitutions: The interplay between substituents at the 2, 6, and 9 positions is critical for high-affinity binding to the ATP-binding pocket of CDK2.[1] Compound 11l , a 2-aminopurine derivative with a substituted phenyl group at C6, exhibits very high potency with an IC50 of 19 nM.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for a CDK2 inhibition assay and a cell viability assay, commonly employed in the evaluation of purine derivatives.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against CDK2. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP

  • Test compounds (6-substituted purine derivatives)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer. A typical starting concentration might be 10 mM in DMSO, followed by dilution in the assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µl of the diluted test compound or vehicle control (e.g., DMSO).

    • Add 2 µl of the CDK2/Cyclin A2 enzyme solution.

    • Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for CDK2.

  • Incubation: Incubate the plate at room temperature for a specified period, for example, 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve using appropriate software.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds (6-substituted purine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.

  • Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in regulating the G1/S transition of the cell cycle. Inhibition of CDK2 by 6-substituted purine derivatives can lead to cell cycle arrest and is a key mechanism for their anticancer activity.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) pRB_E2F pRB-E2F Complex CyclinE_CDK2 Cyclin E / CDK2 pRB_E2F->CyclinE_CDK2 Releases E2F, activates transcription CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->pRB_E2F Phosphorylates pRB DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Promotes activation CyclinA_CDK2->DNA_Replication Maintains Purine_Inhibitor 6-Substituted Purine Derivative Purine_Inhibitor->CyclinE_CDK2 Purine_Inhibitor->CyclinA_CDK2

Caption: CDK2/Cyclin complexes drive G1/S progression; inhibited by 6-substituted purines.

General Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel 6-substituted purine derivatives in the context of SAR studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Material (e.g., 6-chloropurine) reaction Substitution Reaction (at C6, C2, N9) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification library Library of 6-Substituted Purine Derivatives purification->library in_vitro_kinase In Vitro Kinase Assay (e.g., CDK2 Inhibition) library->in_vitro_kinase Screening cell_based Cell-Based Assays (e.g., Cytotoxicity, Cell Cycle Analysis) library->cell_based data_analysis Data Analysis (IC50 Determination) in_vitro_kinase->data_analysis cell_based->data_analysis sar SAR Analysis data_analysis->sar sar->reaction Design of New Derivatives

Caption: Workflow for synthesis and evaluation of 6-substituted purine derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-9-isopropyl-9H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-Chloro-9-isopropyl-9H-purine (CAS No. 500539-08-2), a halogenated purine derivative. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines.

Immediate Safety and Hazard Assessment

Before handling 6-Chloro-9-isopropyl-9H-purine, it is crucial to be aware of its associated hazards. While a complete Safety Data Sheet (SDS) with specific disposal instructions is not publicly available, the compound is classified with the following hazard codes:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H400: Very toxic to aquatic life.

Due to its chemical structure (containing chlorine), it is categorized as a halogenated organic waste .

Personal Protective Equipment (PPE): A comprehensive list of necessary personal protective equipment is detailed in the table below.

PPE CategorySpecific Requirements
Eye Protection Tightly fitting safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator may be required.
Waste Segregation and Containment

Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and to ensure compliant disposal.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: NEVER mix 6-Chloro-9-isopropyl-9H-purine waste with non-halogenated organic waste. This is due to the different disposal methods required for each waste stream, with halogenated waste typically requiring incineration at higher temperatures.

  • Incompatible Materials: Keep this waste separate from acids, bases, and strong oxidizing agents.

Containment Procedure:

  • Primary Container: Place all waste materials, including the compound itself, any contaminated consumables (e.g., pipette tips, weighing paper, gloves), and rinse solutions, into a designated, leak-proof, and chemically compatible container.

  • Container Material: A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion.

Labeling and Storage

Accurate labeling and safe storage are mandatory for regulatory compliance and safety.

Labeling Requirements: The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The chemical name: "6-Chloro-9-isopropyl-9H-purine "

  • The hazard classification: "Halogenated Organic Waste ", "Skin/Eye Irritant ", "Aquatic Toxin "

  • An approximate concentration and volume of the waste.

  • The date of accumulation.

Storage Guidelines:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is stored away from drains and any incompatible materials.

Disposal Protocol

The disposal of 6-Chloro-9-isopropyl-9H-purine must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure:

  • Collection: Once the waste container is nearly full, securely seal it.

  • Contact EHS: Contact your institution's EHS department to schedule a pickup for hazardous waste. Provide them with all the information from the waste label.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

  • Handover: Transfer the waste container to the authorized personnel for disposal.

DO NOT dispose of 6-Chloro-9-isopropyl-9H-purine down the drain or in regular trash. Its high aquatic toxicity can cause significant environmental damage.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-Chloro-9-isopropyl-9H-purine.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling 6-Chloro-9-isopropyl-9H-purine ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid, Liquid, Consumables) fume_hood->waste_generated is_halogenated Is the waste halogenated? waste_generated->is_halogenated halogenated_bin Place in designated 'Halogenated Organic Waste' container is_halogenated->halogenated_bin Yes non_halogenated_bin Place in 'Non-Halogenated Waste' container is_halogenated->non_halogenated_bin No label_container Label Container Correctly - 'Hazardous Waste' - Chemical Name - Hazards halogenated_bin->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Compliant Disposal by authorized personnel contact_ehs->end

Essential Safety and Operational Guide for 6-Chloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-9-isopropyl-9H-purine (CAS Number: 500539-08-2). Adherence to these procedures is essential to ensure personal safety and environmental protection in the laboratory.

Hazard Identification and Classification

6-Chloro-9-isopropyl-9H-purine is a solid compound that presents several health and environmental hazards.[1] The following table summarizes its hazard classifications.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table outlines the required PPE for handling 6-Chloro-9-isopropyl-9H-purine.

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended when a splash hazard exists.[2]Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing is necessary to prevent skin exposure.[2]Gloves should be inspected before use and removed carefully to avoid skin contamination.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate, dust is generated, or irritation is experienced.[2]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational plan is crucial for the safe handling of 6-Chloro-9-isopropyl-9H-purine.

Preparation and Handling
  • Ventilation : Always handle the solid compound and any solutions within a certified chemical fume hood to control airborne levels.[2]

  • Donning PPE : Before handling the compound, ensure all required PPE as specified in the table above is correctly worn.[2]

  • Handling : Avoid direct contact with skin and eyes. Prevent the formation of dust when working with the solid form. Eating, drinking, or smoking in the handling area is strictly prohibited.[2]

Spill Cleanup
  • Immediate Action : In case of a spill, evacuate the immediate area and ensure proper ventilation.

  • Cleanup : Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust.[2] Place the collected material into a suitable, labeled container for hazardous waste disposal.[2]

  • Surface Decontamination : Decontaminate work surfaces with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water wash.

Disposal Plan

As a halogenated organic compound, 6-Chloro-9-isopropyl-9H-purine and its associated waste must be managed as hazardous chemical waste and segregated appropriately.[3]

Waste TypeDisposal ContainerDisposal Procedure
Trace Waste Designated yellow chemotherapy waste containers or equivalent labeled hazardous waste bags.Items with minimal residual contamination (e.g., used gloves, weighing papers, wipes) should be placed in these containers for incineration.[2]
Bulk Waste Black, RCRA-rated (or equivalent) hazardous waste containers.Unused or expired product, grossly contaminated items, and materials used for spill cleanup are considered bulk waste.[2] These must be placed in designated containers for specialized treatment and incineration.[2]

Labeling : All waste containers must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name, "6-Chloro-9-isopropyl-9H-purine."[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling and disposal of 6-Chloro-9-isopropyl-9H-purine.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Spill Response prep_start Start: Obtain 6-Chloro-9-isopropyl-9H-purine fume_hood Work in a certified chemical fume hood prep_start->fume_hood don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->don_ppe weigh Weigh solid compound don_ppe->weigh Proceed to handling dissolve Prepare solution weigh->dissolve experiment Perform experiment dissolve->experiment segregate Segregate waste experiment->segregate Generate waste trace_waste Trace contaminated items (gloves, wipes) segregate->trace_waste bulk_waste Bulk waste (unused chemical, spill cleanup) segregate->bulk_waste trace_container Yellow Chemotherapy Waste Bin trace_waste->trace_container bulk_container Black RCRA Hazardous Waste Bin bulk_waste->bulk_container ehs_pickup Arrange for EHS pickup trace_container->ehs_pickup bulk_container->ehs_pickup spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe_spill Don Full PPE evacuate->ppe_spill cleanup Clean up spill using appropriate kit ppe_spill->cleanup dispose_spill_waste Dispose of cleanup material as bulk waste cleanup->dispose_spill_waste dispose_spill_waste->bulk_container

Caption: Workflow for safe handling and disposal of 6-Chloro-9-isopropyl-9H-purine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-isopropyl-9H-purine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-isopropyl-9H-purine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.